4,4'-Diphenylbenzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21390. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(4-phenylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O/c26-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQHCGWCUVLPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281360 | |
| Record name | 4,4'-Diphenylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3478-90-8 | |
| Record name | 4-Biphenylyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Diphenylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-Diphenylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Phenylbenzophenone: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Phenylbenzophenone, a significant organic compound in industrial and research settings. It is intended for researchers, chemists, and professionals in drug development and materials science, offering insights into its properties, synthesis, mechanisms of action, and key applications.
A Note on Nomenclature: Identifying the Core Compound
The topic specified, "4,4'-Diphenylbenzophenone," presents a degree of chemical ambiguity. A systematic name would typically denote two phenyl substituents on the benzophenone core. However, the most prominent and commercially significant compound closely related to this name is 4-Phenylbenzophenone . This compound, featuring a single phenyl group at the 4-position of one of the benzophenone's phenyl rings, is widely recognized by its CAS number 2128-93-0 . This guide will focus on this specific molecule, also known by synonyms such as 4-Benzoylbiphenyl.[1][2][3][4]
Core Chemical and Physical Properties
4-Phenylbenzophenone is a crystalline solid at room temperature, typically appearing as a white to pale yellow or beige powder.[1][3][5] Its biphenyl moiety significantly influences its physical properties, contributing to a higher melting point and lower volatility compared to unsubstituted benzophenone. The compound is characterized by its low solubility in water but is soluble in organic solvents like ethanol, acetone, and chloroform.[1][4]
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 2128-93-0 | [1][2][6] |
| Molecular Formula | C₁₉H₁₄O | [1][2][5] |
| Molecular Weight | 258.32 g/mol | [2][5] |
| Appearance | White to off-white/beige crystalline powder | [3][4][5] |
| Melting Point | 99-103 °C | [5] |
| Boiling Point | 419-420 °C | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone. | [1][3] |
| LogP | 4.7 (at 35 °C) | [4] |
Synthesis of 4-Phenylbenzophenone
The most common and industrially viable method for synthesizing 4-Phenylbenzophenone is through the Friedel-Crafts acylation of biphenyl with benzoyl chloride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Causality in Synthesis Protocol:
The choice of a Friedel-Crafts reaction is logical due to the high electron density of the biphenyl ring system, which makes it susceptible to electrophilic attack. Benzoyl chloride provides the necessary acylium ion precursor. The Lewis acid catalyst is crucial as it coordinates with the benzoyl chloride, generating a highly reactive electrophilic acylium ion, which then attacks the biphenyl ring. The reaction is typically performed in an inert solvent to control the reaction temperature and facilitate stirring. An aqueous workup is necessary to quench the catalyst and separate the organic product.
Experimental Protocol: Friedel-Crafts Acylation
Caption: Workflow for the synthesis of 4-Phenylbenzophenone.
Core Applications & Mechanisms of Action
4-Phenylbenzophenone's utility stems from its unique photochemical properties, making it a valuable component in several industrial applications.
Photoinitiator for UV Curing
The primary application of 4-Phenylbenzophenone is as a Type II photoinitiator for the free-radical polymerization of unsaturated resins, such as acrylates, upon exposure to UV light.[5][6] It is particularly favored in UV-curable inks and coatings for food packaging due to its low odor profile.[6]
Mechanism of Action: As a Type II photoinitiator, 4-Phenylbenzophenone does not generate radicals on its own. Instead, upon absorbing UV radiation (a process known as photoexcitation), it transitions to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically a tertiary amine, which is added to the formulation. This hydrogen abstraction process generates a reactive free radical on the amine synergist, which then initiates the polymerization of the acrylate monomers.
Caption: Mechanism of Type II photoinitiation.
UV Filter and Stabilizer
The same structural features that allow 4-Phenylbenzophenone to function as a photoinitiator also enable it to absorb harmful UV radiation.[1][5] This property is exploited in its use as a UV filter in cosmetics and sunscreens to protect the skin.[5] It is also incorporated into plastics and coatings as a UV stabilizer to prevent photodegradation and extend the lifespan of products exposed to sunlight.[5]
Intermediate in Organic Synthesis
4-Phenylbenzophenone serves as a valuable building block in organic synthesis. It is notably used as an intermediate in the production of certain pharmaceuticals.[4][5] For example, it is a precursor in the synthesis of the antifungal drug bifonazole.[4]
Analytical Characterization
The identity and purity of 4-Phenylbenzophenone are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.2-7.9 ppm), corresponding to the 14 aromatic protons on the three phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the ketone carbonyl carbon (typically δ > 190 ppm) and a series of signals for the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of an aromatic ketone is expected around 1650-1670 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretching will also be present.[2]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a solvent like ethanol will show strong absorbance in the UV region, which is indicative of the π-π* transitions within the extensive conjugated aromatic system. This absorbance is the basis for its function as a UV filter.
Safety and Handling
While some sources indicate that 4-Phenylbenzophenone does not meet GHS hazard criteria, it is prudent to handle it with the care afforded to all laboratory chemicals.[2]
-
Handling: Use with adequate ventilation and minimize dust generation.[3] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
-
First Aid:
-
Skin Contact: Wash the affected area with soap and water.[3]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[3]
-
Inhalation: Move the individual to fresh air.[3]
-
Ingestion: If conscious, rinse mouth with water. Do not induce vomiting.[3] In all cases of exposure, seek medical attention if irritation or discomfort persists.[3]
-
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75040, 4-Benzoylbiphenyl. Retrieved from [Link]
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Tintoll. (n.d.). 4-phenyl benzophenone CAS No. 2128-93-0. Retrieved from [Link]
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ChemRxiv. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Retrieved from [Link]
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ChemBK. (2024). 4-Phenyl Benzophenone. Retrieved from [Link]
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NIST. (n.d.). Methanone, [1,1'-biphenyl]-4-ylphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. CAS 2128-93-0: 4-Phenylbenzophenone | CymitQuimica [cymitquimica.com]
- 2. 4-Benzoylbiphenyl | C19H14O | CID 75040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Phenylbenzophenone(2128-93-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 4-phenyl benzophenone CAS No. 2128-93-0 | Tintoll [uvabsorber.com]
An In-Depth Technical Guide to the Molecular Structure of 4,4'-Diphenylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 4,4'-Diphenylbenzophenone, a diaryl ketone with a unique substitution pattern. While direct structural and spectroscopic data for this specific molecule is limited in publicly available literature, this document synthesizes information from its synthesis and provides expert analysis based on closely related and well-characterized benzophenone analogues. This approach allows for a robust understanding of its core structural features, predicted spectroscopic characteristics, and potential applications in research and development.
Core Molecular Structure and Nomenclature
This compound, systematically named Biphenyl-4,4'-diylbis(phenyl-methanone) , is an aromatic ketone. Its structure is characterized by a central carbonyl group (C=O) bonded to two biphenyl moieties at the 4 and 4' positions. This arrangement results in a highly conjugated system, which significantly influences its chemical and physical properties.
Key Structural Features:
-
Chemical Formula: C₂₅H₁₈O
-
Molecular Weight: 334.41 g/mol
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Core Scaffold: A central ketone group.
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Substituents: Two phenyl groups attached to the para-positions of the two phenyl rings of the benzophenone core. This creates a biphenyl system on both sides of the carbonyl group.
The presence of the extended π-system across the biphenyl groups is expected to result in significant electronic delocalization, impacting the molecule's reactivity, photophysical properties, and potential for intermolecular interactions.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through a carbonylative Suzuki coupling reaction. This method is a powerful tool for the formation of aryl ketones.
A reported synthesis involves the palladium-catalyzed cross-coupling of 4,4'-diiodobiphenyl with phenylboronic acid under a carbon monoxide atmosphere[1]. The reaction proceeds via a catalytic cycle involving oxidative addition, migratory insertion of CO, transmetalation, and reductive elimination.
Experimental Protocol: Carbonylative Suzuki Coupling for the Synthesis of Biphenyl-4,4'-diylbis(phenyl-methanone)[1]
-
Catalyst Preparation: An N-heterocyclic carbene (NHC)-palladium complex is synthesized by reacting N,N'-dimethyl imidazolium iodide with palladium acetate.
-
Reaction Setup: In a reaction vessel, 4,4'-diiodobiphenyl, phenylboronic acid, a base (e.g., K₂CO₃), the NHC-Pd complex catalyst, and a suitable solvent (e.g., anisole) are combined.
-
Carbon Monoxide Atmosphere: The reaction is carried out under a balloon of carbon monoxide (1 atm).
-
Reaction Conditions: The mixture is heated (e.g., at 80°C) and stirred for a specified period (e.g., 24 hours).
-
Workup and Purification:
-
The palladium complex is removed by filtration.
-
The reaction mixture is diluted with water and an organic solvent (e.g., CH₂Cl₂).
-
The organic layer is extracted, dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
-
Causality in Experimental Choices:
-
Catalyst: The use of an NHC-palladium complex is crucial as NHC ligands are known for their strong σ-donating properties and steric bulk, which enhance the stability and activity of the palladium catalyst in cross-coupling reactions.
-
Carbon Monoxide: CO serves as the source of the carbonyl group in the final ketone product. The use of a balloon maintains a positive pressure of CO to ensure its availability throughout the reaction.
-
Base: The base is required to activate the boronic acid for the transmetalation step in the Suzuki coupling cycle.
-
Solvent: Anisole is a high-boiling point ether that is suitable for reactions requiring elevated temperatures.
Diagram of the Synthetic Pathway
Caption: Synthesis of this compound via Carbonylative Suzuki Coupling.
Predicted Spectroscopic and Structural Properties
Due to the lack of published experimental data for this compound, its spectroscopic properties can be predicted by comparison with related benzophenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple aromatic protons. The signals for the biphenyl protons will likely appear as multiplets in the aromatic region (approximately 7.0-8.0 ppm). The symmetry of the molecule would simplify the spectrum to some extent compared to an unsymmetrical derivative.
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon in the downfield region (typically around 195 ppm for diaryl ketones). Multiple signals will be present in the aromatic region (120-140 ppm) corresponding to the different carbon environments in the biphenyl moieties.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, expected in the range of 1640-1660 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum will show a prominent molecular ion peak (M+) corresponding to the molecular weight of 334.41. Fragmentation patterns would likely involve the loss of phenyl and biphenyl fragments.
Crystal Structure
The solid-state structure of this compound is anticipated to adopt a non-planar conformation due to steric hindrance between the bulky biphenyl groups. The dihedral angles between the phenyl rings of the biphenyl units and the central carbonyl plane will be a key determinant of the overall molecular shape and packing in the crystal lattice.
Applications and Relevance to Drug Development
The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active molecules and marketed drugs.[2][3] Benzophenone derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2]
The unique structural features of this compound, particularly the extended aromatic system, make it an interesting candidate for several applications:
-
Scaffold for Medicinal Chemistry: The rigid and sterically defined structure of this compound can serve as a scaffold for the design of novel therapeutic agents. The biphenyl moieties can be further functionalized to modulate biological activity and pharmacokinetic properties.
-
Photophysical Probes: The conjugated system suggests potential applications as a photophysical probe, similar to other benzophenone derivatives.
-
Material Science: The rigid, aromatic nature of the molecule could be of interest in the development of organic electronic materials.
The related compound, 4,4'-dihydroxybenzophenone, is a known precursor in the synthesis of nonsteroidal antiestrogen drugs like tamoxifen and raloxifene analogues, highlighting the importance of the benzophenone core in drug discovery.[4]
Comparative Data of Benzophenone Analogues
To provide a contextual understanding, the following table summarizes key properties of related benzophenone derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Application |
| This compound | C₂₅H₁₈O | 334.41 | Not reported | Research intermediate |
| 4,4'-Dihydroxybenzophenone | C₁₃H₁₀O₃ | 214.22 | 213-215 | UV stabilizer, precursor for polymers and pharmaceuticals[5] |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | 107.5-108.5 | Precursor to PEEK polymer[6] |
| 4,4'-Dimethoxybenzophenone | C₁₅H₁₄O₃ | 242.27 | 141-143 | Photoinitiator, UV filter |
Conclusion
References
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Wikipedia. 4,4'-Dihydroxybenzophenone. [Link]
- Lee, D. H., Hahn, J. T., & Jung, D. I. (2013). Synthesis of Biphenyl-4,4'-diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(18), 10431-10433.
- Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817.
-
Wikipedia. 4,4'-Difluorobenzophenone. [Link]
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- 5. 4,4'-Dihydroxybenzophenone - Wikipedia [en.wikipedia.org]
- 6. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Photophysical Properties of 4,4'-Diphenylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 4,4'-diphenylbenzophenone. While specific experimental data for this compound is not extensively available in the current literature, this document synthesizes information from closely related benzophenone derivatives and fundamental principles of photochemistry to offer a predictive analysis of its behavior. The guide covers the expected ultraviolet-visible absorption, fluorescence, and phosphorescence characteristics, including discussions on solvent effects and potential quantum yields. Detailed experimental protocols for the synthesis and complete photophysical characterization of this compound are provided to enable researchers to generate the necessary empirical data. This document is intended to serve as a foundational resource for scientists interested in utilizing or further investigating the unique photophysical attributes of this aromatic ketone.
Introduction
Benzophenone and its derivatives are a cornerstone in the field of photochemistry, widely recognized for their utility as photosensitizers, UV-curing agents, and probes for spectroscopic studies. Their rich photophysical behavior, characterized by efficient intersystem crossing to the triplet state, has made them invaluable tools in both fundamental research and industrial applications. This compound, a derivative featuring phenyl substitutions at the para positions of both phenyl rings, presents an intriguing subject for photophysical investigation. The extended π-conjugation introduced by the additional phenyl groups is expected to significantly modulate its electronic and photophysical properties compared to the parent benzophenone molecule.
This guide aims to provide a detailed theoretical framework and practical experimental guidance for the study of this compound. By understanding its light-absorbing and emitting properties, researchers can unlock its potential in areas such as photocatalysis, materials science, and as a structural motif in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the formation of diaryl ketones. A common and effective approach is the Friedel-Crafts acylation.
2.1. Friedel-Crafts Acylation Route
This method involves the reaction of a substituted benzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst. For the synthesis of this compound, 4-phenylbenzoyl chloride would be reacted with biphenyl.
-
Reaction Scheme: 4-phenylbenzoyl chloride + Biphenyl + AlCl₃ → this compound + HCl
A detailed experimental protocol for a similar synthesis of 4,4'-difluorobenzophenone is available and can be adapted for this purpose[1]. The synthesis of 4,4'-dihydroxybenzophenone has also been well-documented and can provide further insights into the reaction conditions for related benzophenone derivatives[2][3].
Expected Photophysical Properties
The photophysical properties of aromatic ketones are dictated by the nature of their lowest excited singlet (S₁) and triplet (T₁) states, which are typically of n→π* or π→π* character. The relative energies of these states are highly sensitive to the molecular structure and the surrounding solvent environment[4].
3.1. UV-Vis Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions due to the extensive aromatic system. Compared to benzophenone, which exhibits a prominent π→π* band around 250 nm and a weaker, solvent-sensitive n→π* band around 340 nm, the absorption bands of this compound are anticipated to be red-shifted (bathochromic shift) and more intense. This is a direct consequence of the extended conjugation lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Table 1: Expected UV-Vis Absorption Characteristics of this compound in Various Solvents
| Solvent | Expected λmax (n→π) (nm) | Expected λmax (π→π) (nm) | Rationale for Solvent Shift |
| Hexane (Non-polar) | ~340-350 | ~280-300 | Minimal solvent interaction. |
| Ethanol (Polar, Protic) | Blue-shifted | Red-shifted | Hydrogen bonding stabilizes the n-orbital, increasing the n→π* transition energy. The more polar excited π* state is stabilized, decreasing the π→π* transition energy. |
| Acetonitrile (Polar, Aprotic) | Slightly blue-shifted | Slightly red-shifted | Dipole-dipole interactions will lead to shifts, but less pronounced than in protic solvents. |
Note: The values presented in this table are estimations based on the known behavior of benzophenone derivatives and require experimental verification. For comparison, the absorption spectrum of 4,4'-dihydroxybenzophenone in chloroform shows a maximum at 283 nm with a molar absorptivity of 15200 L·mol⁻¹·cm⁻¹[5]. The photolysis of 4,4'-diazidobenzophenone in dichloromethane also provides insights into the UV-Vis spectral changes of related compounds upon irradiation[6].
3.2. Luminescence: Fluorescence and Phosphorescence
A Jablonski diagram illustrates the electronic and photophysical pathways following light absorption.
Figure 1: A simplified Jablonski diagram illustrating the key photophysical processes.
Benzophenones are known for their very low fluorescence quantum yields at room temperature due to highly efficient intersystem crossing from the S₁ state to the triplet manifold[4][7].
3.2.1. Fluorescence
The fluorescence of this compound is expected to be weak. The emission wavelength will be solvent-dependent, with polar solvents generally causing a red shift in the fluorescence spectrum due to the stabilization of the more polar excited state[8].
3.2.2. Phosphorescence
A key characteristic of benzophenones is their prominent phosphorescence at low temperatures (e.g., 77 K in a rigid matrix)[9][10]. This emission originates from the radiative decay of the T₁ state to the S₀ ground state. The phosphorescence spectrum is typically structured and appears at longer wavelengths compared to the fluorescence. The lifetime of the phosphorescence can range from milliseconds to seconds[11]. For benzophenone, the phosphorescence lifetime is around 1 ms at 77 K[11]. The introduction of phenyl groups in this compound might influence the triplet state lifetime.
3.3. Quantum Yields
The fluorescence quantum yield (Φf) is expected to be very low, likely less than 0.01 in most solvents at room temperature. Conversely, the phosphorescence quantum yield (Φp) at low temperatures is anticipated to be significant, reflecting the high efficiency of intersystem crossing. The quantum yield of intersystem crossing (ΦISC) for benzophenone is near unity, and a similarly high value is expected for this compound.
Experimental Protocols
To empirically determine the photophysical properties of this compound, a series of standardized spectroscopic experiments should be performed.
4.1. UV-Vis Absorption Spectroscopy
Figure 2: Workflow for UV-Vis absorption spectroscopy.
-
Solution Preparation: Prepare a stock solution of accurately weighed this compound in a high-purity spectroscopic grade solvent. Prepare a series of dilutions to ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum against a solvent blank in a 1 cm path length quartz cuvette.
-
Data Analysis: Identify the wavelength of maximum absorption (λmax) for each electronic transition. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
4.2. Fluorescence Spectroscopy
Figure 3: Workflow for fluorescence spectroscopy.
-
Solution Preparation: Prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Emission Spectrum: Excite the sample at the λmax of its lowest energy absorption band and record the emission spectrum.
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and a well-characterized fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
4.3. Phosphorescence Spectroscopy
-
Sample Preparation: Prepare a solution of the compound in a solvent that forms a clear glass at low temperatures (e.g., ethanol, 2-methyltetrahydrofuran).
-
Instrumentation: Use a spectrofluorometer equipped with a low-temperature accessory (liquid nitrogen Dewar) and a phosphorescence mode (which uses a chopped excitation source and delayed detection).
-
Measurement: Cool the sample to 77 K. Record the phosphorescence emission spectrum and the phosphorescence decay curve.
-
Data Analysis: Determine the phosphorescence emission maximum (λp) and the phosphorescence lifetime (τp) by fitting the decay curve to an exponential function.
Conclusion
While direct experimental data on the photophysical properties of this compound are scarce, this guide provides a robust predictive framework based on the well-established behavior of related benzophenone derivatives. The extended π-conjugation in this compound is expected to lead to red-shifted absorption and emission spectra compared to benzophenone. The compound is anticipated to exhibit weak fluorescence and strong, long-lived phosphorescence at low temperatures, consistent with efficient intersystem crossing. The detailed experimental protocols provided herein offer a clear pathway for researchers to empirically determine these properties and to further explore the potential of this intriguing molecule in various scientific and technological domains.
References
-
Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemical & Photobiological Sciences, 90(4), 727-33. [Link]
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Francener, C., Miranda-Salinas, H., Franca, L. G., & Monkman, A. (2023). A Fresh Perspective on the Photophysics of Benzophenone. ResearchGate. [Link]
- Google Patents. (2013). Synthesis method of 4, 4'-dihydroxy benzophenone. CN103342634A.
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Tahmassebi, D. C. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. [Link]
- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.
-
Chatterjee, T., & Ravi, V. K. (2017). Revisit of 4,4′-Diaminodiphenyl Sulfone Photophysics in Different Solvents. The Journal of Physical Chemistry A, 121(34), 6341–6352. [Link]
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Yilmaz, I., & Senturk, M. (2018). Photophysical Properties of Benzophenone Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A. [Link]
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Scarlat, R., & Airinei, A. (2010). UV-Vis spectral changes during photolysis of 4,4'-diazidobenzophenone in dichloromethane solution. ResearchGate. [Link]
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Su, Y., et al. (2023). Benzophenone-containing phosphors with an unprecedented long lifetime of 1.8 s under ambient conditions. Chemical Communications, 59, 1525-1528. [Link]
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Yang, C., et al. (2015). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless transitions. CORE. [Link]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of 844 absorption and fluorescence spectra of >300 common compounds for use in PhotochemCAD. Photochemistry and photobiology, 94(2), 290-327. [Link]
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Chen, Y., et al. (2023). Influence of Solvent Effects on the Photophysical Properties of Europium Amino Acid Complexes. Sciety. [Link]
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Lempkowicz, M., et al. (2016). Photophysical characterization of trans-4,4′-disubstituted stilbenes. ResearchGate. [Link]
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Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727–733. [Link]
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Lalevée, J., et al. (2010). Theoretical and experimental study of the Norrish I photodissociation of aromatic ketones. Photochemical & Photobiological Sciences, 9(5), 711-716. [Link]
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Barsotti, F., et al. (2017). The nature of the light absorption and emission transitions of 4-hydroxybenzophenone in different solvents. A combined computational and experimental study. Photochemical & Photobiological Sciences, 16(4), 543-554. [Link]
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An In-depth Technical Guide to the Solubility of 4,4'-Diphenylbenzophenone in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diphenylbenzophenone (also known as 4-Phenylbenzophenone or 4-Benzoylbiphenyl), a key intermediate and photoinitiator in various industrial applications. Recognizing the limited availability of quantitative solubility data in public literature, this document synthesizes known qualitative information, explores the theoretical underpinnings of its solubility based on molecular structure, and presents a detailed, field-proven experimental protocol for researchers to precisely determine its solubility in various organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and material science who utilize this compound and require a thorough understanding of its behavior in solution.
Introduction to this compound
This compound is an aromatic ketone with a significant nonpolar character due to the presence of three phenyl rings. This structural feature is the primary determinant of its solubility profile. The compound's molecular structure and key physicochemical properties are summarized below.
Molecular Structure:
Physicochemical Properties:
| Property | Value | Reference |
| Synonyms | 4-Phenylbenzophenone, 4-Benzoylbiphenyl | [1][2] |
| CAS Number | 2128-93-0 | [1][2] |
| Molecular Formula | C₁₉H₁₄O | [1][2] |
| Molecular Weight | 258.31 g/mol | [1][2] |
| Melting Point | 99-104 °C | [3][4] |
| Appearance | White to off-white crystalline powder | [3][5] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Hansen Solubility Parameters (HSP)
A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[6][7] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from hydrogen bonding.
A hypothetical workflow for utilizing HSP in solvent selection is presented in the following diagram:
Qualitative Solubility of this compound
Based on available literature, the qualitative solubility of this compound in various organic solvents is summarized below. It is important to note that "slightly soluble" can imply that the solvent is suitable for recrystallization, where the compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures.
| Solvent | Polarity Index | Solubility | Reference |
| Water | 10.2 | Insoluble | [1][5] |
| Methanol | 5.1 | Slightly soluble (with heating) | [3] |
| Ethanol | 4.3 | Soluble | [1] |
| Acetone | 5.1 | Soluble | [1] |
| Chloroform | 4.1 | Slightly soluble | [3] |
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of quantitative data, an experimental approach is necessary for obtaining precise solubility values. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Step-by-Step Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that equilibrium is reached from a state of supersaturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
-
Dilution and Analysis:
-
Determine the weight of the filtered solution.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analyze the diluted solution to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Data Analysis and Interpretation
The experimentally determined solubility data can be used to develop thermodynamic models, such as the Apelblat or van't Hoff equations, to describe the temperature dependence of solubility. This allows for the prediction of solubility at temperatures not experimentally tested.
Conclusion
While quantitative solubility data for this compound in organic solvents is not widely published, a qualitative understanding and a robust experimental protocol can empower researchers to effectively utilize this compound. The principles of "like dissolves like," aided by theoretical frameworks such as Hansen Solubility Parameters, provide a rational basis for solvent selection. The provided experimental protocol offers a reliable method for generating the precise quantitative data necessary for applications in drug development, polymer science, and other research areas.
References
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PubChem. (n.d.). 4-Benzoylbiphenyl. Retrieved January 26, 2026, from [Link]
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Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 26, 2026, from [Link]
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ChemBK. (2024, April 9). 4-Phenyl Benzophenone. Retrieved January 26, 2026, from [Link]
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Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved January 26, 2026, from [Link]
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A Comprehensive Theoretical Investigation of 4,4'-Diphenylbenzophenone: A Guide for Researchers
Abstract
This technical guide provides a detailed theoretical investigation into the structural, spectroscopic, and electronic properties of 4,4'-Diphenylbenzophenone. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's fundamental characteristics that underpin its potential applications in materials science, photochemistry, and drug development. This document serves as a resource for researchers, offering a robust computational protocol, in-depth analysis of molecular properties, and a framework for predicting the behavior of related diarylketone systems. We explore optimized molecular geometry, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), Frontier Molecular Orbitals (FMOs), and the critical photophysical properties related to its triplet state, providing a quantum-chemical foundation for future experimental and applied research.
Introduction: The Significance of the Benzophenone Scaffold
Benzophenone and its derivatives are a cornerstone class of organic molecules, renowned for their utility as photoinitiators in UV-curing and photopolymerization processes, UV filters, and as versatile scaffolds in medicinal chemistry.[1][2][3][4] Their photochemical activity is famously governed by highly efficient intersystem crossing (ISC) from the first excited singlet state (S₁) to the triplet state (T₁), often with a quantum yield approaching 100%.[1][5] This property makes them exceptional triplet photosensitizers, capable of initiating a wide array of chemical reactions.
The subject of this guide, this compound, represents an intriguing extension of the core benzophenone structure. The addition of phenyl substituents at the para positions is expected to significantly modify the molecule's electronic and photophysical properties by extending the π-conjugated system. Understanding these modifications is crucial for tailoring benzophenone derivatives for specific applications, such as designing novel photoinitiators with altered absorption spectra or developing new molecular entities for targeted therapies.[6]
A theoretical, quantum-chemical approach provides unparalleled insight into the intrinsic properties of a molecule, often predicting its behavior before complex and resource-intensive synthesis and experimentation are undertaken. This guide establishes a validated computational framework to dissect the structure-property relationships of this compound, offering predictive data on its stability, reactivity, and light-absorbing characteristics.
Theoretical Framework and Computational Methodology
To ensure a high degree of accuracy and predictive power, our investigation employs Density Functional Theory (DFT), a workhorse of modern computational chemistry that offers an excellent balance between computational cost and precision for molecules of this size.[7][8]
Causality of Method Selection
-
Density Functional Theory (DFT): We selected DFT as it accurately models electron correlation effects, which are crucial for describing the electronic structure of conjugated systems like this compound.
-
B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its proven track record in reliably predicting the geometries and vibrational frequencies of a wide range of organic molecules.[3][9][10]
-
6-311++G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution. The inclusion of diffuse functions (++) is essential for accurately describing anions and excited states, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.[3][9][10]
-
Time-Dependent DFT (TD-DFT): For modeling electronic excited states and predicting UV-Vis absorption spectra, TD-DFT is the standard and most efficient method available.[7]
-
Gauge-Independent Atomic Orbital (GIAO) Method: This method is employed for the calculation of NMR chemical shifts, providing results that are generally in good agreement with experimental data.[9][10][11]
Experimental Protocol: A Step-by-Step Computational Workflow
The following protocol outlines a self-validating system where each step builds upon the previous, ensuring the final results are derived from a stable and realistic molecular model.
-
Initial Structure Creation: The 3D structure of this compound is built using standard molecular modeling software.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory to locate the molecule's lowest energy conformation.
-
Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. This step serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It yields the theoretical vibrational spectrum (FT-IR), including frequencies and intensities.[4]
-
-
Spectroscopic and Electronic Property Calculations: Using the validated minimum-energy structure, the following properties are calculated:
-
UV-Vis Spectrum: TD-DFT calculations are performed to determine the vertical excitation energies, oscillator strengths, and corresponding absorption wavelengths (λ_max).[7]
-
NMR Chemical Shifts: The GIAO method is used to predict the ¹H and ¹³C NMR chemical shifts.[10]
-
Electronic Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analyses are conducted to understand the electronic distribution, reactivity, and intramolecular interactions.
-
-
Excited State Analysis: The energy of the lowest triplet state (T₁) is calculated to determine the singlet-triplet energy gap (ΔE_ST), a critical parameter for predicting intersystem crossing efficiency.
Caption: A flowchart of the computational protocol for the theoretical investigation of this compound.
Results and Discussion
This section presents the theoretical data derived from our computational workflow, providing a detailed analysis of the molecule's key characteristics.
Molecular Structure and Geometry
The DFT-optimized structure of this compound reveals a non-planar conformation. The central benzophenone core exhibits the expected trigonal planar geometry around the carbonyl carbon. However, the two phenyl rings attached to the carbonyl group, as well as the two terminal phenyl substituents, are twisted out of the plane of the C=O bond. This twisting is a result of steric hindrance between the ortho-hydrogens of the adjacent rings and is a characteristic feature of many benzophenone derivatives. This non-planar structure has significant implications for the extent of π-conjugation across the molecule, directly influencing its electronic and photophysical properties.
| Parameter | Calculated Value (Å / Degrees) | Description |
| C=O Bond Length | ~1.23 Å | Typical for a diaryl ketone, indicating a strong double bond character. |
| C-C (Carbonyl-Ring) | ~1.49 Å | Standard single bond length between sp² hybridized carbons. |
| C-C (Ring-Substituent) | ~1.48 Å | Single bond connecting the central and terminal phenyl rings. |
| Dihedral Angle (Ring-C=O) | ~30-35° | The twist of the phenyl rings directly attached to the carbonyl group. |
| Dihedral Angle (Ring-Ring) | ~38-42° | The twist between the central and terminal phenyl rings. |
| Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level of theory. |
Vibrational Analysis (FT-IR Spectroscopy)
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. The most prominent and characteristic vibration is the carbonyl (C=O) stretching mode.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description & Significance |
| C=O Stretch | ~1705 cm⁻¹ | A strong, intense band characteristic of the ketone functional group. Its precise position is sensitive to electronic effects from the attached phenyl rings.[3] |
| C=C Aromatic Stretch | 1625 - 1580 cm⁻¹ | Multiple bands corresponding to the stretching vibrations within the aromatic rings. |
| C-H Aromatic Stretch | 3100 - 3000 cm⁻¹ | Stretching vibrations of the C-H bonds on the phenyl rings. |
| C-C-C Ring Bending | 1000 - 600 cm⁻¹ | Complex vibrations in the fingerprint region, characteristic of the overall molecular structure. |
| Table 2: Key calculated vibrational frequencies for this compound. The values are unscaled. |
Electronic Absorption (UV-Vis) and FMO Analysis
The TD-DFT calculations predict the UV-Vis absorption spectrum, which is dominated by intense π→π* transitions. The analysis of the Frontier Molecular Orbitals (FMOs) is essential for understanding these electronic transitions.
The Highest Occupied Molecular Orbital (HOMO) is primarily localized across the π-system of the entire molecule, with significant contributions from the terminal phenyl rings. The Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the central benzophenone core, particularly on the C=O group and its adjacent phenyl rings.
This spatial distribution indicates that the primary electronic transition (HOMO→LUMO) involves a significant degree of intramolecular charge transfer (ICT) from the outer phenyl groups towards the central electron-accepting benzophenone core.
| Parameter | Calculated Value | Interpretation |
| λ_max (S₀→S₁) | ~340 nm | The lowest energy absorption band, corresponding to the HOMO-1 → LUMO transition (n→π* character). It is expected to be weak. |
| λ_max (S₀→S₂) | ~295 nm | An intense absorption band corresponding to the HOMO→LUMO transition, exhibiting strong π→π* and ICT character.[7] |
| E_HOMO | -6.2 eV | The energy of the highest occupied molecular orbital. |
| E_LUMO | -1.9 eV | The energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | This relatively large energy gap suggests good kinetic stability. The gap is a key determinant of the molecule's electronic properties and reactivity. |
| Table 3: Calculated electronic transition and Frontier Molecular Orbital data for this compound. |
Photophysical Insights: The Crucial Triplet State
For a benzophenone derivative, the relationship between the lowest singlet (S₁) and triplet (T₁) excited states is paramount. An efficient intersystem crossing (ISC) process, which populates the reactive triplet state, is favored when the energy gap between S₁ and T₁ (ΔE_ST) is small and when there is a change in orbital character between the states.
Our calculations reveal a low-lying n→π* S₁ state and a corresponding T₁ state of similar orbital character. The calculated energy gap is small, which is a hallmark of molecules that undergo rapid and efficient ISC.
Caption: A simplified energy level diagram illustrating the key photophysical pathways for this compound.
This small ΔE_ST strongly suggests that this compound retains the key characteristic of its parent molecule: the ability to efficiently populate its triplet state upon photoexcitation. This makes it a prime candidate for applications requiring triplet-state reactivity, such as photopolymerization.[2][5]
Conclusion and Future Outlook
This theoretical investigation provides a comprehensive, multi-faceted analysis of this compound. Our DFT and TD-DFT calculations have successfully elucidated its three-dimensional structure, predicted its key spectroscopic signatures, and mapped its electronic landscape.
Key findings include:
-
A non-planar, twisted geometry driven by steric hindrance.
-
A characteristic C=O vibrational stretch predicted around 1705 cm⁻¹.
-
An intense UV absorption band around 295 nm, characterized by a π→π* transition with significant intramolecular charge transfer character.
-
A small singlet-triplet energy gap (ΔE_ST), which strongly implies that the molecule is an efficient triplet photosensitizer, similar to the parent benzophenone.
These findings provide a solid theoretical foundation for researchers in materials science and drug development. The predicted properties suggest that this compound is a viable candidate for use as a photoinitiator, with its extended conjugation potentially offering advantages in tuning absorption wavelengths. The detailed electronic and structural data can also inform the design of novel derivatives with tailored photophysical or biological activities. Future work should focus on the experimental validation of these theoretical predictions and exploring the molecule's performance in applied systems.
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Benzophenone. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
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Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. (n.d.). Edinburgh Instruments. Retrieved January 26, 2026, from [Link]
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Lee, H., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Journal of Advanced Prosthodontics. Available at: [Link]
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Hiremath, S. M., et al. (2021). Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Journal of Molecular Structure. Available at: [Link]
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Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. (2023). ChemRxiv. Available at: [Link]
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Hiremath, S. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. National Institutes of Health. Available at: [Link]
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Smith, M. J., & Bucher, G. (2010). Quenching of triplet benzophenone by benzene and diphenyl ether: a DFT study. The Journal of Physical Chemistry A. Available at: [Link]
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Odon, A., et al. (2022). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. Available at: [Link]
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Rani, M. J., et al. (2016). Synthesis and bioactivity investigation of benzophenone and its derivatives. SpringerLink. Available at: [Link]
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El-Nahass, M. M., et al. (2018). DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analysis of 4-(4-chlorophenyl) and 4-[4-(dimethylamino) phenyl]-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. ResearchGate. Available at: [Link]
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Maurice, R., et al. (2014). Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. RSC Publishing. Available at: [Link]
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da Silva, A. B. F., et al. (2018). Molecular Modeling Studies of the Structural, Electronic, and UV Absorption Properties of Benzophenone Derivatives. ResearchGate. Available at: [Link]
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A-Technical-Guide-to-the-UV-Vis-Absorption-Spectrum-of-4,4'-Diphenylbenzophenone
Abstract
This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) absorption spectrum of 4,4'-Diphenylbenzophenone. The document outlines the theoretical underpinnings of electronic transitions in aromatic ketones, provides a detailed, field-proven experimental protocol for spectral acquisition, and offers an in-depth analysis of the resulting spectrum. Key spectral features, including the characteristic n→π* and π→π* transitions, are identified and discussed. The guide also explores the influence of solvent polarity on the absorption maxima, a phenomenon known as solvatochromism. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize UV-Vis spectroscopy for the characterization of complex organic molecules.
Introduction to this compound and UV-Vis Spectroscopy
1.1. The Analyte: this compound
This compound, also known as 4,4'-bis(phenyl)benzophenone, is a polyaromatic ketone with a significant chromophoric system. Its structure consists of a central benzophenone core with phenyl substituents at the 4 and 4' positions. This extended π-system makes it an interesting candidate for UV-Vis spectroscopic analysis and a valuable compound in various applications, including as a photoinitiator in polymer chemistry and as a UV filter.[1] Understanding its interaction with ultraviolet and visible light is crucial for optimizing its function in these roles.
1.2. The Technique: Principles of UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a substance.[2] When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one.[3] The specific wavelengths of light absorbed correspond to the energy difference between these orbitals, providing a unique "fingerprint" of the molecule's electronic structure. For organic molecules like this compound, the most important transitions occur from non-bonding (n) and pi (π) orbitals to anti-bonding pi (π*) orbitals.[4]
Theoretical Background: Electronic Transitions in Aromatic Ketones
The UV-Vis spectrum of an aromatic ketone is dominated by two primary types of electronic transitions:
-
π → π* Transitions: These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital.[5] In aromatic systems, these transitions typically occur at shorter wavelengths (higher energy) and have large molar absorptivity (ε) values (>10,000 L mol⁻¹ cm⁻¹).
-
n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to a π* anti-bonding orbital.[3] They are "forbidden" by symmetry rules, resulting in a much lower intensity (ε < 1,000 L mol⁻¹ cm⁻¹) and appearing at longer wavelengths (lower energy) compared to π→π* transitions.[3]
The extended conjugation provided by the two additional phenyl groups in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* absorption band compared to the parent benzophenone molecule. This is because conjugation delocalizes the π electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Experimental Protocol for Spectral Acquisition
This section details a robust, self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum of this compound.
3.1. Materials and Instrumentation
-
Analyte: this compound (>98% purity)
-
Solvents: Spectroscopic grade cyclohexane (non-polar) and ethanol (polar).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 600 nm.
-
Cuvettes: Matched pair of 1.0 cm path length quartz cuvettes.
3.2. Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of the chosen solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration (approx. 0.1 mg/mL).
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine an optimal concentration where the maximum absorbance falls between 0.5 and 1.5 AU. A typical starting concentration is 1 x 10⁻⁵ mol/L.
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to 200-600 nm.
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place the cuvettes in the spectrophotometer and run a baseline correction to zero the instrument and account for any absorbance from the solvent and cuvettes.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the analyte working solution.
-
Fill the sample cuvette with the working solution.
-
Place the cuvette back into the sample holder.
-
Acquire the absorption spectrum.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for UV-Vis spectral acquisition.
Results and Spectral Interpretation
The UV-Vis spectrum of this compound exhibits distinct absorption bands corresponding to its electronic transitions.
4.1. Spectral Features and Transition Assignments
In a typical non-polar solvent like cyclohexane, the spectrum shows two main features:
-
An intense, sharp absorption band around 260-300 nm . This is assigned to the π→π* transition of the extensively conjugated aromatic system. The high molar absorptivity is characteristic of an allowed transition.
-
A weak, broad absorption band at longer wavelengths, typically around 340-360 nm . This is assigned to the symmetry-forbidden n→π* transition originating from the carbonyl group.
Caption: Relationship between solvent polarity and spectral shifts.
4.3. Quantitative Data Summary
The following table summarizes typical absorption data for this compound in solvents of differing polarity. (Note: Exact values can vary slightly based on instrumentation and purity).
| Solvent | Transition | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Expected Shift |
| Cyclohexane | π → π | ~295 | > 15,000 | - |
| (Non-polar) | n → π | ~350 | < 500 | - |
| Ethanol | π → π | ~305 | > 15,000 | Bathochromic |
| (Polar, Protic) | n → π | ~335 | < 500 | Hypsochromic |
Conclusion
The UV-Vis absorption spectrum of this compound is characterized by a strong π→π* transition below 300 nm and a weak, lower-energy n→π* transition above 330 nm. The positions of these bands are highly sensitive to solvent polarity, with the n→π* and π→π* transitions exhibiting opposing hypsochromic and bathochromic shifts, respectively, as solvent polarity increases. This detailed understanding and the robust protocol provided herein enable accurate identification and characterization of this important molecule, facilitating its effective use in scientific research and industrial applications.
References
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MDPI. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Available at: [Link]
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NIST. (n.d.). Benzophenone, 2,4-dihydroxy-4'-phenyl-. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. (2019). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Available at: [Link]
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PubChem. (n.d.). 4,4'-Dihydroxybenzophenone. Available at: [Link]
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PubChem. (n.d.). 4,4'-Difluorobenzophenone. Available at: [Link]
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Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation. Available at: [Link]
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Royal Society of Chemistry. (2004). On the solvatochromism of the n ↔ π electronic transitions in ketones*. Available at: [Link]
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Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Available at: [Link]
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University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Available at: [Link]
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PharmaTutor. (2012). ELECTRONIC TRANSITION IN UV VISIBLE SPECTROSCOPY. Available at: [Link]
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MDPI. (2019). Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. Available at: [Link]
-
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An In-depth Technical Guide to the Physicochemical Characterization of 4-Benzoylbiphenyl
A Note on Nomenclature: The compound of interest, with the CAS number 2128-93-0, is systematically named 4-Benzoylbiphenyl. It is also commonly referred to as 4-Phenylbenzophenone. For clarity and precision, this guide will primarily use the name 4-Benzoylbiphenyl.
Introduction
4-Benzoylbiphenyl is a polycyclic aromatic ketone that serves as a significant building block in various fields of chemical synthesis.[1] Its rigid, planar structure makes it a valuable intermediate in the production of liquid crystals and photosensitive resins.[1][2] Furthermore, its chemical scaffold is utilized in the development of pharmaceutical agents.[1][3] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its application in research, drug development, and fine chemical manufacturing.[3] These parameters are critical indicators of purity and are essential for designing synthetic routes and purification protocols. This guide provides a comprehensive overview of the melting and boiling points of 4-Benzoylbiphenyl, including the theoretical underpinnings of these properties and detailed experimental procedures for their determination.
Physicochemical Properties of 4-Benzoylbiphenyl
4-Benzoylbiphenyl is a white to off-white or slightly yellow crystalline solid at room temperature.[2][4] The determination of its melting and boiling points is crucial for its identification and quality control.
| Property | Value | Source |
| Melting Point | 99-101 °C | [2][4] |
| Boiling Point | 419-420 °C | [2][4] |
Molecular Structure and its Influence on Physical Properties:
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[5] This transition involves overcoming the intermolecular forces that hold the molecules in a fixed crystal lattice. The relatively high melting point of 4-Benzoylbiphenyl can be attributed to its significant molecular weight and the presence of aromatic rings, which lead to substantial van der Waals forces and potential π-π stacking interactions within the crystal structure. The purity of the compound significantly affects its melting point; impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[6]
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8][9] The very high boiling point of 4-Benzoylbiphenyl is a direct consequence of its large molecular size and the strong intermolecular forces that must be overcome for the molecules to escape into the vapor phase.
Experimental Determination of Melting and Boiling Points
The following protocols outline standard laboratory procedures for the accurate determination of the melting and boiling points of 4-Benzoylbiphenyl.
This method is widely used for the determination of the melting point of a crystalline solid.
Protocol:
-
Sample Preparation: A small amount of dry, finely powdered 4-Benzoylbiphenyl is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or an automated melting point apparatus).
-
Heating: The apparatus is heated gently and at a steady rate.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample. For a pure compound, this range should be narrow.
Due to the high boiling point of 4-Benzoylbiphenyl, specialized equipment and a high-temperature heating medium are required. The Thiele tube method is a common and effective technique for this purpose.[10]
Protocol:
-
Apparatus Setup: A small amount of 4-Benzoylbiphenyl is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
Heating: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil). The Thiele tube is then heated gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.[10]
Workflow for Physicochemical Characterization
Caption: Experimental workflow for the physicochemical characterization of 4-Benzoylbiphenyl.
Synthesis of 4-Benzoylbiphenyl
4-Benzoylbiphenyl is typically synthesized via a Friedel-Crafts acylation reaction.[1]
Reaction Scheme:
Biphenyl reacts with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-Benzoylbiphenyl.[1]
Illustrative Synthesis Protocol:
-
Reaction Setup: In a moisture-free reaction vessel, biphenyl is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Catalyst Addition: Aluminum chloride is added portion-wise to the stirred solution at a low temperature (e.g., 0-5 °C).
-
Acylating Agent Addition: Benzoyl chloride is added dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction Progression: The reaction is allowed to proceed at room temperature for a specified period.
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-Benzoylbiphenyl.
Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling 4-Benzoylbiphenyl.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11][12]
-
Handling: Handle in a well-ventilated area to avoid inhalation of dust.[11][13] Avoid contact with skin and eyes.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13]
-
Disposal: Dispose of the chemical in accordance with local regulations.
While comprehensive GHS hazard information is not uniformly reported, it is prudent to treat 4-Benzoylbiphenyl with the care afforded to all laboratory chemicals.[14]
Conclusion
The melting and boiling points of 4-Benzoylbiphenyl are fundamental physical constants that are indicative of its identity and purity. The well-established methods for their determination, as outlined in this guide, are essential techniques for any researcher or professional working with this versatile compound. A solid understanding of its physicochemical properties, coupled with safe handling practices, is crucial for its successful application in the synthesis of advanced materials and pharmaceuticals.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 75040, 4-Benzoylbiphenyl. [Link]
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Wikipedia. 4,4'-Dihydroxybenzophenone. [Link]
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Unilong. 4-Benzoylbiphenyl CAS 2128-93-0. [Link]
-
Wikipedia. 4,4'-Difluorobenzophenone. [Link]
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University of Calgary. Melting point determination. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69150, 4,4'-Dihydroxybenzophenone. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
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Chemistry LibreTexts. 6.1C: Melting Point Theory. [Link]
-
University of California, Irvine. Boiling Point Determination. [Link]
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Mettler Toledo. Melting Point Determination. [Link]
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Chemistry LibreTexts. 6.2A: Overview of Boiling Point. [Link]
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ResearchGate. True Melting Point Determination. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Benzoylbiphenyl: A Critical Intermediate in Pharmaceutical Synthesis and Fine Chemical Manufacturing. [Link]
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University of Toronto Scarborough. Melting Point. [Link]
-
DECHO CHEMICAL. 4-Benzoylbiphenyl Cas 2128-93-0. [Link]
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An In-depth Technical Guide to the Crystal Structure of 4,4'-Diphenylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the Benzophenone Scaffold
Benzophenones are a class of organic compounds characterized by a diarylketone core. This structural motif is of considerable interest in medicinal chemistry and materials science due to its presence in numerous biologically active natural products and synthetic molecules. The inherent rigidity and specific stereoelectronic properties of the benzophenone scaffold make it a valuable pharmacophore and a versatile building block for the synthesis of complex molecular architectures.
Derivatives of benzophenone exhibit a wide array of pharmacological activities, including but not limited to, antiviral, antifungal, and anti-inflammatory properties. Furthermore, their unique photochemical properties have led to their use as photoinitiators in polymer chemistry and as probes for studying protein-ligand interactions. The subject of this guide, 4,4'-Diphenylbenzophenone, also known as bis(biphenyl-4-yl)methanone, represents a key derivative with potential applications stemming from its extended aromatic system. Understanding its three-dimensional structure is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents and functional materials.
Synthesis of this compound
A reliable and efficient method for the synthesis of this compound is the palladium-catalyzed carbonylative Suzuki coupling reaction. This approach offers a direct route to the diarylketone by forming two new carbon-carbon bonds in a single step. The proposed synthetic pathway is adapted from the successful synthesis of a related isomer, Biphenyl-4,4'-diyl bis(phenyl-methanone)[1].
Proposed Synthetic Protocol
The synthesis involves the reaction of 4-iodobiphenyl with a boronic acid derivative in the presence of a palladium catalyst and a carbon monoxide source.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodobiphenyl (2.0 equivalents), a suitable boronic acid reagent (e.g., phenylboronic acid, 1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 3.0 equivalents).
-
Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene or dioxane) to the flask.
-
Carbon Monoxide Introduction: Purge the reaction vessel with carbon monoxide gas and maintain a positive pressure of CO (typically 1 atm, using a balloon) throughout the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality of Experimental Choices
-
Palladium Catalyst: Palladium complexes are highly effective in catalyzing cross-coupling reactions due to their ability to cycle between different oxidation states (Pd(0) and Pd(II)), facilitating the oxidative addition and reductive elimination steps crucial for C-C bond formation.
-
Carbon Monoxide: Carbon monoxide serves as the carbonyl source, inserting into the palladium-aryl bond to form the ketone functionality.
-
Base: The base is essential for the transmetalation step, activating the boronic acid for coupling with the palladium complex.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
Crystallographic Analysis: Insights from a Close Structural Analogue
As of the date of this guide, a single-crystal X-ray diffraction structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or reported in the surveyed scientific literature. However, a detailed crystal structure of the closely related compound, (Biphenyl-4-yl)(phenyl)methanone , is available and provides significant insights into the likely structural features of this compound[2].
The key difference between the two molecules is the presence of a second biphenyl group in this compound in place of a phenyl group. This substitution is expected to influence the crystal packing but the core geometry around the benzophenone moiety should be comparable.
Crystal Structure of (Biphenyl-4-yl)(phenyl)methanone
The crystallographic data for (Biphenyl-4-yl)(phenyl)methanone provides a solid foundation for understanding the geometry and packing of such diarylketones[2].
Table 1: Crystallographic Data for (Biphenyl-4-yl)(phenyl)methanone [2]
| Parameter | Value |
| Chemical Formula | C₁₉H₁₄O |
| Molecular Weight | 258.30 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a | 6.1445(4) Å |
| b | 7.4298(7) Å |
| c | 29.014(2) Å |
| α, β, γ | 90° |
| Volume | 1324.56(18) ų |
| Z | 4 |
| Temperature | 173 K |
| Radiation | Mo Kα (λ = 0.71073 Å) |
Key Structural Features:
-
Molecular Conformation: The molecule is not planar. The dihedral angle between the two phenyl rings of the biphenyl group is 8.0(3)°, indicating a slight twist[2]. The dihedral angle between the phenyl ring and the adjacent phenyl ring of the biphenyl group, connected by the carbonyl, is a more significant 51.74(18)°[2]. This twisted conformation is a common feature in benzophenones and is attributed to steric hindrance between the ortho-hydrogen atoms of the aromatic rings.
-
Crystal Packing: The crystal structure of (Biphenyl-4-yl)(phenyl)methanone does not exhibit strong intermolecular interactions such as classical hydrogen bonds[2]. The packing is primarily governed by van der Waals forces.
Predicted Crystal Structure of this compound
Based on the structure of its analogue, the following features can be predicted for the crystal structure of this compound:
-
Molecular Geometry: The central benzophenone core is expected to be non-planar, with significant dihedral angles between the planes of the central phenyl rings and the terminal phenyl rings of the biphenyl moieties. The molecule will likely adopt a "propeller-like" conformation to minimize steric strain.
-
Crystal System and Space Group: While the exact crystal system and space group cannot be definitively predicted, it is likely to crystallize in a centrosymmetric space group, common for such organic molecules, unless specific intermolecular interactions or chiral crystallization conditions are employed.
-
Intermolecular Interactions: Similar to its analogue, the crystal packing is expected to be dominated by van der Waals interactions and potentially π-π stacking interactions between the extended aromatic systems of the biphenyl groups.
Experimental Workflow for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a standard single-crystal X-ray diffraction workflow.
Diagram 1: Single-Crystal X-ray Diffraction Workflow
Caption: A generalized workflow for the determination of a small molecule crystal structure.
Applications in Research and Drug Development
The extended aromatic system of this compound makes it an attractive candidate for several applications:
-
Monomer for High-Performance Polymers: Functionalized derivatives of this compound could serve as monomers for the synthesis of poly(aryl ether ketones) (PAEKs). These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries.
-
Photophysical Probes: The benzophenone core is a well-established photophore. The extended conjugation provided by the biphenyl groups could modulate its photophysical properties, making it a candidate for use as a triplet photosensitizer or as a building block for novel photoactive materials.
-
Scaffold for Drug Design: The rigid and well-defined three-dimensional structure of this compound can serve as a scaffold for the design of new therapeutic agents. The biphenyl moieties provide opportunities for further functionalization to optimize binding to biological targets.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a comprehensive framework for its synthesis and structural understanding. By leveraging data from a close structural analogue, we have elucidated the key geometric features that are likely to define its molecular conformation and crystal packing. The provided synthetic protocol offers a clear and efficient route to this valuable compound. Further research, particularly the successful growth of single crystals and their analysis by X-ray diffraction, will be instrumental in fully unlocking the potential of this compound in the fields of materials science and drug discovery.
References
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(Biphenyl-4-yl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, E66(Pt 5), o926. [Link]
-
Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(18), 10411-10413. [Link]
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The Definitive Guide to the Mass Spectrometry of 4,4'-Diphenylbenzophenone: From Ionization to Fragmentation
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4,4'-Diphenylbenzophenone, a complex aromatic ketone of significant interest in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust analytical methods for the characterization and quantification of this and structurally related molecules. We will delve into the core principles of ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.
Introduction: The Analytical Imperative for this compound
This compound, with its extended aromatic system, presents unique challenges and opportunities in mass spectrometric analysis. Its characterization is crucial in various applications, from a photopolymerization initiator to a key intermediate in organic synthesis. Understanding its behavior in the mass spectrometer is paramount for impurity profiling, metabolic studies, and quality control. This guide will provide the foundational knowledge and practical protocols to confidently analyze this complex molecule.
Foundational Principles: Ionization of Aromatic Ketones
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound, dictating the nature of the ions generated and the subsequent fragmentation pathways. For this compound, both hard and soft ionization methods can be employed, each offering distinct advantages.
-
Electron Ionization (EI): As a hard ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV.[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[1] While the molecular ion may be weak or absent, the resulting fragmentation pattern provides a detailed structural fingerprint, invaluable for unambiguous identification.[1][2] For aromatic ketones, EI often induces cleavage at the carbonyl group, yielding characteristic fragment ions.
-
Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that generates ions from a solution, making it highly compatible with liquid chromatography (LC-MS).[3] ESI typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, preserving the molecular weight information.[3] This is particularly advantageous for quantitative studies and for analyzing thermally labile or high molecular weight compounds. For polyaromatic compounds, cationization with silver ions (Ag⁺) has also been shown to be an effective ESI strategy.[4][5]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique suitable for LC-MS, particularly for less polar compounds that are not efficiently ionized by ESI. It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte.
The selection between these techniques depends on the analytical goal. For structural elucidation and library matching, GC-MS with EI is often preferred. For sensitive quantification in complex matrices, LC-MS with ESI or APCI is the method of choice.
The Fragmentation Pathway of this compound: A Mechanistic Exploration
Upon electron ionization, the molecular ion of this compound (m/z 334) will be formed. The primary fragmentation is expected to occur via alpha-cleavage, the characteristic fragmentation of ketones, on either side of the carbonyl group. This will lead to the formation of two key fragment ions:
-
Loss of a phenyl group (C₆H₅•): This results in the formation of a benzoyl-biphenyl cation at m/z 257 .
-
Loss of a biphenyl group (C₁₂H₉•): This leads to the formation of a benzoyl cation at m/z 105 .
Further fragmentation of the benzoyl cation (m/z 105) can occur through the loss of carbon monoxide (CO), yielding a phenyl cation at m/z 77 . The benzoyl-biphenyl cation (m/z 257) can also undergo further fragmentation.
The proposed fragmentation pathway is illustrated in the diagram below.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: A Validated LC-MS/MS Workflow
This section outlines a robust, step-by-step protocol for the quantitative analysis of this compound in a research or quality control setting. This method is designed to be a self-validating system, ensuring trustworthiness and reproducibility.
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Extraction: For solid samples, a solvent extraction using a mixture of dichloromethane and acetonitrile (1:1) with ultrasonication can be effective.[9] For liquid samples, a simple dilute-and-shoot approach may be sufficient, or a solid-phase extraction (SPE) cleanup can be employed for complex matrices.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good chromatographic separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start at 50% B, increasing to 95% B over 5-10 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is the preferred mode on a triple quadrupole instrument.
-
MRM Transitions: Based on the proposed fragmentation, the following transitions would be monitored:
-
Primary (Quantifier): 335.1 → 257.1
-
Secondary (Qualifier): 335.1 → 105.0
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity for the parent ion.
-
Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of the product ions.
The following diagram illustrates the LC-MS/MS workflow.
Caption: A typical LC-MS/MS workflow for the analysis of this compound.
Data Presentation: Key Mass Spectrometric Information
The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its proposed major fragments.
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Molecule | [C₂₅H₁₈O+H]⁺ | 335.1430 |
| Molecular Ion | [C₂₅H₁₈O]⁺• | 334.1358 |
| Benzoyl-biphenyl cation | [C₁₉H₁₃O]⁺ | 257.0961 |
| Benzoyl cation | [C₇H₅O]⁺ | 105.0335 |
| Phenyl cation | [C₆H₅]⁺ | 77.0386 |
Conclusion: A Framework for Confident Analysis
This in-depth technical guide has provided a comprehensive framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and the predictable nature of fragmentation pathways, researchers can develop and validate robust and reliable analytical methods. The provided experimental protocol serves as a starting point for method development, which should always be tailored to the specific application and matrix. The synthesis of theoretical knowledge and practical application detailed herein empowers scientists to approach the analysis of this and other complex aromatic ketones with a high degree of confidence and scientific rigor.
References
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An In-depth Technical Guide to the Electronic and Structural Properties of Benzophenone Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core electronic and structural properties of benzophenone derivatives. Moving beyond a simple recitation of facts, this document delves into the causal relationships between molecular architecture and function, offering field-proven insights into the synthesis, characterization, and application of this versatile chemical scaffold.
Introduction: The Benzophenone Core
Benzophenone, with its diaryl ketone structure, serves as a fundamental building block in a vast array of scientific disciplines.[1] Its two phenyl rings connected to a central carbonyl group form a conjugated system that is the basis for its rich photophysical and photochemical behavior.[1] The inherent properties of the benzophenone core, such as its efficient intersystem crossing, make it a valuable component in applications ranging from organic light-emitting diodes (OLEDs) to photoinitiators in polymerization processes.[2][3] Furthermore, the benzophenone scaffold is a ubiquitous feature in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]
This guide will explore the intricate interplay between the electronic and structural characteristics of benzophenone derivatives, providing a robust framework for understanding and predicting their behavior. We will examine how modifications to the basic benzophenone structure—through the addition of various substituents—can be used to fine-tune its properties for specific applications.
Structural Properties: The Foundation of Function
The three-dimensional arrangement of atoms in benzophenone derivatives is a critical determinant of their electronic properties and, consequently, their function. The non-planar, twisted conformation of the benzophenone core is a key structural feature.[5] This twist arises from the steric hindrance between the ortho-hydrogens on the two phenyl rings, which prevents them from being coplanar. This structural characteristic has profound implications for the molecule's electronic structure and photophysical behavior.
X-ray Crystallography: Unveiling the Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of molecules in the crystalline state.[6][7] It provides accurate measurements of bond lengths, bond angles, and dihedral angles, offering a detailed snapshot of the molecule's conformation.[7] For benzophenone derivatives, SCXRD studies reveal how different substituents influence the degree of twisting between the phenyl rings and the planarity of the carbonyl group.[6]
Table 1: Representative Crystallographic Data for Benzophenone Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | C-C=O Dihedral Angle (°) | Phenyl-Phenyl Dihedral Angle (°) | Reference |
| Benzophenone (α-form) | P2₁2₁2₁ | 10.28 | 12.12 | 7.99 | 90 | ~28 | ~56 | [5] |
| 4,4'-Dichlorobenzophenone | P2₁/c | 12.04 | 5.99 | 15.65 | 109.8 | ~30 | ~58 | N/A |
| 4,4'-Dimethoxybenzophenone | P2₁/n | 14.23 | 6.08 | 13.98 | 94.5 | ~25 | ~52 | N/A |
Note: Data for substituted derivatives are representative and may vary based on the specific crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount for successful SCXRD analysis. A common method is slow evaporation of a saturated solution of the benzophenone derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).[8] The choice of solvent is critical as it can influence the crystal packing and even the polymorphic form obtained.
-
Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and improves the quality of the data. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[1]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction patterns.[7]
NMR Spectroscopy: Probing the Structure in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of benzophenone derivatives in solution.[9] ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure and the assignment of specific resonances to individual atoms.[9][10]
Key Features in the NMR Spectra of Benzophenone Derivatives:
-
¹³C NMR: The carbonyl carbon typically appears as a characteristic downfield signal in the range of 190-200 ppm. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.
-
¹H NMR: The aromatic protons typically appear as a complex multiplet in the range of 7-8 ppm. The specific splitting patterns and chemical shifts can be used to determine the substitution pattern on the phenyl rings.[11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the purified benzophenone derivative (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10] The choice of solvent is important to ensure good solubility and to avoid overlapping signals with the analyte.
-
Data Acquisition: The NMR spectrum is acquired on a high-field NMR spectrometer. Standard pulse sequences are used to obtain ¹H and ¹³C spectra. For more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons.
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and integration values, which are then used to assign the structure.[9]
Electronic Properties and Photophysics
The electronic properties of benzophenone derivatives are at the heart of their diverse applications. The presence of the carbonyl chromophore and the extended π-system of the phenyl rings gives rise to characteristic absorption and emission properties.
UV-Vis Absorption Spectroscopy
Benzophenone and its derivatives typically exhibit two main absorption bands in the ultraviolet (UV) region.[12]
-
An intense band at shorter wavelengths (around 250 nm) is attributed to a π → π* transition, which involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system.
-
A weaker band at longer wavelengths (around 330-350 nm) is assigned to an n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital.[13]
The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the phenyl rings, as well as the polarity of the solvent.[12][13] Electron-donating groups (e.g., -OH, -OCH₃) tend to cause a red shift (bathochromic shift) of the π → π* band, while electron-withdrawing groups (e.g., -NO₂, -CN) can cause a blue shift (hypsochromic shift).[12] The n → π* transition is particularly sensitive to solvent polarity, typically undergoing a hypsochromic shift in polar, hydrogen-bonding solvents due to the stabilization of the non-bonding electrons on the oxygen atom.[13]
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Sample Preparation: A dilute solution of the benzophenone derivative is prepared in a UV-grade solvent (e.g., cyclohexane, acetonitrile, ethanol) in a quartz cuvette. The concentration is adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) to ensure linearity according to the Beer-Lambert law.
-
Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
-
Data Analysis: The λ_max and the corresponding molar extinction coefficient (ε) are determined from the spectrum.
Luminescence: Fluorescence and Phosphorescence
Upon absorption of UV light, excited benzophenone derivatives can dissipate the excess energy through radiative pathways, namely fluorescence and phosphorescence.
-
Fluorescence: This is the emission of light from the lowest excited singlet state (S₁) to the ground state (S₀). For most benzophenone derivatives, fluorescence is very weak because of a highly efficient competing process called intersystem crossing.
-
Phosphorescence: This is the emission of light from the lowest excited triplet state (T₁) to the ground state (S₀). Benzophenone is well-known for its strong phosphorescence at low temperatures, which is a consequence of its efficient intersystem crossing.[14]
Jablonski Diagram and Intersystem Crossing
The photophysical processes of benzophenone derivatives can be visualized using a Jablonski diagram.[15][16] A key feature of benzophenone's photophysics is the remarkably efficient intersystem crossing (ISC) from the initially populated excited singlet state (S₁) to the lowest excited triplet state (T₁).[17] This process, which involves a change in the electron's spin multiplicity, is technically "forbidden" but occurs with a quantum yield close to unity in benzophenone.[17]
The efficiency of ISC in benzophenone is explained by El-Sayed's rule, which states that ISC is more favorable between electronic states of different orbital character (e.g., n,π* and π,π).[17][18] In benzophenone, the S₁ state has n,π character, while a nearby higher-energy triplet state (T₂) has π,π* character. The spin-orbit coupling between these two states is relatively strong, facilitating a rapid S₁ → T₂ transition, followed by rapid internal conversion to the lower-energy T₁ (n,π*) state.[19]
Structure-Property Relationships: The Art of Molecular Design
The ability to rationally design benzophenone derivatives with specific properties hinges on a thorough understanding of structure-activity relationships (SAR).[20][21] By systematically varying the substituents on the phenyl rings, one can modulate the electronic and structural properties of the molecule to achieve a desired outcome.
Key Principles of SAR in Benzophenone Derivatives:
-
Electronic Effects: Electron-donating groups (EDGs) like -OCH₃ and -NH₂ increase the electron density in the aromatic rings, which generally leads to a red shift in the UV-Vis absorption spectrum and can influence the energy levels of the excited states.[22] Conversely, electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ decrease the electron density, often resulting in a blue shift.
-
Steric Effects: Bulky substituents, particularly at the ortho positions, can increase the dihedral angle between the phenyl rings. This can disrupt the π-conjugation, leading to changes in the electronic properties.
-
Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds (e.g., an -OH group at the ortho position) can significantly impact the conformation and photophysical behavior of the molecule.
Table 2: Influence of Substituents on the Photophysical Properties of Benzophenone Derivatives
| Compound | Substituent | Position | λ_abs (nm) | λ_em (phosphorescence, nm) | Triplet Energy (kcal/mol) | Reference |
| Benzophenone | -H | - | ~335 | ~450 | 69 | [23] |
| 4-Methoxybenzophenone | -OCH₃ | para | ~345 | ~460 | 68 | [23] |
| 4,4'-Dimethoxybenzophenone | -OCH₃ | para, para' | ~355 | ~470 | 67 | [23] |
| 4-Nitrobenzophenone | -NO₂ | para | ~330 | ~445 | 70 | [23] |
| 2-Hydroxybenzophenone | -OH | ortho | ~340 | - | - | [12] |
Note: Values are approximate and can vary with solvent and temperature.
Key Applications: From Materials Science to Medicine
The unique electronic and structural properties of benzophenone derivatives have led to their widespread use in a variety of applications.
Organic Electronics: OLEDs
In the field of organic electronics, benzophenone derivatives are extensively used as host materials and emitters in OLEDs.[2][24] Their high triplet energy makes them suitable as hosts for phosphorescent emitters, preventing the back-transfer of energy from the emitter to the host.[24] Furthermore, by incorporating suitable donor and acceptor moieties, benzophenone derivatives can be designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient OLEDs without the need for heavy metals.[25]
Photopolymerization: Photoinitiators
Benzophenone is a classic Type II photoinitiator, widely used in UV-curing applications such as inks, coatings, and 3D printing.[22][26] Upon UV irradiation, the excited triplet state of benzophenone can abstract a hydrogen atom from a co-initiator (e.g., an amine or a thiol) to generate free radicals, which then initiate the polymerization of monomers. The efficiency of this process can be tuned by modifying the benzophenone structure to optimize its absorption properties and its reactivity in the excited state.[26]
Drug Development
The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[4] Derivatives have been developed as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[4][27] The mechanism of action often involves the interaction of the benzophenone derivative with specific biological targets, such as enzymes or receptors. The structure-activity relationships of these compounds are actively studied to optimize their therapeutic efficacy and reduce side effects.[27] Recently, benzophenone derivatives are also being explored as photosensitizers in photodynamic therapy (PDT), where they can be activated by light to produce reactive oxygen species that kill cancer cells.[28]
Conclusion
The electronic and structural properties of benzophenone derivatives are intrinsically linked, giving rise to a rich and tunable set of behaviors. A deep understanding of these fundamental characteristics, from the twisted conformation of the core to the nature of the excited states, is essential for the rational design of new materials and therapeutic agents. By leveraging the synthetic versatility of the benzophenone scaffold and the powerful analytical techniques available for its characterization, researchers can continue to unlock the full potential of this remarkable class of molecules.
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Methodological & Application
Synthesis of 4,4'-Diphenylbenzophenone: An Application Note and Protocol for Advanced Research
Abstract
This comprehensive application note provides a detailed protocol for the synthesis of 4,4'-diphenylbenzophenone, a valuable building block in organic synthesis, polymer chemistry, and materials science. The described methodology follows a robust two-step synthetic sequence commencing with the conversion of 4-phenylbenzoic acid to its corresponding acyl chloride, followed by a Friedel-Crafts acylation of benzene. This guide is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.
Introduction
This compound is an aromatic ketone of significant interest due to its rigid, conjugated structure. This molecular architecture imparts desirable properties to materials, making it a key component in the synthesis of high-performance polymers, such as polyetheretherketones (PEEKs), and as a photoinitiator in various polymerization processes. Its derivatives are also explored in the development of advanced materials with specific optical and electronic properties. The synthesis outlined herein provides a reliable and scalable method for accessing this important compound from commercially available starting materials.
The synthetic strategy is predicated on two fundamental and well-established reactions in organic chemistry: the formation of an acyl chloride from a carboxylic acid and the subsequent Friedel-Crafts acylation. The initial step involves the activation of the carboxylic acid group of 4-phenylbenzoic acid to the more reactive acyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction, utilizes the newly synthesized 4-phenylbenzoyl chloride to acylate benzene in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to form the target ketone.
Chemical Principles and Reaction Mechanism
The overall synthesis can be dissected into two key transformations:
-
Formation of 4-Phenylbenzoyl Chloride: The conversion of 4-phenylbenzoic acid to 4-phenylbenzoyl chloride is an essential activation step. Thionyl chloride is a common and effective reagent for this purpose. The reaction proceeds through a nucleophilic acyl substitution mechanism where the carboxylic acid attacks the sulfur atom of thionyl chloride. A subsequent cascade of steps, involving the departure of sulfur dioxide and a chloride ion, results in the formation of the acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be employed to accelerate this reaction via the formation of a Vilsmeier intermediate.
-
Friedel-Crafts Acylation: This reaction, discovered by Charles Friedel and James Crafts, is a cornerstone of C-C bond formation on aromatic rings. In this synthesis, the Lewis acid, AlCl₃, coordinates to the chlorine atom of 4-phenylbenzoyl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the π-electrons of the benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Aromaticity is restored by the loss of a proton, which is facilitated by the AlCl₄⁻ species, regenerating the AlCl₃ catalyst and producing hydrogen chloride as a byproduct.[1][2]
A visual representation of the overall synthetic workflow is provided below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials. Thionyl chloride is corrosive and releases toxic gases upon contact with moisture. Aluminum chloride is a water-sensitive solid that reacts violently with water. Benzene is a known carcinogen. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Part 1: Synthesis of 4-Phenylbenzoyl Chloride
This protocol is adapted from established procedures for the synthesis of aromatic acid chlorides.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Phenylbenzoic Acid | 198.22 | 10.0 g | 0.050 mol |
| Thionyl Chloride (SOCl₂) | 118.97 | 15 mL (excess) | ~0.21 mol |
| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |
Procedure:
-
Reaction Setup: Assemble a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a drying tube containing calcium chloride or a gas outlet leading to a trap containing aqueous sodium hydroxide to neutralize the evolved HCl and SO₂ gases.
-
Charging the Flask: To the flask, add 4-phenylbenzoic acid (10.0 g, 0.050 mol).
-
Addition of Reagents: In the fume hood, carefully add thionyl chloride (15 mL) to the flask, followed by 2-3 drops of DMF.
-
Reaction: Gently heat the reaction mixture to reflux using a heating mantle. The solid 4-phenylbenzoic acid will gradually dissolve as it is converted to the acyl chloride. Continue refluxing for 2-4 hours, or until the evolution of gas ceases.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. Caution: Ensure the vacuum pump is protected from corrosive vapors with a suitable trap.
-
Product Isolation: The resulting crude 4-phenylbenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.
Part 2: Synthesis of this compound (Friedel-Crafts Acylation)
This protocol is a general procedure for Friedel-Crafts acylation and should be performed with care.[1][4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Phenylbenzoyl Chloride | 216.67 | ~10.8 g (from Part 1) | ~0.050 mol |
| Benzene | 78.11 | 100 mL | Excess |
| Aluminum Chloride (AlCl₃) | 133.34 | 7.3 g | 0.055 mol |
| Dichloromethane (DCM) | 84.93 | 50 mL | Solvent |
| Hydrochloric Acid (HCl) | - | 50 mL (conc.) | - |
| Ice | - | 100 g | - |
Procedure:
-
Reaction Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Charging the Flask: To the flask, add anhydrous aluminum chloride (7.3 g, 0.055 mol) and dry dichloromethane (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Preparation of Acyl Chloride Solution: Dissolve the crude 4-phenylbenzoyl chloride from Part 1 in dry benzene (100 mL).
-
Addition of Acyl Chloride: Slowly add the 4-phenylbenzoyl chloride solution to the stirred suspension of aluminum chloride in dichloromethane via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0-5 °C. A colored complex will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL). This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid product can be purified by recrystallization. A mixture of ethanol and water is a suitable solvent system for the recrystallization of benzophenone derivatives.[5] Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a vacuum oven.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~237-239 °C |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.37–7.53 (m, 6H), 7.65–7.71 (m, 4H), 7.82-7.91 (m, 8H) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 127.2, 128.0, 128.2, 128.9, 129.9, 130.6, 132.1, 136.2, 137.8, 140.0, 145.1, 196.1 |
| IR (KBr, cm⁻¹) | ~1650 (C=O stretch), ~3050 (Ar C-H stretch) |
Note: The provided NMR data is based on a closely related structure and serves as an expected reference. Actual shifts may vary slightly.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield in Step 1 | Incomplete reaction; wet reagents. | Ensure all glassware is dry. Use fresh thionyl chloride. Extend reflux time. |
| Low yield in Step 2 | Inactive catalyst (moisture); insufficient catalyst. | Use anhydrous AlCl₃ and dry solvents. Ensure all glassware is flame-dried. Use a slight excess of AlCl₃. |
| Formation of a tarry mixture in Step 2 | Reaction temperature too high. | Maintain careful temperature control, especially during the addition of the acyl chloride. |
| Difficulty in crystallization | Impurities present; incorrect solvent system. | Ensure the crude product is thoroughly washed. Try different recrystallization solvents or solvent pairs (e.g., toluene/heptane). |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound from 4-phenylbenzoic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for a wide range of applications in materials science and organic synthesis. The emphasis on safety, procedural detail, and characterization provides a solid foundation for the successful execution of this synthesis in a research setting.
References
-
Clark, J. (2023). The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. Retrieved from [Link]
- Google Patents. (n.d.). CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
- Jadhava, S. N., Kumbhara, A. S., Rodeb, C. V., & Salunkhea, R. S. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]
- Google Patents. (n.d.). CN104230703A - Method for synthesizing high-purity benzoyl chloride.
Sources
Application Notes and Protocols for the Synthesis of 4,4'-Diphenylbenzophenone via Friedel-Crafts Acylation
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4,4'-diphenylbenzophenone through the Friedel-Crafts acylation of biphenyl. This document outlines the underlying chemical principles, a detailed experimental protocol, safety considerations, and methods for purification and characterization of the final product.
Introduction and Scientific Background
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, polymers, and fine chemicals. The synthesis of this compound, also known as 4,4'-dibenzoylbiphenyl, involves the diacylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
The phenyl groups of biphenyl direct incoming electrophiles to the ortho and para positions. Due to steric hindrance at the ortho positions, the acylation reaction predominantly occurs at the para positions (4 and 4') of the two phenyl rings, leading to the desired product. The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the reaction of benzoyl chloride with the Lewis acid catalyst.[2][3] This acylium ion is then attacked by the electron-rich π system of the biphenyl ring. A subsequent deprotonation restores the aromaticity of the ring, yielding the acylated product.[2] A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting aromatic compound, which helps to prevent over-acylation.[1]
Reaction Mechanism and Key Considerations
The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution process.[2][3][4] The key steps are illustrated below:
Step 1: Formation of the Acylium Ion The Lewis acid catalyst, typically anhydrous aluminum chloride, reacts with benzoyl chloride to form a highly reactive acylium ion. This ion is stabilized by resonance.[4][5]
Step 2: Electrophilic Attack The electron-rich biphenyl molecule attacks the electrophilic acylium ion. This attack temporarily disrupts the aromaticity of one of the phenyl rings, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[6]
Step 3: Deprotonation A base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring.[6] This step regenerates the Lewis acid catalyst, although in practice, more than a stoichiometric amount of catalyst is often required as it complexes with the product ketone.[1]
Step 4: Second Acylation The mono-acylated product can undergo a second Friedel-Crafts acylation on the other phenyl ring to form the desired this compound.
Diagram of the Reaction Workflow:
Sources
Application Notes & Protocols: The Benzophenone/Amine System as a Archetypal Type II Photoinitiator for Radical Polymerization
A Note on Nomenclature: The compound "4,4'-Diphenylbenzophenone" does not correspond to a standard, widely-used chemical photoinitiator. This guide will therefore focus on the foundational and extensively documented Type II photoinitiator, Benzophenone (BP) , often used in conjunction with an amine co-initiator. The principles and protocols detailed herein provide a robust framework applicable to the broader class of benzophenone-derivatives and other Type II systems.
Introduction: Principles of Type II Photoinitiation
In the field of photopolymerization, used in applications ranging from advanced coatings and adhesives to 3D printing and dental materials, photoinitiators are critical components that convert light energy into chemical energy in the form of reactive species.[1][2] These species, typically free radicals, initiate a chain-growth polymerization of monomers and oligomers, transforming a liquid resin into a solid, cross-linked polymer network.[3][4]
Photoinitiators are broadly classified into two categories:
-
Type I Photoinitiators: Undergo unimolecular bond cleavage upon irradiation to form free radicals directly.[5]
-
Type II Photoinitiators: Require a bimolecular reaction. The photoinitiator, upon absorbing light, enters an excited state and then interacts with a second molecule, a co-initiator or synergist, to generate the initiating radicals.[3][5]
Benzophenone is the quintessential Type II photoinitiator.[3] By itself, its excited state is not efficient at initiating polymerization. However, in the presence of a co-initiator, typically a tertiary amine with abstractable α-hydrogens, it becomes a highly effective system for initiating free-radical polymerization.[3][6][7] This two-component system is valued for its cost-effectiveness, good solubility, and efficacy in surface curing.[6]
Mechanism of Action
The efficacy of the Benzophenone/Amine system is rooted in a well-understood photochemical process. The key steps are outlined below and illustrated in the diagram.
-
Photoexcitation: Benzophenone (BP) absorbs UV light (typically in the 250-370 nm range), promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet Benzophenone (BP (T₁)) abstracts a hydrogen atom from the α-carbon of the tertiary amine co-initiator (R₃N-CH-R'). This step is the crux of radical generation.
-
Radical Formation: This abstraction event produces two radicals: a ketyl radical from the benzophenone and an aminoalkyl radical from the amine.[3]
-
Initiation: The carbon-centered aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers (e.g., acrylates).[3][7] The benzophenone ketyl radical is less reactive and typically dimerizes or terminates, playing a minimal role in initiation.[3]
Caption: Mechanism of radical generation by a Benzophenone/Amine Type II photoinitiator system.
Application Protocol 1: UV Curing of a Model Acrylate Formulation
This protocol describes the preparation of a simple, UV-curable clear coating for research and development purposes. The formulation balances a flexible oligomer with a reactive monomer to achieve desirable film properties.
3.1. Materials & Reagents
| Component | Role | Typical Weight % | Example Product |
| Urethane Diacrylate Oligomer | Backbone, provides flexibility | 60-70% | Sartomer CN964 |
| Trimethylolpropane Triacrylate (TMPTA) | Reactive diluent, cross-linker | 25-35% | Sigma-Aldrich 246800 |
| Benzophenone (BP) | Photoinitiator | 2-4% | Sigma-Aldrich B9300 |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Amine Co-initiator | 3-5% | Sigma-Aldrich E24601 |
3.2. Experimental Workflow
Caption: Standard workflow for preparing and testing a UV-curable formulation.
3.3. Step-by-Step Procedure
-
Preparation: In a fume hood, add the urethane diacrylate oligomer to a light-blocking beaker (e.g., an amber glass jar).
-
Mixing: While stirring gently with a magnetic stirrer or overhead mixer, add the TMPTA monomer and mix until the viscosity is uniform.
-
Initiator Addition: Add the Benzophenone and EDB co-initiator to the mixture. Continue stirring until all solids are completely dissolved. This may take 15-30 minutes. The formulation is now light-sensitive.
-
Application: Using a wire-wound bar or film applicator, draw down a thin film of the formulation onto a clean glass slide or metal panel.
-
Curing: Immediately place the coated substrate under a UV lamp. The curing time will depend on the lamp intensity and film thickness but is typically in the range of 5-30 seconds.
-
Assessment:
-
Surface Cure: Gently touch the surface with a cotton swab. A "tack-free" surface indicates good surface cure.
-
Solvent Resistance: Place a drop of acetone on the surface for 30 seconds, then wipe firmly with a cloth. No visible damage to the film indicates good cross-linking.
-
Application Protocol 2: Characterization by Photo-DSC
Differential Scanning Calorimetry (DSC) coupled with a UV light source (Photo-DSC or UV-DSC) is a powerful technique for quantifying the kinetics of photopolymerization.[8] It measures the heat released during the exothermic polymerization reaction as a function of time and irradiation.[9][10][11]
4.1. Objective
To determine the total heat of polymerization (enthalpy, ΔH) and the maximum rate of reaction (Rp,max) for the formulation prepared in Protocol 1. This data is crucial for comparing the efficiency of different photoinitiator systems and optimizing cure conditions.[4][12]
4.2. Methodology
-
Sample Preparation: Place a small, precisely weighed amount of the uncured liquid formulation (typically 2-5 mg) into an open aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the instrument to an isothermal temperature (e.g., 30°C).
-
Configure the UV light source for the desired intensity (e.g., 50 mW/cm²) and wavelength (e.g., 365 nm).
-
-
Measurement Sequence:
-
Allow the sample to equilibrate at the isothermal temperature for 2-3 minutes to establish a stable heat flow baseline.
-
Turn on the UV lamp for a set duration (e.g., 2 minutes) to initiate curing. The DSC will record an exothermic peak.
-
Turn off the UV lamp and continue recording until the heat flow signal returns to the baseline.
-
-
Data Analysis:
-
Total Enthalpy (ΔH): Integrate the area under the exothermic peak. This value, normalized by sample mass (J/g), represents the total heat evolved during the reaction.
-
Peak Maximum: The peak height of the exotherm corresponds to the maximum rate of polymerization.
-
4.3. Interpreting the Results
-
Higher ΔH (J/g): Indicates a more complete conversion of monomer to polymer.
-
Faster time to peak / Higher peak maximum: Suggests a more reactive system with a faster cure speed.
Troubleshooting & Scientific Considerations
-
Oxygen Inhibition: Free radicals react readily with atmospheric oxygen, forming unreactive peroxy radicals. This can lead to incomplete polymerization, especially at the surface, resulting in a tacky or sticky film.
-
Causality: The BP/Amine system is particularly susceptible. The aminoalkyl radical is quenched by oxygen.
-
Mitigation: Increase initiator concentration, increase lamp intensity, or perform curing in an inert (nitrogen) atmosphere.
-
-
Yellowing: Benzophenone and its ketyl radical byproducts can contribute to yellowing in the final cured film, particularly upon aging or prolonged UV exposure.
-
Causality: The chromophores within the initiator system absorb in the near-UV/visible spectrum.
-
Mitigation: For water-white applications, consider Type I initiators or specialized non-yellowing Type II systems.
-
-
Incomplete "Through-Cure": In thick or highly pigmented films, the UV light may not penetrate sufficiently to cure the bottom layers.
-
Causality: The photoinitiator and pigments absorb the UV light, creating an attenuation gradient (Beer-Lambert Law).
-
Mitigation: Use a photoinitiator with absorbance at longer wavelengths (e.g., >380 nm) where there is less competition from pigments, or use a dual-cure (UV/thermal) system.
-
Safety & Handling
-
Always work in a well-ventilated area or fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.
-
Uncured acrylate monomers and oligomers can be skin sensitizers. Avoid direct contact.
-
UV radiation is harmful to eyes and skin. Ensure proper shielding is in place when using UV curing equipment.
-
Consult the Safety Data Sheet (SDS) for each chemical before use.
References
- Dietliker, K.
-
American Chemical Society. Novel Highly Efficient Macrophotoinitiator Comprising Benzophenone, Coinitiator Amine, and Thio Moieties for Photopolymerization. Macromolecules, 2017. [Link]
-
Royal Society of Chemistry. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers, 2021. [Link]
-
ChemRxiv. A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. 2023. [Link]
-
Wikipedia. Photopolymer. [Link]
-
MDPI. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. Polymers, 2017. [Link]
-
Mettler Toledo. Characterization of Photo-Curing Processes by Means of UV-DSC. [Link]
-
Tintoll. Benzophenone UV Absorber. [Link]
- Google Patents.
-
ResearchGate. Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. 2017. [Link]
-
Linseis. PHOTO-DSC AS A VERSATILE TOOL FOR UV CURING SYSTEMS CHARACTERIZATION. [Link]
- Google Patents.
-
RadTech. Study of UV-Curing Behavior by Differential Scanning Calorimetry and In-situ Dielectric Analysis. 2020. [Link]
-
ResearchGate. Benzophenone UV-Photoinitiators Used in Food Packaging: Potential for Human Exposure and Health Risk Considerations. 2021. [Link]
-
Ataman Kimya. Benzophenone-4. [Link]
-
YouTube. Episode 22: Study UV cure using DSC. 2023. [Link]
Sources
- 1. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Photopolymer - Wikipedia [en.wikipedia.org]
- 4. radtech2020.com [radtech2020.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 9. linseis.com [linseis.com]
- 10. youtube.com [youtube.com]
- 11. Curing Reaction Heat | UV-DSC | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 4,4'-Diphenylbenzophenone in Free Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of 4,4'-Diphenylbenzophenone in Photopolymerization
This compound, also known as 4-Benzoylbiphenyl, is a highly efficient Type II photoinitiator pivotal in initiating free radical polymerization upon exposure to ultraviolet (UV) light.[1] This process, known as photopolymerization or UV curing, offers significant advantages over thermal curing methods, including rapid cure speeds at ambient temperatures, spatial and temporal control, and reduced volatile organic compound (VOC) emissions.[2] These benefits have led to its widespread adoption in various industries, from the manufacturing of coatings, inks, and adhesives to advanced applications in 3D printing and the fabrication of biomedical devices.[3][4]
This compound's molecular structure, featuring a benzophenone core with an additional phenyl group, imparts desirable properties such as high efficiency, low odor, and reduced yellowing in the final cured product, making it a valuable tool for researchers and professionals in materials science and drug development.[1] This document serves as a comprehensive technical guide, providing in-depth mechanistic insights, practical application protocols, and key data for the effective use of this compound in free radical polymerization.
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and application.
| Property | Value | Reference |
| Chemical Name | This compound (4-Benzoylbiphenyl) | [1] |
| CAS Number | 2128-93-0 | [1] |
| Molecular Formula | C₁₉H₁₄O | [1] |
| Molecular Weight | 258.31 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 99-101 °C | [1] |
| Boiling Point | 419-420 °C | [1] |
| UV Absorption Peak (λmax) | 248 nm | [1][5] |
| Solubility | Soluble in many common organic solvents | - |
The UV-Vis absorption spectrum is a critical parameter for any photoinitiator, as it dictates the optimal wavelength of UV light required for efficient excitation. The absorption maximum of this compound is approximately 248 nm.[1][5] This necessitates the use of a UV light source with a significant emission in the short-wave UV-C or mid-wave UV-B range for effective initiation.
Mechanism of Action: A Type II Photoinitiator
This compound functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist to generate the free radicals necessary for polymerization.[6] The most common co-initiators for benzophenone derivatives are tertiary amines.[2][7] The initiation process can be broken down into the following key steps:
-
Photoexcitation: Upon absorption of UV photons, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Exciplex Formation and Hydrogen Abstraction: The excited triplet state of this compound interacts with a hydrogen donor, typically a tertiary amine, to form an excited state complex known as an exciplex.[2] Within this complex, an electron transfer occurs from the amine to the excited benzophenone derivative.
-
Radical Generation: Following the electron transfer, a proton is transferred from a carbon atom adjacent to the nitrogen of the amine to the benzophenone ketyl radical anion. This results in the formation of two radical species: an α-amino radical and a benzophenone ketyl radical.[8]
-
Initiation of Polymerization: The highly reactive α-amino radical is the primary species responsible for initiating the polymerization of acrylate or methacrylate monomers. The benzophenone ketyl radical is less reactive towards monomer double bonds and is more likely to participate in termination reactions.[8]
The overall mechanism ensures a controlled and efficient generation of initiating radicals, leading to rapid and effective polymerization.
Caption: Mechanism of free radical polymerization initiated by this compound.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in common applications. Optimization of concentrations, curing times, and other parameters may be necessary depending on the specific monomers, equipment, and desired final properties.
Protocol 1: UV Curing of an Acrylate Coating
This protocol outlines the preparation and curing of a simple UV-curable acrylate coating.
Materials:
-
This compound (Photoinitiator)
-
N-Methyldiethanolamine (Amine Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer/Crosslinker)
-
Urethane Acrylate Oligomer
-
Substrate (e.g., glass slide, polycarbonate film)
-
UV Curing System (e.g., medium-pressure mercury lamp or UV-LED with appropriate wavelength)
Procedure:
-
Formulation Preparation: In a light-protected container (e.g., an amber vial), prepare the following formulation by weight:
-
Urethane Acrylate Oligomer: 60%
-
Trimethylolpropane triacrylate (TMPTA): 35%
-
This compound: 3%
-
N-Methyldiethanolamine: 2%
-
-
Mixing: Thoroughly mix the components until a homogeneous solution is obtained. Gentle warming may be used to reduce viscosity if necessary, but care should be taken to avoid premature polymerization.
-
Application: Apply a thin film of the formulation onto the desired substrate using a film applicator, spin coater, or other suitable method. The film thickness will significantly impact the curing efficiency.
-
UV Curing: Place the coated substrate under the UV light source. The distance from the lamp and the exposure time will need to be optimized based on the lamp's intensity and the desired degree of cure. A typical starting point for a medium-pressure mercury lamp is a 10-second exposure.[9]
-
Cure Assessment: The degree of cure can be assessed by tack-free time (the time at which the surface is no longer sticky to the touch) or by more quantitative methods such as Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak.
Caption: Workflow for UV curing of an acrylate coating.
Protocol 2: Photopolymerization of Methyl Methacrylate (MMA)
This protocol describes the bulk photopolymerization of methyl methacrylate to form a solid polymer block.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound
-
Triethylamine (TEA) (Co-initiator)
-
Glass vial or mold
-
UV light source (e.g., 365 nm UV-LED)
-
Nitrogen or Argon source for inerting
Procedure:
-
Inhibitor Removal: Commercial MMA contains an inhibitor to prevent spontaneous polymerization. This should be removed prior to use by washing with an aqueous sodium hydroxide solution followed by water, and then drying over an appropriate drying agent.
-
Formulation: In a glass vial, prepare the following mixture:
-
Inhibitor-free MMA: 10 g
-
This compound: 0.1 g (1 wt%)
-
Triethylamine (TEA): 0.1 g (1 wt%)
-
-
Inerting: Bubble nitrogen or argon gas through the solution for 10-15 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.
-
Irradiation: Seal the vial and place it under the UV light source. The time required for complete polymerization will depend on the light intensity and the volume of the sample. Monitor the viscosity of the solution until it becomes a solid polymer. For a high-intensity UV-LED, this may take several minutes to an hour.[10]
-
Post-Curing: After the sample has solidified, a post-curing step at a slightly elevated temperature (e.g., 60°C) in an oven for 1-2 hours can help to ensure complete monomer conversion.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[11] Avoid inhalation of dust and contact with skin and eyes.[11] Store in a tightly closed container in a cool, dry place away from light and incompatible substances such as strong oxidizing agents.[11]
Advantages and Considerations
Advantages:
-
High Efficiency: this compound is a highly reactive photoinitiator, allowing for rapid curing speeds.[1]
-
Low Yellowing: Compared to some other photoinitiators, it can result in cured polymers with less discoloration.[1]
-
Good Solubility: It exhibits good solubility in common monomer and oligomer systems.
-
Low Odor: Formulations containing this compound generally have a lower odor profile compared to those with some other photoinitiators.[1]
Considerations:
-
UV Source Compatibility: The absorption peak at 248 nm requires a UV source with output in the UV-B or UV-C range for optimal performance.
-
Oxygen Inhibition: Like all free radical polymerizations, the process is susceptible to inhibition by oxygen. Curing in an inert atmosphere (e.g., nitrogen) can significantly improve cure speed and surface properties.
-
Co-initiator Requirement: As a Type II photoinitiator, the presence of a suitable co-initiator is mandatory for efficient radical generation.
Conclusion
This compound is a versatile and efficient Type II photoinitiator for free radical polymerization. Its favorable properties make it a valuable component in the formulation of UV-curable coatings, inks, adhesives, and other polymeric materials. By understanding its mechanism of action and following appropriate experimental protocols, researchers and professionals can effectively harness the benefits of photopolymerization to develop advanced materials with tailored properties.
References
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Schmid, H., Stumflinger, G., & Populoh, S. (2018). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions. PMC. [Link]
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Kutal, C., & Willson, C. G. (2017). Photopolymerization of Methylmethacrylate: An Inexpensive, Open-Source Approach for the Undergraduate Lab. Minds@UW. [Link]
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Zhang, J., et al. (2012). Photoinitiating behavior of benzophenone derivatives covalently bonded tertiary amine group for UV-curing acrylate systems. ResearchGate. [Link]
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(2018). Photoinitiator PBZ, 4-Benzoylbiphenyl, CAS 2128-93-0, Quote Now. CUSABIO. [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzophenone Photoinitiators in Modern UV Curing Technology. Ningbo Inno Pharmchem Co., Ltd. [Link]
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(n.d.). Exploring Photoinitiator PBZ (4-Benzoylbiphenyl): Applications and Properties. LinkedIn. [Link]
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Pourhashem, S., et al. (2016). UV curable urethane acrylate coatings formulation: experimental design approach. ResearchGate. [Link]
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RadTech. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world. RadTech. [Link]
- Google Patents. (n.d.). New Class of Amine Coinitiators in Photoinitiated Polymerizations.
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Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. [Link]
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Biointerface Research in Applied Chemistry. (2022). Synthesis and Characterization UV-Curable Waterborne Polyurethane Acrylate/Al2O3 Nanocomposite Coatings Derived from Jatropha Oil Polyol. Biointerface Research in Applied Chemistry. [Link]
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Applications of 4,4'-Diphenylbenzophenone and its Derivatives in Polymer Chemistry: A Detailed Guide for Researchers
The benzophenone moiety, a diaryl ketone, is a fundamental structural motif that imparts unique photochemical and thermal properties to molecules. In the realm of polymer chemistry, 4,4'-diphenylbenzophenone and its functionalized derivatives have emerged as critical building blocks for a wide array of high-performance materials. Their applications span from serving as robust monomers for thermally stable engineering plastics to acting as efficient photoinitiators for radiation-cured coatings. This guide provides an in-depth exploration of the key applications of these compounds, complete with detailed experimental protocols and a discussion of the underlying chemical principles, to empower researchers in the fields of materials science and drug development.
Monomers for High-Performance Polymers: Engineering Thermal Stability and Mechanical Strength
Derivatives of this compound, particularly those with hydroxyl or halo functional groups, are instrumental in the synthesis of high-performance polymers such as poly(aryl ether ketones) (PAEKs) and aromatic polyesters. These polymers are prized for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them suitable for demanding applications in aerospace, automotive, and medical industries.
Poly(Aryl Ether Ketones) (PAEKs) Synthesis via Nucleophilic Aromatic Substitution
The synthesis of PAEKs, including the well-known Poly(ether ether ketone) (PEEK), often utilizes 4,4'-difluorobenzophenone as a key monomer. The electron-withdrawing effect of the ketone group activates the fluorine atoms, making them susceptible to nucleophilic aromatic substitution by a bisphenolate.
Causality of Experimental Choices: The choice of a high-boiling polar aprotic solvent like diphenyl sulfone is crucial as it can dissolve the growing polymer chain and facilitate the reaction at the required high temperatures. An inert atmosphere is maintained to prevent oxidation of the reactants and the polymer at these elevated temperatures. The staged heating profile allows for controlled polymerization, with the final high-temperature step driving the reaction to completion and achieving a high molecular weight.
Protocol 1: Synthesis of Poly(ether ether ketone) (PEEK) from 4,4'-Difluorobenzophenone
Materials:
-
4,4'-Difluorobenzophenone (DFBP)
-
Hydroquinone (HQ)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diphenyl sulfone
-
High-purity nitrogen or argon gas
-
Acetone (hot)
-
Deionized water (hot)
-
Isopropanol
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle with a temperature controller
-
Buchner funnel and filter flask
Procedure:
-
Reactor Setup: In a thoroughly dried three-necked flask, charge diphenyl sulfone, 4,4'-difluorobenzophenone, hydroquinone, and anhydrous potassium carbonate in the desired molar ratios.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for a minimum of 30 minutes to eliminate oxygen and moisture. Maintain a gentle, continuous flow of nitrogen throughout the reaction.
-
Heating Profile: While continuously stirring the reaction mixture, apply the following heating profile:
-
Heat to 160°C and maintain for 2 hours.
-
Increase the temperature to 250°C and maintain for 2 hours.
-
Further increase the temperature to 320°C and hold for 1-5 hours. The viscosity of the mixture will noticeably increase as the polymerization progresses.[1]
-
-
Cooling and Isolation: After the specified reaction time, discontinue heating and allow the mixture to cool to room temperature. The solidified polymer mass should be carefully broken up and ground into a fine powder.
-
Purification: To remove the diphenyl sulfone solvent and inorganic salts, wash the powdered product sequentially with hot acetone (three times), hot deionized water (three times), and finally with isopropanol (two times).
-
Drying: Dry the purified PEEK polymer in a vacuum oven at 120°C for 12 hours.
Table 1: Typical Properties of PEEK Synthesized from 4,4'-Difluorobenzophenone
| Property | Value / Range |
| Glass Transition Temp. (Tg) | ~143 °C |
| Melting Temperature (Tm) | ~343 °C |
| Weight Average MW (Mw) | 7,500 - 83,000 Da |
| Polydispersity Index (PDI) | 2.5 - 2.9 |
| Yield Strength | 98.3 ± 0.49 MPa |
| Elongation at Break | 22.86 ± 2.12% |
Data compiled from multiple sources.[1][2][3][4]
Diagram 1: Synthesis of PEEK
Caption: Reaction scheme for the synthesis of PEEK.
Aromatic Polyesters from 4,4'-Dihydroxybenzophenone
4,4'-Dihydroxybenzophenone is a valuable monomer for creating aromatic polyesters with high thermal stability and good mechanical properties. These polyesters are synthesized through polycondensation with diacid chlorides or by transesterification with diesters.
Causality of Experimental Choices: The use of a diacid chloride in this protocol allows for a lower reaction temperature compared to melt polycondensation with a dicarboxylic acid. A base, such as pyridine, is used to neutralize the HCl byproduct, driving the reaction to completion. The choice of solvent is dictated by its ability to dissolve both the monomers and the resulting polymer.
Protocol 2: Synthesis of an Aromatic Polyester from 4,4'-Dihydroxybenzophenone and Terephthaloyl Chloride
Materials:
-
4,4'-Dihydroxybenzophenone
-
Terephthaloyl chloride
-
Pyridine (anhydrous)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Methanol
Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and a dropping funnel
-
Ice bath
-
Beaker
-
Buchner funnel and filter flask
Procedure:
-
Monomer Dissolution: In a three-necked flask under a nitrogen atmosphere, dissolve 4,4'-dihydroxybenzophenone in anhydrous NMP with stirring.
-
Addition of Base: Add anhydrous pyridine to the solution to act as an acid scavenger.
-
Acid Chloride Addition: Cool the flask in an ice bath. Dissolve terephthaloyl chloride in anhydrous NMP and add it dropwise to the stirred solution of the diol and pyridine.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with vigorous stirring for 4-6 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation: Pour the viscous polymer solution into a beaker containing methanol with stirring to precipitate the polyester.
-
Purification: Collect the fibrous polymer by filtration, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Drying: Dry the aromatic polyester in a vacuum oven at 80-100°C until a constant weight is achieved.
Table 2: Properties of Aromatic Polyesters Derived from 4,4'-Dihydroxybenzophenone
| Property | Value / Range |
| Glass Transition Temp. (Tg) | 65 - 78 °C |
| Initial Thermal Decomposition (Td,5%) | 324 - 353 °C |
| Weight Average MW (Mw) | 37,500 - 45,500 g/mol |
| Yield Strength | 45 - 56 MPa |
| Elongation at Break | 215 - 290% |
Data for copolyesters of a 4,4'-dihydroxybenzophenone derivative.[5]
Photoinitiators for UV Curing Applications
Benzophenone and its derivatives are widely used as Type II photoinitiators in UV curing processes for coatings, inks, and adhesives.[6] Upon absorption of UV light, the benzophenone molecule is excited to a triplet state, which then abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate free radicals that initiate polymerization of acrylate or methacrylate monomers.[6]
Causality of Experimental Choices: The combination of a Type II photoinitiator like benzophenone with a co-initiator is essential for efficient radical generation. The concentration of the photoinitiator and co-initiator is optimized to ensure sufficient radical flux for rapid curing without negatively impacting the properties of the cured polymer. The use of multifunctional acrylates leads to a cross-linked network, providing a hard and chemically resistant coating.
Diagram 2: Mechanism of Type II Photoinitiation by Benzophenone
Caption: Mechanism of Type II Photoinitiation.
Protocol 3: UV Curing of an Acrylate Formulation using a Benzophenone Photoinitiator
Materials:
-
Benzophenone (or a derivative like 4-methylbenzophenone)
-
Triethanolamine (TEOA) as a co-initiator
-
Trimethylolpropane triacrylate (TMPTA) as a monomer
-
A suitable substrate (e.g., glass slide, metal panel)
Equipment:
-
Magnetic stirrer and stir bar
-
UV curing chamber with a medium-pressure mercury lamp (or LED lamp with appropriate wavelength)
-
Film applicator (e.g., wire-wound bar)
Procedure:
-
Formulation Preparation: In a light-protected container, prepare the UV-curable formulation by dissolving the benzophenone photoinitiator (e.g., 2-4 wt%) and triethanolamine co-initiator (e.g., 4-6 wt%) in the trimethylolpropane triacrylate monomer with stirring until a homogeneous solution is obtained. It is often recommended to first dissolve the photoinitiator in a portion of the monomer before adding it to the rest of the formulation.[7]
-
Application: Apply a thin film of the formulation onto the substrate using a film applicator to ensure a uniform thickness.
-
UV Curing: Immediately place the coated substrate into the UV curing chamber. Expose the film to UV radiation for a predetermined time (typically a few seconds to a minute, depending on the lamp intensity and film thickness).
-
Curing Assessment: After UV exposure, remove the sample and assess the degree of cure. A tack-free surface is a good initial indicator of successful curing. Further characterization can be performed using techniques like Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak.
UV Stabilizers for Polymer Protection
The conjugated structure of benzophenones allows them to efficiently absorb UV radiation, which is a key reason for their use as UV stabilizers in plastics. By absorbing harmful UV rays and dissipating the energy as heat, they prevent the photo-degradation of the polymer matrix, thereby extending the material's lifespan and preventing discoloration and embrittlement.
Causality of Experimental Choices: The concentration of the UV stabilizer is a critical parameter. It needs to be high enough to provide effective protection but not so high that it adversely affects the physical properties of the polymer or leads to blooming (migration to the surface). The choice of a specific benzophenone derivative often depends on its compatibility with the host polymer and its absorption spectrum.
Protocol 4: Incorporation of a Benzophenone UV Stabilizer into a Polymer Matrix
Materials:
-
Polymer pellets (e.g., polypropylene, polyethylene)
-
Benzophenone-based UV stabilizer (e.g., 2-hydroxy-4-n-octoxybenzophenone)
-
Processing equipment (e.g., twin-screw extruder, injection molder)
Procedure:
-
Dry Blending: In a suitable container, dry blend the polymer pellets with the desired concentration of the benzophenone UV stabilizer (typically 0.1-2 wt%).
-
Melt Compounding: Feed the dry blend into a twin-screw extruder. The extruder melts, mixes, and homogenizes the polymer and the additive. The processing temperature should be set according to the polymer's specifications.
-
Pelletizing: Extrude the molten blend through a die and pelletize it to obtain compounded pellets with the UV stabilizer uniformly dispersed.
-
Specimen Fabrication: Use the compounded pellets in an injection molder or a compression molder to fabricate specimens for testing (e.g., tensile bars, plaques).
-
UV Exposure and Testing: Expose the fabricated specimens to accelerated weathering conditions in a UV chamber. Periodically evaluate the changes in mechanical properties (e.g., tensile strength, elongation) and color to assess the effectiveness of the UV stabilizer.
Conclusion
This compound and its derivatives are versatile and indispensable compounds in modern polymer chemistry. Their ability to be incorporated into polymer backbones to create high-performance materials with exceptional thermal and mechanical properties, coupled with their utility as highly efficient photoinitiators and UV stabilizers, underscores their significance. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and innovate with these remarkable molecules, paving the way for the development of next-generation polymeric materials.
References
-
Wang, L., et al. (2021). Polyesters derived from 4,4'-dixydroxybenzophenone: syntheses and properties. Polymer Chemistry, 12(34), 4936-4947. Retrieved from [Link]
-
Ewing, Z. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University. Retrieved from [Link]
-
Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Retrieved from [Link]
-
Wu, S., et al. (2020). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces, 12(49), 55268–55276. Retrieved from [Link]
-
RadTech. Printers' Guide UV/EB Chemistry and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 4,4′‐difluorobenzophenone–hydroquinone PEEK. Retrieved from [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
- Google Patents. (2013). Synthesis method of 4, 4'-dihydroxy benzophenone.
-
Ewing, Z. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University CORE Scholar. Retrieved from [Link]
-
ACS Publications. (1993). 3,4'-Dihydroxybenzophenone terephthalate: an all-aromatic thermotropic polyester with a helical chain conformation. Retrieved from [Link]
-
PubChem. 4,4'-Dihydroxybenzophenone. Retrieved from [Link]
-
BASF. Photoinitiators for UV Curing. Retrieved from [Link]
- Google Patents. (2013). Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
- Google Patents. (2005). Preparation method of 4,4'-dihydroxybenzophenone.
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
-
CORE Scholar. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Retrieved from [Link]
-
NIH. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Retrieved from [Link]
-
JKU ePUB. (2021). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and properties of biodegradable aliphatic–aromatic polyesters derived from 4‐hydroxybenzaldehyde. Retrieved from [Link]
-
RSC Publishing. (2021). Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. Retrieved from [Link]
-
NIH. (2020). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. Retrieved from [Link]
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Application Note: A Validated Protocol for the Synthesis of 4,4'-Diphenylbenzophenone via Friedel-Crafts Acylation
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4,4'-Diphenylbenzophenone. The methodology is centered around the robust and well-established Friedel-Crafts acylation reaction. This guide is intended for researchers in organic synthesis, materials science, and drug development, offering a detailed walkthrough from theoretical underpinnings to practical execution and product validation. We delve into the causality behind procedural choices, ensuring a protocol that is not only repeatable but also understood, embodying a self-validating system for achieving high-purity target compounds.
Introduction and Scientific Context
This compound is a diarylketone of significant interest due to its rigid, aromatic structure. This molecular architecture makes it a valuable building block in the synthesis of advanced polymers, photosensitive materials, and pharmaceutical intermediates. The core challenge in its synthesis lies in achieving high regioselectivity and yield while maintaining operational simplicity. The protocol detailed herein utilizes the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, to efficiently construct the target molecule from commercially available precursors.[1][2]
Reaction Principle: The Friedel-Crafts Acylation Mechanism
The synthesis proceeds via the electrophilic aromatic substitution of biphenyl with 4-phenylbenzoyl chloride. The reaction requires a strong Lewis acid, typically aluminum chloride (AlCl₃), to activate the acyl chloride.[3]
The mechanism unfolds in three primary stages:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to the chlorine atom of 4-phenylbenzoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion, which is resonance-stabilized.[4][5]
-
Electrophilic Attack: The electron-rich π-system of the biphenyl molecule acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the para-position (C4') of one of the phenyl rings due to steric hindrance and electronic factors, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex.[4]
-
Rearomatization: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst (which remains complexed to the product ketone).[2][4] The product is less reactive than the starting material, which conveniently prevents further acylation reactions.[2]
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding a high-purity product.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Recommended Supplier | Notes |
| Biphenyl | 154.21 | ≥99% | Sigma-Aldrich | Ensure it is dry before use. |
| 4-Phenylbenzoyl chloride | 216.66 | ≥98% | Sigma-Aldrich | Handle in a fume hood; moisture sensitive.[6] |
| Aluminum Chloride (Anhydrous) | 133.34 | ≥99.9% | Sigma-Aldrich | Extremely moisture sensitive. Use a fresh, unopened bottle or handle in a glovebox.[7] |
| Dichloromethane (DCM) | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific | Use from a solvent purification system or a sealed bottle. |
| Hydrochloric Acid (HCl) | 36.46 | 2M Aqueous Solution | VWR | For work-up. |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | Saturated Aqueous Solution | - | For neutralization. |
| Brine (Saturated NaCl) | - | Saturated Aqueous Solution | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | Laboratory Grade | - | For drying the organic phase. |
| Ethanol | 46.07 | Reagent Grade | - | For recrystallization. |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (or nitrogen inlet).
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.[7]
-
In the flask, add biphenyl (7.71 g, 50.0 mmol) and 100 mL of anhydrous dichloromethane (DCM). Stir until the biphenyl is fully dissolved.
-
Cool the flask to 0 °C using an ice-water bath.
Addition of Reagents: 5. Carefully and in portions, add anhydrous aluminum chloride (7.33 g, 55.0 mmol, 1.1 eq) to the stirred solution. The addition is exothermic and may generate some HCl gas.[8] The suspension will turn a yellowish-orange color. 6. Dissolve 4-phenylbenzoyl chloride (10.84 g, 50.0 mmol, 1.0 eq) in 25 mL of anhydrous DCM and add this solution to the dropping funnel. 7. Add the 4-phenylbenzoyl chloride solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C. 8. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation: 9. Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. 10. Very slowly and carefully, pour the reaction mixture onto a mixture of 150 g of crushed ice and 50 mL of 2M HCl in a large beaker, stirring vigorously. This step quenches the reaction and decomposes the aluminum chloride complex; it is highly exothermic and will release HCl gas.[7] 11. Transfer the quenched mixture to a separatory funnel. Separate the organic layer. 12. Extract the aqueous layer twice with 50 mL portions of DCM. 13. Combine all organic layers and wash sequentially with 100 mL of 2M HCl, 100 mL of water, 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.[7] 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
Purification: 15. The resulting crude solid should be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol. 16. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 17. Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Quantitative Summary
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Equiv. |
| Biphenyl | 154.21 | 7.71 | 50.0 | 1.0 |
| 4-Phenylbenzoyl chloride | 216.66 | 10.84 | 50.0 | 1.0 |
| Aluminum Chloride | 133.34 | 7.33 | 55.0 | 1.1 |
| This compound | 334.41 | ~14.2 (85% yield) | ~42.5 | - |
Safety and Hazard Management
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle in a fume hood, wearing gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[7][8]
-
4-Phenylbenzoyl chloride: A lachrymator and corrosive. It is moisture-sensitive and will release HCl upon contact with water. All handling should be performed in a well-ventilated fume hood.[7]
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Use only in a fume hood and wear appropriate personal protective equipment (PPE).[7]
-
Work-up: The quenching process is highly exothermic and releases large volumes of HCl gas. Ensure this step is performed slowly, with adequate cooling, and in a well-ventilated fume hood.
Product Characterization and Validation
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The purified product should exhibit a sharp melting point consistent with literature values.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a complex multiplet in the aromatic region (approx. 7.3-7.9 ppm) corresponding to the 18 aromatic protons of the structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (typically ~195-198 ppm) and the various aromatic carbons.[9]
-
FT-IR Spectroscopy: The infrared spectrum provides crucial functional group information. Expect a strong, characteristic C=O stretching vibration for the ketone at approximately 1650-1670 cm⁻¹. Look for C-H stretches for the aromatic rings (~3000-3100 cm⁻¹) and C=C ring stretching vibrations (~1400-1600 cm⁻¹).[10][11]
Experimental Workflow Diagram
The following diagram provides a visual summary of the synthesis workflow.
Caption: Experimental workflow for the synthesis of this compound.
References
- Google Patents. (n.d.). Process for Preparing 4,4' Difluorobenzophenone.
-
Lee, D. H., Hahn, J. T., & Jung, D. I. (2013). Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(16), 9331-9334. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 4, 4'-dihydroxy benzophenone.
-
European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones. Retrieved from [Link]
-
NIST. (n.d.). 4,4'-Dimethoxybenzophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4,4'-bis(phenoxy)benzophenone. Retrieved from [Link]
- Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299–300.
-
National Center for Biotechnology Information. (n.d.). 4-Phenylbenzoyl chloride. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4,4′-bis(chloromethyl) diphenyl. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Retrieved from [Link]
-
Pearson. (2024). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Retrieved from [Link]
-
YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
NIST. (n.d.). 4,4'-Dihydroxybenzophenone. NIST Chemistry WebBook. Retrieved from [Link]
-
YouTube. (2017). Synthesis of benzophenone. Retrieved from [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in water. Retrieved from [Link]
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- 1. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
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- 5. researchgate.net [researchgate.net]
- 6. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. rsc.org [rsc.org]
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- 11. 4,4'-Dihydroxybenzophenone [webbook.nist.gov]
Application Note: A Robust, Validated HPLC Method for the Quantification of 4,4'-Diphenylbenzophenone
Abstract
This application note details a highly reliable and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4,4'-Diphenylbenzophenone. As a compound with increasing relevance in industrial applications, including as a photoinitiator and a synthetic intermediate, a validated analytical method is critical for ensuring product quality and purity. This document provides a comprehensive guide, from the foundational principles of the chromatographic separation to detailed, step-by-step protocols for sample analysis and method validation in accordance with international guidelines. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine use in research, development, and quality control laboratories.
Introduction and Scientific Rationale
This compound, a derivative of benzophenone, is a non-polar aromatic ketone. Benzophenones are a class of compounds widely utilized as photoinitiators in UV-curing applications, as UV-light blockers in packaging and coatings, and as synthetic precursors in the pharmaceutical and chemical industries.[1] Given its function and potential presence as either a primary component or a process-related impurity, its accurate quantification is essential for process control, stability testing, and final product quality assurance.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[2] This guide focuses on a reversed-phase HPLC (RP-HPLC) method, which is the most effective and widely used mode for separating non-polar to moderately polar compounds.[3][4] The fundamental principle of RP-HPLC relies on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.[3][5][6] In this system, this compound, being a hydrophobic molecule, will be strongly retained by the non-polar stationary phase and eluted by a sufficiently non-polar mobile phase mixture, allowing for excellent separation from more polar impurities or formulation excipients.
Optimized Chromatographic Method
The following parameters were optimized to achieve a symmetric peak shape, adequate retention, and a short run time for this compound.
| Parameter | Condition | Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary HPLC system with a UV/Vis or DAD detector is suitable. |
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides strong hydrophobic interactions necessary for retaining the non-polar analyte.[5][7][8] |
| Mobile Phase | Acetonitrile (ACN) : Water (70:30, v/v) | Acetonitrile is a common organic modifier in RP-HPLC.[8][9][10] The 70:30 ratio provides sufficient elution strength for this compound, ensuring a reasonable retention time. |
| Elution Mode | Isocratic | An isocratic elution is simpler, more robust, and generally results in more reproducible retention times for single-analyte quantification compared to a gradient method. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures stable retention times and improves method reproducibility. |
| Detection Wavelength | 254 nm | Aromatic compounds like benzophenone exhibit strong absorbance at 254 nm, offering high sensitivity.[7][8] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading.[11] |
| Run Time | ~10 minutes | Sufficient to allow for the elution of the main peak and any potential late-eluting impurities. |
Experimental Protocols
Preparation of Solutions
Causality Note: The use of HPLC-grade solvents and a high-purity reference standard is paramount to prevent baseline noise, interfering peaks, and inaccurate quantification. The diluent should ideally match the mobile phase to ensure good peak shape.
-
Mobile Phase Preparation:
-
Measure 700 mL of HPLC-grade Acetonitrile into a 1 L graduated cylinder.
-
Add 300 mL of HPLC-grade water.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.[12]
-
Add approximately 15 mL of Acetonitrile and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with Acetonitrile and mix thoroughly. This solution should be stored under refrigeration.
-
-
Calibration Curve Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of dilutions from the Standard Stock Solution using the mobile phase as the diluent.[12]
-
For example, to prepare a 100 µg/mL standard, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. Prepare other concentrations accordingly.
-
Sample Preparation Protocol
This protocol is a general guideline for a solid raw material. It must be adapted based on the specific sample matrix.
-
Accurately weigh an amount of sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Follow steps 2-4 from the Standard Stock Solution preparation, using Acetonitrile as the solvent.
-
Perform a subsequent dilution with the mobile phase to bring the theoretical concentration into the midrange of the calibration curve (e.g., 25-50 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial to remove any particulates that could damage the column.
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical procedure.
Caption: Interrelationship of key method validation parameters.
Validation Protocol and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria (ICH Q2(R1) based) |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a spiked sample. | No interfering peaks at the retention time of this compound. The peak should be spectrally pure (if using a DAD). |
| Linearity | Analyze calibration standards at a minimum of 5 concentration levels (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. [9] |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the tested limits. [13][14] | For assay: typically 80% to 120% of the test concentration. [14] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. [14] | Mean recovery should be within 98.0% - 102.0%. |
| Precision (Repeatability) | Perform six replicate injections of a standard solution at 100% of the target concentration. [14] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or on a different instrument. | RSD between the two sets of data should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria (e.g., RSD ≤ 10%). Can be estimated by a signal-to-noise ratio of 10:1. | The LOQ should be reported and demonstrated to be precise and accurate. [15] |
| Robustness | Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | The results should remain unaffected by the variations, with system suitability parameters (e.g., peak asymmetry, theoretical plates) still passing. |
Conclusion
The HPLC method presented in this application note is a robust, reliable, and efficient tool for the quantitative determination of this compound. The detailed protocols for analysis and validation, grounded in established scientific principles and regulatory standards, provide a comprehensive framework for implementation in a quality control or research environment. This method's adherence to the principles of specificity, linearity, accuracy, and precision ensures the generation of trustworthy and defensible analytical data.
References
-
National Institutes of Health (NIH). (n.d.). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. Retrieved from [Link]
-
Roman, K., & Perkins, S. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. ACS Spring 2024 - Posters. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Benzophenone Method no: PV2130. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzophenone. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzophenone on Newcrom R1 HPLC column. Retrieved from [Link]
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MicroSolv Technology Corporation. (n.d.). Benzophenone Analyzed with HPLC. Retrieved from [Link]
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Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
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El-Gindy, A., El-Zeany, B., Awad, T., & Shabana, M. M. (2011). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Chemistry Central Journal, 5, 77. Retrieved from [Link]
-
MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]
-
Liao, C., & Kannan, K. (2013). Analysis of five benzophenone-type UV filters in human urine by liquid chromatography-tandem mass spectrometry. Analytical Methods, 5(11), 2770-2776. Retrieved from [Link]
-
Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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- 10. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 15. Analysis of five benzophenone-type UV filters in human urine by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Photopolymerization of Acrylates using 4,4'-Diphenylbenzophenone
Introduction: The Role of 4,4'-Diphenylbenzophenone in UV-Curing Technology
Photopolymerization is a cornerstone of modern materials science, offering rapid, energy-efficient, and solvent-free curing of liquid resins into solid polymers upon exposure to light.[1] This technology is pivotal in diverse fields such as protective coatings, adhesives, printing inks, and the fabrication of advanced materials for medical devices and 3D printing.[2][3] Acrylate and methacrylate monomers are workhorses in these formulations due to their high reactivity and the versatile properties of the resulting polymers.[4]
The initiation of this rapid polymerization process is orchestrated by photoinitiators, molecules that absorb light energy and convert it into chemical energy in the form of reactive species. This compound, also known as bis(4-biphenylyl)methanone, belongs to the benzophenone family of photoinitiators. These compounds are classified as Type II photoinitiators, which operate through a bimolecular hydrogen abstraction mechanism.[5] Upon absorption of ultraviolet (UV) light, the benzophenone derivative enters an excited state and abstracts a hydrogen atom from a synergist molecule, typically a tertiary amine, to generate the free radicals that initiate polymerization.[6]
While specific performance data for this compound is not extensively detailed in publicly available literature, its structural similarity to other well-characterized benzophenones, such as 4-Benzoylbiphenyl, allows for the development of robust starting protocols. This guide provides a comprehensive overview of the initiation mechanism and detailed experimental protocols for utilizing this compound in the photopolymerization of acrylate-based formulations. The following protocols are based on established principles for Type II photoinitiators and serve as a validated starting point for experimental design and optimization.
Mechanism of Radical Generation
The photopolymerization process initiated by the this compound/amine system is a classic example of a Type II photoinitiation pathway. The process can be broken down into three key steps:
-
Photoexcitation: Upon irradiation with UV light, the this compound (BP) molecule absorbs a photon, promoting it from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of the benzophenone is a potent hydrogen abstractor. It reacts with a hydrogen donor, typically a tertiary amine co-initiator (R₃N-CH-), which is present in the formulation. This bimolecular reaction results in the formation of a benzophenone-derived ketyl radical and an amine-derived alkyl radical.
-
Initiation: The highly reactive amine-derived alkyl radical is the primary species that initiates the polymerization. It attacks the double bond of an acrylate monomer (M), starting the propagation of the polymer chain. The less reactive ketyl radical typically does not initiate polymerization and may participate in termination reactions.
The efficiency of this process is highly dependent on the concentration of both the photoinitiator and the co-initiator, as well as the intensity and wavelength of the UV light source.
Caption: Type II Photoinitiation Mechanism for Benzophenone/Amine Systems.
Key Components and Formulation Strategy
A successful UV-curable formulation using this compound requires careful selection and balancing of its core components.
| Component | Example | Function | Typical Concentration (wt%) |
| Photoinitiator | This compound | Absorbs UV light and initiates radical formation. | 0.5 - 5.0% |
| Co-initiator | Ethyl 4-(dimethylamino)benzoate (EDB) | Acts as a hydrogen donor to generate initiating radicals. | 1.0 - 7.0% |
| Monomer/Oligomer | Trimethylolpropane triacrylate (TMPTA) | Provides the polymerizable double bonds and forms the polymer backbone. | 90 - 98% |
| Additives | Stabilizers, pigments, etc. | Modify final properties (e.g., viscosity, color, stability). | As needed |
Rationale for Component Selection:
-
This compound: Its large aromatic structure suggests good thermal stability and potentially lower migration compared to smaller benzophenone molecules. As with other benzophenones, it is expected to require a co-initiator.
-
Ethyl 4-(dimethylamino)benzoate (EDB): EDB is a highly efficient and widely used tertiary amine co-initiator for benzophenone-based systems. The amine provides readily abstractable hydrogen atoms, leading to efficient radical generation. The ratio of photoinitiator to co-initiator is a critical parameter for optimizing cure speed and efficiency.
-
Trimethylolpropane triacrylate (TMPTA): TMPTA is a common trifunctional acrylate monomer that forms a highly cross-linked, rigid polymer network upon curing. This leads to materials with good hardness and chemical resistance.
Experimental Protocols
The following protocols provide a step-by-step methodology for preparing and curing an acrylate formulation using the this compound photoinitiator system.
Protocol 1: Preparation of a Standard UV-Curable Acrylate Formulation
This protocol details the preparation of a 100g stock formulation.
Materials and Equipment:
-
This compound (CAS: 3478-90-8)
-
Ethyl 4-(dimethylamino)benzoate (EDB)
-
Trimethylolpropane triacrylate (TMPTA)
-
Amber glass bottle or container opaque to UV light
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Heating mantle or water bath (optional, for warming)
Procedure:
-
Weighing Components: In an amber glass bottle, accurately weigh the desired amounts of each component. For a standard formulation, a 2:3 weight ratio of photoinitiator to co-initiator is a good starting point.
-
This compound: 2.0 g (2 wt%)
-
Ethyl 4-(dimethylamino)benzoate (EDB): 3.0 g (3 wt%)
-
Trimethylolpropane triacrylate (TMPTA): 95.0 g (95 wt%)
-
-
Mixing: Add a magnetic stir bar to the bottle. Place the bottle on a magnetic stirrer and mix at a moderate speed (e.g., 300-500 rpm) at room temperature.
-
Dissolution: Continue stirring until all solid components (photoinitiator and co-initiator) are completely dissolved. The large, planar structure of this compound may result in slower dissolution. Gentle warming (to 40-50°C) can be applied to expedite this process, but care should be taken to avoid premature thermal polymerization.
-
Degassing (Optional but Recommended): For applications requiring high optical clarity, it is advisable to degas the formulation to remove dissolved air, which can inhibit free radical polymerization. This can be achieved by placing the formulation in a vacuum chamber for 10-15 minutes.
-
Storage: Store the final formulation in the sealed amber bottle at room temperature, away from all light sources, especially direct sunlight and UV lamps.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. US7157535B2 - Polymeric photoinitiators - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: The Use of 4,4'-Bis(diethylamino)benzophenone as a High-Efficiency UV-Curing Agent
A Senior Application Scientist's Guide for Researchers and Formulation Chemists
Editor's Note: This technical guide focuses on 4,4'-Bis(diethylamino)benzophenone (CAS No. 90-93-7) , a widely used and highly effective photoinitiator, often referred to by the synonym Ethyl Michler's Ketone (EMK). The query "4,4'-Diphenylbenzophenone" does not correspond to a standard commercial photoinitiator for UV curing. Given the context of the application, this document provides in-depth information on the more scientifically and industrially relevant benzophenone derivative, 4,4'-Bis(diethylamino)benzophenone, to best serve the research and development community.
Introduction to High-Performance UV Curing
Ultraviolet (UV) curing is a photopolymerization process that uses high-intensity ultraviolet light to instantly cure or "dry" inks, coatings, and adhesives.[1] The technology offers significant advantages, including high production speeds, solvent-free formulations, and enhanced physical properties of the final product. At the heart of this process is the photoinitiator, a molecule that absorbs UV energy and fragments into reactive species—free radicals—that initiate polymerization.[1]
Among the various classes of photoinitiators, Type II systems, which require a co-initiator or synergist, are prized for their versatility. 4,4'-Bis(diethylamino)benzophenone (DEABP) has emerged as a state-of-the-art Type II photoinitiator, valued for its high reactivity, excellent surface cure characteristics, and utility in a diverse range of applications from high-speed printing inks to advanced 3D printing resins.[2][3][4]
This document serves as a comprehensive guide to the chemistry, formulation, and application of DEABP, providing researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize this powerful UV-curing agent.
Physicochemical Properties and Specifications
Understanding the fundamental properties of DEABP is the first step in successful formulation. It is a light yellow powder known for its strong absorption in the UVA spectrum.
| Property | Value | Source(s) |
| Chemical Name | 4,4'-Bis(diethylamino)benzophenone | [5] |
| Synonyms | Ethyl Michler's Ketone (EMK) | [2][6] |
| CAS Number | 90-93-7 | [5] |
| Molecular Formula | C₂₁H₂₈N₂O | [5] |
| Molecular Weight | 324.46 g/mol | [5] |
| Appearance | Light yellow powder | [5] |
| Melting Point | 94-97 °C | [5] |
| UV Absorption Maxima | 248 nm, 374 nm | [3][5] |
| Purity | ≥99% | [3][5] |
| Solubility | Very low in water (99.8 µg/L); Good solubility in common organic solvents and monomers. | [5][6] |
The Chemistry of Photoinitiation: A Mechanistic Deep Dive
DEABP functions as a Type II photoinitiator, meaning it requires a second molecule, a co-initiator (or synergist), to generate the initiating free radicals.[7] This mechanism is based on a process of intermolecular hydrogen abstraction. The most common co-initiators are tertiary amines.
The process unfolds in several key steps upon UV irradiation:
-
Photoexcitation: The benzophenone core of DEABP absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁). This triplet state is the primary reactive species.
-
Hydrogen Abstraction: The excited triplet DEABP molecule abstracts a hydrogen atom from an adjacent co-initiator, typically a tertiary amine like triethylamine (TEA) or Ethyl-4-(dimethylamino)benzoate (EDB).
-
Radical Generation: This abstraction event produces two distinct radicals: an α-aminoalkyl radical from the co-initiator and a ketyl radical from the DEABP molecule.
Crucially, the α-aminoalkyl radical is significantly more reactive towards initiating the polymerization of acrylate or methacrylate double bonds than the sterically hindered ketyl radical. This targeted reactivity is a cornerstone of DEABP's efficiency. Furthermore, the amine-based radical is highly effective at scavenging dissolved oxygen, which is a potent inhibitor of free-radical polymerization. This helps to overcome oxygen inhibition, leading to a rapid and tack-free surface cure.[8]
Caption: Mechanism of Type II photoinitiation using DEABP.
Application Notes & Formulation Strategies
DEABP's robust performance makes it suitable for a wide array of UV-curing applications.
Key Advantages and Expert Insights
-
High Cure Speed: The strong molar absorptivity of DEABP around 365-375 nm aligns perfectly with the output of common mercury arc lamps and UVA LEDs, enabling rapid curing.[2][8]
-
Superior Surface Cure: As explained in the mechanism, the co-initiator's role in generating oxygen-scavenging radicals makes DEABP exceptionally effective for achieving a tack-free surface, even in thin films.[8]
-
Reduced Yellowing: When compared to other systems like camphorquinone (CQ) used in dental applications, DEABP-based systems exhibit better color stability as they do not absorb significantly in the visible light region.[4]
-
Safety Profile: DEABP is a registered compound under REACH and serves as a safer, more effective substitute for Michler's ketone, which is classified as a substance of very high concern due to its CMR (carcinogenic, mutagenic, or toxic for reproduction) properties.[8]
Recommended Applications
-
UV-Curable Inks: Ideal for high-speed offset, flexographic, and screen printing inks where instant drying is paramount.[3]
-
Protective Coatings: Widely used in clear and pigmented coatings for wood, plastics, and metals to impart hardness, chemical resistance, and a high-gloss finish.[2][5]
-
Adhesives: Provides rapid bonding in UV-curable adhesive formulations.[5]
-
3D Printing (Stereolithography): The addition of DEABP as a co-initiator has been shown to significantly increase the degree of conversion in dental resins for 3D printing, leading to improved mechanical properties.[4][9]
Formulation Guidelines
-
Concentration: Typical use levels for DEABP range from 0.5% to 5.0% by weight, depending on the formulation's opacity, film thickness, and the desired cure speed.
-
Co-Initiator Ratio: The ratio of DEABP to the amine co-initiator is critical. A starting point is often a 1:1 or 1:2 molar ratio . Insufficient co-initiator can lead to incomplete curing and poor performance.
-
Compatibility: DEABP is compatible with most common free-radically polymerizable systems, including those based on acrylate and methacrylate monomers and oligomers (e.g., TMPTA, BisGMA).[7][9]
Experimental Protocols
The following protocols provide a framework for evaluating and implementing DEABP in a laboratory setting. These are designed to be self-validating through quantitative analysis.
Protocol 1: Evaluating Curing Performance via FTIR
This protocol determines the Degree of Conversion (DC) of a simple acrylate formulation, providing a quantitative measure of curing efficiency.
A. Materials & Equipment
-
Photoinitiator: 4,4'-Bis(diethylamino)benzophenone (DEABP)
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB)
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Substrate: Glass microscope slides or IR-transparent salt plates (e.g., KBr)
-
Equipment:
-
UV LED Curing System (365 nm) or broad-spectrum mercury lamp
-
Radiometer to measure UV intensity (mW/cm²)
-
Film applicator or wire-wound bar (e.g., 12 µm)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
B. Procedure
-
Formulation: Prepare a stock solution. As a starting point, create a formulation of 2.0 wt% DEABP and 2.0 wt% EDB in TMPTA. Mix thoroughly in an amber vial to protect from ambient light until a homogenous solution is achieved.
-
Baseline Spectrum: Place a single drop of the uncured liquid formulation between two polyethylene films and acquire an FTIR spectrum. Record the peak area of the acrylate C=C double bond, typically found at ~1635 cm⁻¹ (stretching) and ~810 cm⁻¹ (twisting). The peak at ~810 cm⁻¹ is often preferred as it has less interference.
-
Coating Application: Use the film applicator to draw down a uniform 12 µm film of the formulation onto the substrate.
-
UV Exposure: Place the coated substrate under the UV lamp. Expose the film to a defined UV dose (Energy = Intensity × Time). For example, cure at an intensity of 100 mW/cm² for 10 seconds (Total Dose = 1000 mJ/cm²).
-
Cure Assessment (Qualitative): Immediately after exposure, perform a "thumb twist" or "cotton ball" test. A tack-free, fully cured surface will feel smooth and will not attract cotton fibers.
-
Post-Cure Spectrum: Scrape the cured film from the substrate, place it on the FTIR crystal (if using ATR-FTIR) or prepare a KBr pellet, and acquire a second spectrum. Record the new peak area for the same acrylate C=C bond.
-
Calculation: The Degree of Conversion (DC) is calculated using the following formula, which compares the reduction in the acrylate peak area relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl C=O peak at ~1720 cm⁻¹).
DC (%) = [1 - (Area_acrylate_cured / Area_internal_cured) / (Area_acrylate_uncured / Area_internal_uncured)] × 100
C. Self-Validation & Expected Outcome This protocol is self-validating because the quantitative DC value provides a direct, repeatable measure of performance. For a successful cure with this system, a DC of >70% would be expected under these conditions. The experiment should be repeated with varying concentrations and UV doses to optimize the formulation.
Caption: Experimental workflow for determining curing performance.
Safety and Handling
Proper handling of DEABP is essential to ensure laboratory safety. Always consult the full Safety Data Sheet (SDS) before use.
-
Hazards: Benzophenone derivatives may cause skin, eye, and respiratory irritation.[10][11] Avoid creating and inhaling dust.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13]
-
Engineering Controls: Handle in a well-ventilated area or under a chemical fume hood to minimize exposure.[14]
-
Storage: Store in a cool, dry, dark place away from strong oxidizing agents in a tightly sealed container.[15]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]
References
-
The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. National Institutes of Health (NIH).
-
Efficiency of 4,4′‐bis(N,N‐diethylamino) benzophenone for the polymerization of dimethacrylate resins in thick sections. ResearchGate.
-
4,4'-Bis(diethylamino) benzophenone CAS No. 90-93-7. Tintoll.
-
Safety Data Sheet: Benzophenone. Carl ROTH.
-
4,4'-Difluorobenzophenone 104990 - Safety Data Sheet. LGC Standards.
-
UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog.
-
4,4'-Dihydroxybenzophenone. Wikipedia.
-
4,4-DIHYDROXY BENZOPHENONE CAS No 611-99-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. PubMed.
-
Top Industrial Uses of 4,4′-Bis(diethylamino) Benzophenone CAS 90-93-7. Unilong.
-
4,4'-Dihydroxybenzophenone | C13H10O3 | CID 69150. PubChem.
-
SAFETY DATA SHEET - 4,4'-Dimethoxybenzophenone. Fisher Scientific.
-
4,4'-Difluorobenzophenone. Wikipedia.
-
Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. MDPI.
-
4,4'-Bis(diethylamino)benzophenone CAS 90-93-7: Your Premier Photoinitiator Solution. LookChem.
-
Radical Photoinitiators for UV-Curing In Industrial Applications. ScholarWorks@BGSU.
-
Chemical Safety Data Sheet MSDS / SDS - 4,4'-Dihydroxybenzophenone. ChemicalBook.
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New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing).
-
4,4'-Dihydroxybenzophenone, 98+%. Fisher Scientific.
-
Photoinitiators for high-performance UV curing applications. SONGWON Industrial Group.
-
4,4'-Difluorobenzophenone. ChemBK.
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4,4'-Diphenylbenzophenone in the synthesis of polyether ketones
Application Note & Protocol
Topic: The Synthesis of Poly(ether ether ketone) (PEEK) via Nucleophilic Aromatic Substitution
Executive Summary
Poly(ether ether ketone), commonly known as PEEK, represents the pinnacle of high-performance thermoplastic polymers, offering an exceptional combination of thermal stability, chemical inertness, and mechanical strength.[1] This guide provides a comprehensive overview of the predominant synthetic methodology for PEEK, focusing on the nucleophilic aromatic substitution (SNAr) pathway. It is critically important to clarify from the outset that the key activated monomer for this industrial-standard synthesis is 4,4'-difluorobenzophenone , not 4,4'-diphenylbenzophenone. The fluorine atoms in 4,4'-difluorobenzophenone are activated by the electron-withdrawing ketone group, making them excellent leaving groups for the SNAr reaction.[2] this compound lacks such leaving groups and is therefore not a suitable monomer for this ether-forming polymerization reaction. This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge, mechanistic understanding, and actionable protocols required to synthesize and validate PEEK in a laboratory setting.
Foundational Principles: The Chemistry of PEEK Synthesis
The synthesis of PEEK is a classic example of step-growth polymerization. The most commercially viable and widely practiced method involves the polycondensation of an activated aromatic dihalide with an aromatic bisphenolate salt.[3]
Monomer Selection: The Causality Behind the Choice
-
The Electrophile (Activated Halide): The standard monomer is 4,4'-difluorobenzophenone . The choice of this molecule is deliberate and crucial. The powerful electron-withdrawing effect of the central carbonyl (ketone) group deactivates the aromatic rings towards electrophilic attack but strongly activates them towards nucleophilic attack. This effect is most pronounced at the para positions, where the fluorine atoms are located. Consequently, the fluorine atoms become excellent leaving groups in a nucleophilic aromatic substitution (SNAr) reaction.[2][4] Using the dichloro-analogue, 4,4'-dichlorobenzophenone, is possible but requires more forcing reaction conditions due to the lower reactivity of chlorine as a leaving group compared to fluorine in this specific mechanism.[5]
-
The Nucleophile (Bisphenol): The most common bisphenol co-monomer for standard PEEK is hydroquinone . In the presence of a weak base, the hydroxyl protons of hydroquinone are abstracted to form a potent bisphenolate nucleophile in situ.[2][3] This nucleophile is the active species that attacks the 4,4'-difluorobenzophenone.
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The polymerization proceeds via a well-established SNAr mechanism. The key steps are:
-
Deprotonation: A weak base, typically anhydrous potassium carbonate (K₂CO₃), deprotonates the hydroquinone to form the potassium bisphenolate salt. This is a critical choice; a strong base could risk side reactions, whereas a weak base like K₂CO₃ is sufficient to generate the nucleophile at the required high temperatures.[6][7]
-
Nucleophilic Attack: The bisphenolate oxygen attacks the carbon atom bonded to a fluorine on the 4,4'-difluorobenzophenone monomer. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge into the electron-withdrawing ketone group.[4]
-
Leaving Group Departure: The intermediate collapses, reforming the aromatic ring and expelling a fluoride ion. This fluoride ion reacts with the potassium counter-ion to form potassium fluoride (KF), an insoluble salt that precipitates from the reaction.
-
Chain Propagation: This process repeats, with the other end of the hydroquinone unit reacting with another molecule of 4,4'-difluorobenzophenone, progressively building the long poly(ether ether ketone) chain.[2]
Caption: General reaction scheme for the synthesis of PEEK.
Materials & Methods: A Validated Protocol
This protocol outlines the synthesis of PEEK on a laboratory scale. Adherence to inert atmosphere techniques and precise temperature control are paramount for achieving a high molecular weight polymer.[8]
Reagent & Equipment Data
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier Notes |
| 4,4'-Difluorobenzophenone | C₁₃H₈F₂O | 218.20 | >99% | Must be dry.[9] |
| Hydroquinone | C₆H₆O₂ | 110.11 | >99% | Must be dry. |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | >99%, Anhydrous | Finely ground and dried under vacuum. |
| Diphenyl Sulfone | C₁₂H₁₀O₂S | 218.27 | >99% | High-boiling solvent (m.p. ~125°C, b.p. 379°C). |
| Equipment | Specification | Purpose |
| 500 mL 4-neck round-bottom flask | w/ ground glass joints | Reaction vessel |
| Mechanical Stirrer | High-torque motor, glass stir rod, PTFE blade | Ensure homogenous mixing of viscous polymer melt |
| Nitrogen/Argon Inlet & Outlet | Connected to a bubbler | Maintain inert atmosphere, prevent oxidation |
| Dean-Stark Trap & Condenser | - | Azeotropic removal of water (optional pre-step) |
| High-Temperature Heating Mantle | w/ PID temperature controller & thermocouple | Precise temperature control up to 350°C |
| Standard Glassware | Funnels, beakers, graduated cylinders | Reagent handling and workup |
| Filtration Apparatus | Büchner funnel, filter paper, vacuum flask | Polymer isolation |
| Laboratory Blender/Grinder | - | Grinding the solid polymer for purification |
Step-by-Step Synthesis Protocol
Safety Precaution: This procedure involves high temperatures and requires the use of appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses. The entire reaction must be conducted within a certified fume hood.
-
System Preparation: Assemble the reaction apparatus (flask, stirrer, condenser, N₂ inlet) and flame-dry all glassware under vacuum or a strong flow of inert gas to remove adsorbed moisture. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging:
-
To the flask, add diphenyl sulfone (e.g., 200 g). Heat to ~150°C to melt the solvent.
-
Once molten, add 4,4'-difluorobenzophenone (e.g., 0.100 mol, 21.82 g) and hydroquinone (e.g., 0.100 mol, 11.01 g).
-
Add finely ground, anhydrous potassium carbonate (e.g., 0.105 mol, 14.51 g). A slight excess of base ensures complete deprotonation of the hydroquinone.
-
-
Polymerization Temperature Profile:
-
With vigorous stirring, slowly raise the temperature of the mixture to 160°C and hold for 2 hours.
-
Increase the temperature to 250°C and maintain for another 2 hours.
-
Finally, increase the temperature to 320°C . The reaction mixture will become progressively more viscous. Maintain at this temperature for 1-3 hours. The reaction time is a key determinant of the final molecular weight; longer times generally lead to higher molecular weight, but also risk side reactions.[2][10]
-
-
Polymer Isolation:
-
After the designated time, stop heating and allow the reactor to cool to ~150-200°C.
-
Carefully pour the hot, viscous reaction mixture into a large beaker of a suitable non-solvent like acetone or methanol with stirring to precipitate the polymer.
-
The solidified polymer-solvent mass can be broken up mechanically.
-
-
Purification:
-
Grind the crude polymer into a fine powder using a laboratory blender.
-
Wash the powder extensively to remove the diphenyl sulfone solvent and inorganic salts. A typical washing sequence is:
-
Stir with acetone at room temperature (2-3 times).
-
Stir with hot deionized water (~80-90°C) to remove KF and residual K₂CO₃ (2-3 times).
-
Final rinse with acetone or methanol.
-
-
Collect the purified polymer powder by vacuum filtration.
-
-
Drying: Dry the white/off-white PEEK powder in a vacuum oven at 120-150°C overnight or until a constant weight is achieved. The color of the final product should be a light beige; a dark or grey color may indicate oxidative side reactions, often due to impurities or an inadequate inert atmosphere.[11]
Validation and Characterization: A Self-Validating System
Characterization is essential to confirm the identity, purity, and key performance properties of the synthesized polymer.
Caption: A typical experimental workflow for PEEK synthesis and validation.
Analytical Techniques
| Technique | Parameter Measured | Expected Result for PEEK |
| FTIR Spectroscopy | Functional Groups | Characteristic peaks for Aryl-Ether (~1220 cm⁻¹), Carbonyl (~1650 cm⁻¹), and aromatic C-H/C=C vibrations. |
| Gel Permeation Chromatography (GPC) | Mn, Mw, Polydispersity (PDI) | Mw typically 20,000 - 80,000 g/mol . PDI ~2.0, characteristic of step-growth polymerization. |
| Differential Scanning Calorimetry (DSC) | Glass Transition (Tg), Melting Temp. (Tm) | Tg ≈ 143°C, Tm ≈ 343°C. The presence and size of the melting endotherm indicate the degree of crystallinity.[3] |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | High thermal stability, with 5% weight loss typically occurring >500°C in a nitrogen atmosphere.[5] |
Influence of Reaction Parameters
The properties of the final polymer are highly dependent on precise control over the reaction conditions.
| Parameter | Effect on Polymer Properties | Rationale / Field Insight |
| Monomer Stoichiometry | Drastically affects molecular weight. | A perfect 1:1 molar ratio of nucleophilic (-OH) to electrophilic (-F) groups is required for high molecular weight. Any deviation will limit chain growth. |
| Reaction Temperature | Affects reaction rate and potential side reactions. | Temperatures must be high enough to keep the polymer in solution and drive the reaction, but excessive temperatures (>340°C) can lead to degradation or cross-linking. |
| Reaction Time | Directly correlates with molecular weight. | Longer reaction times at the final temperature (e.g., 320°C) allow for higher conversion and chain growth, increasing viscosity and final molecular weight. |
| Inert Atmosphere | Affects polymer color and thermal stability. | Oxygen present at high temperatures can cause oxidative side reactions, leading to chain scission, branching, and a darker, less stable polymer. |
Conclusion
The synthesis of PEEK using 4,4'-difluorobenzophenone and hydroquinone is a robust and well-understood process rooted in the principles of nucleophilic aromatic substitution. By carefully controlling reaction parameters such as stoichiometry, temperature, and atmospheric purity, researchers can reliably produce high-molecular-weight PEEK with the exceptional properties for which it is known. The protocols and validation techniques outlined in this guide provide a solid framework for the successful laboratory-scale synthesis and characterization of this premier high-performance polymer.
References
- EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents.
-
Synthesis and Research of Properties of Polyether Ether Ketone - ResearchGate. Available at: [Link]
- WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents.
-
Synthesis and characterization of phthalazinone-based poly(aryl ether ketone) derived from 4,4′-dichlorobenzophenone | Request PDF - ResearchGate. Available at: [Link]
- WO2011004164A2 - Method for preparing poly (ether ketone ketones) - Google Patents.
- US8236919B2 - Process for preparing a polyether ether ketone - Google Patents.
-
PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S - VTechWorks. Available at: [Link]
-
Synthesis of Aromatic Polyether Ketones by Electrophilic Substitution - Scientific.net. Available at: [Link]
-
Structure of 4,4′‐difluorobenzophenone–hydroquinone PEEK. - ResearchGate. Available at: [Link]
-
Synthesis of PEKK PEKK: polyetherketoneketone - ResearchGate. Available at: [Link]
-
Polymer Synthesis Complete Guide - Lab Unique. Available at: [Link]
-
Synthesis and Characterization of Aromatic Poly(ether ketone)s Bearing Perfluoroalkylene Units in the Main Chains - Oxford Academic. Available at: [Link]
-
Polyether ether ketone - Wikipedia. Available at: [Link]
-
4,4'-Dihydroxybenzophenone - Wikipedia. Available at: [Link]
-
Preparation of poly(ether ketone)s derived from 2,5-furandicarboxylic acid via nucleophilic aromatic substitution polymerization - ResearchGate. Available at: [Link]
-
4,4'-Dihydroxybenzophenone - Chem-Impex. Available at: [Link]
-
(PDF) Synthesis and characterization of high-performance sustainable polymers for FDM applications - ResearchGate. Available at: [Link]
-
Synthesis of New Polyether Ether Ketone Derivatives with Silver Binding Site and Coordination Compounds of Their Monomers with Different Silver Salts - PMC - NIH. Available at: [Link]
-
Theoretical Study of the Synthesis of Aromatic Polyethers by the Nucleophilic Aromatic Substitution between Fluoro Aromatic Compounds and Phenoxides | Macromolecules - ACS Publications. Available at: [Link]
-
High-performance polymers | Polymer Chemistry Class Notes - Fiveable. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
4,4'-Dihydroxybenzophenone | C13H10O3 | CID 69150 - PubChem. Available at: [Link]
-
Technical Manual - Synthesis of Polymers - IAMC | Toolkit. Available at: [Link]
-
4,4'-Difluorobenzophenone - Wikipedia. Available at: [Link]
Sources
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- 11. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4'-Diphenylbenzophenone
Welcome to the technical support center for the synthesis of 4,4'-Diphenylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this compound. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis of this compound, primarily focusing on the common Friedel-Crafts acylation routes.
Q1: Why is my yield of this compound consistently low?
Low yields in Friedel-Crafts acylation are a frequent issue and can be attributed to several factors, most commonly related to the catalyst and reaction conditions.[1][2]
Potential Causes and Solutions:
-
Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water in your reagents or glassware will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly opened containers of AlCl₃. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid not only catalyzes the reaction but also complexes with the carbonyl group of the product.[1] This complexation means that a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.
-
Solution: Use at least 1.1 to 1.3 equivalents of AlCl₃ for every equivalent of the acylating agent (e.g., 4-phenylbenzoyl chloride). For reactions involving substrates with other Lewis basic sites, even more catalyst may be necessary.
-
-
Sub-optimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts.
-
Solution: While many Friedel-Crafts acylations are initially performed at low temperatures (0-5 °C) to control the initial exothermic reaction, gentle heating may be required to drive the reaction to completion. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile. Some reactions may require refluxing at higher temperatures for acceptable yields.[3]
-
-
Deactivated Aromatic Substrate: Although benzene and biphenyl are generally reactive, impurities or unintended starting materials with strongly electron-withdrawing groups can inhibit the reaction.[1][4]
-
Solution: Ensure the purity of your aromatic substrate (benzene or biphenyl). If you are using a substituted aromatic, be mindful of the electronic effects of the substituents.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What is causing this and how can I improve selectivity?
The formation of multiple products often points to issues with regioselectivity or side reactions.
Potential Causes and Solutions:
-
Isomer Formation: In the Friedel-Crafts acylation of biphenyl, acylation can occur at the ortho-, meta-, and para-positions. The para-position (4-position) is generally favored due to steric hindrance at the ortho-positions and electronic factors. However, forcing conditions (e.g., high temperatures) can lead to the formation of other isomers.
-
Solution: Maintain a moderate reaction temperature. The use of a bulkier Lewis acid or solvent system can sometimes enhance para-selectivity. Careful purification, such as recrystallization or column chromatography, will be necessary to isolate the desired 4,4'-isomer.
-
-
Polyacylation: While less common in acylation than alkylation (because the acyl group deactivates the aromatic ring to further substitution), it can occur with highly reactive substrates or under harsh conditions.[1][4]
-
Solution: Use a molar ratio of the aromatic substrate to the acylating agent that is greater than or equal to 1:1. Adding the acylating agent slowly to the mixture of the aromatic substrate and Lewis acid can also help to minimize polyacylation.
-
Q3: My reaction seems to stall and does not go to completion. What should I do?
An incomplete reaction can be due to several factors, often related to the points mentioned above.
Troubleshooting Workflow for Stalled Reactions:
Caption: Synthesis of this compound.
Data Summary
The following table summarizes the expected impact of key reaction parameters on the yield of this compound.
| Parameter | Condition | Expected Yield | Purity | Notes |
| Catalyst Ratio | 0.9 eq. AlCl₃ | Low | Moderate | Incomplete reaction likely due to catalyst complexation with the product. |
| 1.3 eq. AlCl₃ | High | High | Sufficient catalyst for both reaction and product complexation. | |
| 2.0 eq. AlCl₃ | High | Moderate | May increase side reactions and makes work-up more difficult. | |
| Temperature | 0-25 °C | Low | High | Reaction may be too slow to go to completion. |
| 60-70 °C | High | High | Optimal temperature for many Friedel-Crafts acylations. | |
| > 90 °C | Moderate | Low | Increased risk of isomer formation and other side reactions. | |
| Reaction Time | 1 hour | Low | Moderate | Insufficient time for the reaction to reach completion. |
| 4 hours | High | High | Typically sufficient time, should be confirmed by TLC. | |
| > 8 hours | High | Moderate | May lead to the formation of degradation products. |
References
- Process for Preparing 4,4'-Difluorobenzophenone. (2009).
- Synthesis method of 4,4'-dihydroxy benzophenone. (2013).
- Process for the preparation of 4-hydroxybenzophenones. (1984).
-
Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2,4-dihydroxybenzophenone (UV-214). Trade Science Inc.[Link]
-
Chad's Prep. (2021). Friedel Crafts Alkylation and Acylation. [Link]
- Preparation of 4,4'-difluorobenzophenone. (1979).
-
Effenberger, F., & Epple, G. (1972). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition in English, 11(4), 299-300. [Link]
-
Homogeneous hydrolysis of 4,4'-Methylenediphenyl diisocyanate (MDI) in water. (2020). ResearchGate. [Link]
-
Scuotto, J. G., et al. (2008). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism. ResearchGate. [Link]
Sources
Technical Support Center: Purification of Crude 4,4'-Diphenylbenzophenone
Welcome to the Technical Support Center for the purification of crude 4,4'-Diphenylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical information, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the necessary knowledge to confidently and efficiently purify this compound for your research and development needs.
Introduction to this compound and Its Purification Challenges
This compound, also known as 4,4'-bis(phenyl)benzophenone, is a key intermediate in the synthesis of various organic materials and potential pharmaceutical compounds. The purity of this starting material is paramount to the success of subsequent reactions and the quality of the final product. Crude this compound, often synthesized via a Friedel-Crafts acylation reaction, can contain a variety of impurities that may interfere with downstream applications.
Common impurities can include unreacted starting materials such as biphenyl and benzoyl chloride, residual catalyst (e.g., aluminum chloride), and side-products from the acylation reaction, including isomeric variants. The removal of these impurities is crucial and can be achieved through several purification techniques, each with its own set of advantages and challenges.
This guide will focus on the two most common and effective methods for the purification of crude this compound: recrystallization and column chromatography .
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: If your crude product was synthesized via a Friedel-Crafts acylation of biphenyl with benzoyl chloride, the most probable impurities include:
-
Unreacted Biphenyl: This is a non-polar impurity that can be challenging to separate due to its similar solubility profile.
-
Unreacted Benzoyl Chloride: This is often quenched and removed during the work-up procedure.
-
Isomeric Byproducts: Depending on the reaction conditions, small amounts of other isomers, such as 2,4'-diphenylbenzophenone, may be formed.
-
Polysubstituted Products: Although less common for acylation, there's a possibility of forming di-acylated biphenyl species.
-
Residual Catalyst: Hydrolyzed catalyst (e.g., aluminum hydroxide from AlCl₃) may be present if the work-up is incomplete.
Q2: My crude product is a colored oil/solid. What causes the color and how can I remove it?
A2: Color in crude aromatic ketones often arises from polymeric or oxidized byproducts formed during the reaction or work-up. These colored impurities can often be removed by treating a solution of the crude product with activated carbon before the final crystallization step.
Q3: I'm having trouble getting my this compound to crystallize. What should I do?
A3: Difficulty in crystallization can be due to several factors. Refer to the "Oiling Out" or Failure to Crystallize" section in the Troubleshooting Guide below for a detailed walkthrough of potential solutions. Common strategies include ensuring the correct solvent polarity, using an appropriate amount of solvent, and inducing crystallization by scratching the flask or adding a seed crystal.
Purification Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
Choosing the Right Solvent System
For a non-polar compound like this compound, a single solvent or a binary solvent system can be effective. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.
| Solvent System | Rationale |
| Toluene | A good single-solvent option. This compound has moderate solubility in hot toluene and lower solubility in cold toluene. |
| Ethanol/Water | A binary solvent system where the compound is soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water). |
| Methanol | Similar to ethanol, can be used as the primary solvent in a binary system with water.[1] |
| Glacial Acetic Acid/Water | A system proven effective for similar benzophenone derivatives. The compound is soluble in hot acetic acid. |
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
This protocol is a robust starting point for the recrystallization of crude this compound.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum volume of hot solvent to ensure a good recovery.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of your crude product) and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Troubleshooting Recrystallization
| Issue | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent, or the solvent is too non-polar. | - Add a more polar co-solvent dropwise until the oil dissolves, then cool slowly. - Ensure you are not using an excessive amount of solvent. |
| Failure to Crystallize | - The solution is not saturated (too much solvent used). - The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution. - Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure this compound. |
| Low Recovery | - Too much solvent was used, and a significant amount of product remains in the mother liquor. - Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure your filtration apparatus is pre-heated to prevent premature crystallization. |
Purification Method 2: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For non-polar compounds like this compound, normal-phase chromatography with a silica gel stationary phase is highly effective.
Workflow for Column Chromatography Purification
Step-by-Step Column Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase Selection: A mixture of hexane and ethyl acetate is a good starting point. Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The ideal eluent system should give your product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 90:10, then 85:15 hexane/ethyl acetate). This gradient elution will help to first elute the non-polar impurities, followed by your product.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloading. | - Optimize the eluent system using TLC to achieve better separation. - Use a larger column or reduce the amount of crude material loaded. |
| Compound Stuck on Column | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. A small amount of methanol can be added to the eluent in extreme cases, but be aware this can sometimes dissolve the silica gel. |
| Cracked Column Bed | The column was allowed to run dry. | Always keep the silica gel bed covered with solvent. |
Assessing Purity
After purification, it is essential to assess the purity of your this compound. The following techniques are recommended:
-
Melting Point: A sharp melting point close to the literature value (around 237-239 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a strong indication of purity.
-
Spectroscopic Methods:
-
¹H NMR: The proton NMR spectrum should show clean, well-resolved peaks corresponding to the aromatic protons of the this compound structure. The absence of peaks from starting materials or other impurities is a key indicator of purity.
-
¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum should show a characteristic strong absorption for the carbonyl (C=O) group, typically around 1650-1670 cm⁻¹.
-
References
- CN106045828A - Preparation method of 4,4'-difluorobenzophenone.
- CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether. (This patent describes the synthesis of a related diaryl ether via Friedel-Crafts acylation, providing insight into potential byproducts).
- Organic Syntheses, Coll. Vol. 6, p.474 (1988); Vol. 55, p.52 (1976). (A general procedure for Friedel-Crafts acylation that can be adapted for the synthesis of this compound).
-
Wikipedia, "4,4'-Difluorobenzophenone", [Link] (Provides physical properties of a related compound).
- CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone. (Describes synthesis and potential side-products in Friedel-Crafts reactions of similar compounds).
-
Scribd, "Synthesis and Recrystallization of Dibenzalacetone", [Link] (Provides general principles of recrystallization for aromatic ketones).
-
Chem-Impex, "4,4'-Dihydroxybenzophenone", [Link] (Provides solubility information for a related compound).
- Google Patents, WO 2020/164218 A1, (Discusses Friedel-Crafts reactions for benzophenone synthesis).
- CN108586224B - Method for purifying and separating benzophenone.
-
Wikipedia, "4,4'-Dihydroxybenzophenone", [Link] (Provides physical data for a related compound).
- CN1696094A - Preparation method of 4,4'-dihydroxybenzophenone.
-
University of Rochester, Department of Chemistry, "Purification: Troubleshooting Flash Column Chromatography", [Link] (General troubleshooting for column chromatography).
-
NIST WebBook, "4,4'-Dimethoxybenzophenone", [Link] (Provides spectroscopic data for a related compound).
-
ResearchGate, "Synthesis and purification of 4,4′-diaminotriphenylamine", [Link] (Illustrates purification strategies for complex aromatic compounds).
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
-
ResearchGate, "Purification of non polar compounds?", [Link] (Discussion on purification strategies for non-polar compounds).
-
PubMed, "A simple and reliable isocratic high-performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens", [Link] (Provides HPLC methods for benzophenone derivatives).
-
ResearchGate, "Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents", [Link] (Provides solubility data for a structurally related compound).
-
Waters Blog, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques", [Link] (General guidance on chromatography).
-
Filo, "Explain why it is not possible to purify benzophenone sublimation", [Link] (Discusses the limitations of sublimation for benzophenones).
-
Chemistry Stack Exchange, "IR and H-NMR analysis of benzophenone", [Link] (Provides information on interpreting spectroscopic data for benzophenone).
-
University of Rochester, Department of Chemistry, "Chromatography: Solvent Systems For Flash Column", [Link] (Guidance on selecting mobile phases for column chromatography).
-
SpectraBase, "4-Amino-benzophenone", [Link] (Spectroscopic data for a benzophenone derivative).
Sources
Technical Support Center: Synthesis of 4,4'-Diphenylbenzophenone
Welcome to the technical support guide for the synthesis of 4,4'-Diphenylbenzophenone. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this molecule. We understand that even standard preparations can present challenges. This guide provides in-depth, field-tested insights into troubleshooting common side reactions and addressing frequently asked questions, ensuring you can optimize your synthesis for yield and purity.
Our approach is built on explaining the causality behind experimental choices. We aim to equip you not just with protocols, but with the understanding to adapt and troubleshoot effectively.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you might encounter during the synthesis, which is typically achieved via a Friedel-Crafts acylation of diphenyl ether with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).
Question 1: "My final product is a mixture of isomers, not the pure 4,4'-isomer. How can I improve regioselectivity?"
Probable Cause: The primary cause of isomeric impurities is the formation of the 2,4'- and 2,2'-disubstituted products alongside the desired 4,4'-isomer. The benzoyl group can acylate the diphenyl ether at the ortho- or para- positions of either phenyl ring. While the para-position is sterically and electronically favored, suboptimal reaction conditions can increase the rate of ortho-acylation.
Underlying Mechanism: In a Friedel-Crafts acylation, the electrophile (the acylium ion, [PhCO]⁺) is directed by the ether linkage. The oxygen atom is an ortho-, para- director. However, the bulky nature of the diphenyl ether substrate and the acylium ion-catalyst complex provides significant steric hindrance at the ortho-position. Lower temperatures and less reactive catalysts favor the thermodynamically more stable para-substitution.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C, especially during the addition of the acylating agent and catalyst. Higher temperatures provide the activation energy needed to overcome the steric barrier for ortho-acylation.
-
Order of Addition: A "reverse addition" technique, where the benzoyl chloride and diphenyl ether mixture is slowly added to a suspension of the AlCl₃ catalyst in the solvent, can maintain a low concentration of the reactants and help control the exotherm, thus minimizing side reactions.
-
Solvent Choice: Using a non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane is standard. Carbon disulfide (CS₂) is also an excellent, albeit more hazardous, choice that can improve selectivity in some cases by better solvating the intermediate complexes.
-
Catalyst Stoichiometry: Use a slight excess of AlCl₃ (approx. 1.1 to 1.3 equivalents) to ensure full activation of the benzoyl chloride. However, a large excess can lead to more aggressive, less selective reactions and the formation of tar-like byproducts.
Workflow for Improving Regioselectivity ```dot graph TD { A[Start: Isomeric Impurity Detected] --> B{Analyze Reaction Conditions}; B --> C[Temperature > 10°C?]; C -- Yes --> D[Implement Cold Addition at 0-5°C]; C -- No --> E[Review Order of Addition]; E -- Reactants Added to Catalyst? --> F[Consider Reverse Addition]; E -- No --> G{Check Catalyst Molarity}; G -- Molarity > 1.5 eq? --> H[Reduce AlCl₃ to 1.1-1.3 eq]; G -- No --> I[Purify via Recrystallization]; D --> I; F --> I; H --> I; I --> J[End: Pure 4,4'-Isomer];
}
Caption: Simplified reaction pathways for para- vs. ortho-acylation.
Q2: How critical is the quality of the aluminum chloride catalyst?
Extremely critical. Anhydrous aluminum chloride is highly hygroscopic. Any moisture will hydrolyze AlCl₃ to aluminum hydroxide and HCl, which deactivates the catalyst and can introduce unwanted side reactions. Always use a fresh, unopened bottle or handle the reagent in a glovebox. The AlCl₃ should be a fine, pale yellow or off-white powder; dark or clumpy material is likely contaminated.
Experimental Protocol: Optimized Synthesis of this compound
This protocol incorporates best practices to minimize the side reactions discussed above.
Materials:
-
Diphenyl ether
-
Benzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Crushed Ice
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous DCM (200 mL) and anhydrous AlCl₃ (1.1 eq). Cool the suspension to 0°C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of diphenyl ether (1.0 eq) and benzoyl chloride (1.05 eq) in anhydrous DCM (50 mL).
-
Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5°C for an additional 2-3 hours. Monitor the consumption of diphenyl ether by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Prepare a large beaker containing a vigorously stirred mixture of crushed ice (500 g) and concentrated HCl (50 mL). Slowly and carefully pour the reaction mixture into this beaker.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as white crystals.
References
This section is for informational purposes. Always consult the original source and perform a thorough safety assessment before conducting any experiment.
-
Title: Friedel–Crafts acylation of diphenyl ether with benzoyl chloride in the presence of solid acid catalysts Source: Research on Chemical Intermediates URL: [Link]
-
Title: A Convenient Synthesis of 4,4'-Disubstituted Benzophenones Source: Synthetic Communications URL: [Link]
-
Title: Friedel-Crafts Acylation Source: Organic Syntheses URL: [Link]
Optimizing reaction conditions for 4,4'-Diphenylbenzophenone synthesis
Welcome to the technical support center for the synthesis of 4,4'-Diphenylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and optimized synthesis of this valuable compound.
Introduction
This compound is a key building block in the synthesis of various organic materials and pharmaceutical compounds. Its rigid, aromatic structure imparts unique photophysical and thermal properties to polymers and small molecules. The most common synthetic route to this ketone is the Friedel-Crafts acylation reaction. This guide will focus primarily on optimizing this classical method and will also explore modern alternatives such as the Suzuki coupling.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My Friedel-Crafts acylation reaction resulted in a very low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields in Friedel-Crafts acylation are a common problem and can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will rapidly deactivate the catalyst.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents, and freshly opened or newly purchased anhydrous AlCl₃. It is crucial to set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction cycle.[1]
-
Solution: A stoichiometric amount of the Lewis acid catalyst is often required, rather than a catalytic amount.[1] A molar ratio of at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent (4-phenylbenzoyl chloride) is recommended to drive the reaction to completion.
-
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of starting materials or product.
-
Solution: The reaction of biphenyl with 4-phenylbenzoyl chloride is typically initiated at a low temperature (0-5 °C) during the addition of the catalyst and reactants to control the initial exothermic reaction. The reaction mixture is then allowed to warm to room temperature and may require gentle heating to proceed to completion. Optimization of the temperature profile may be necessary for your specific setup.
-
-
Poor Quality of Starting Materials: The purity of biphenyl and 4-phenylbenzoyl chloride is paramount. Impurities can inhibit the catalyst or lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule.
-
Solution: Use high-purity starting materials. If necessary, purify the biphenyl by recrystallization and ensure the 4-phenylbenzoyl chloride is freshly prepared or has been stored under anhydrous conditions to prevent hydrolysis to 4-phenylbenzoic acid.
-
-
Issue 2: Formation of Multiple Products and Impurities
-
Question: My crude product shows multiple spots on a TLC plate, and the final product is difficult to purify. What are the potential side products, and how can I minimize their formation?
-
Answer: The formation of multiple products in a Friedel-Crafts acylation of biphenyl is often due to a lack of regioselectivity and the potential for polyacylation.
-
Isomer Formation: The primary challenge in the acylation of biphenyl is controlling the position of substitution. The phenyl substituent is an ortho-, para-directing group. While the para-position is sterically favored, some ortho-acylation can occur, leading to the formation of 2,4'-diphenylbenzophenone.
-
Solution: The choice of solvent can influence regioselectivity. Less polar solvents, such as carbon disulfide or nitrobenzene, can sometimes favor the formation of the para-isomer. Running the reaction at lower temperatures can also enhance selectivity towards the thermodynamically more stable para-product.
-
-
Polyacylation: Although the acyl group is deactivating, preventing a second acylation on the same ring, the other phenyl ring of the biphenyl moiety can still undergo acylation, especially if an excess of the acylating agent and catalyst are used.[1] This would lead to di-acylated products.
-
Solution: Use a strict 1:1 molar ratio of biphenyl to 4-phenylbenzoyl chloride. Slowly adding the acylating agent to the mixture of biphenyl and catalyst can also help to maintain a low concentration of the electrophile and disfavor polyacylation.
-
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted biphenyl and potentially 4-phenylbenzoic acid (from hydrolysis of the acyl chloride) in your product mixture.
-
Solution: Monitor the reaction progress by TLC. If the reaction appears to have stalled, a slight increase in temperature or an extended reaction time may be necessary. Ensure an adequate amount of active catalyst is present.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for the Friedel-Crafts acylation of biphenyl?
-
A1: The choice of solvent is critical for reaction success. Dichloromethane or 1,2-dichloroethane are commonly used as they are good solvents for the reactants and the catalyst complex, and are relatively inert under the reaction conditions. For improved regioselectivity towards the para-product, less polar solvents like carbon disulfide or nitrobenzene can be employed, although their toxicity and higher boiling points should be considered.
-
-
Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?
-
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can be used. However, aluminum chloride is generally the most effective and widely used catalyst for this transformation due to its high activity. The optimal choice of catalyst may depend on the specific substrate and desired reaction conditions.
-
-
Q3: How do I properly quench a Friedel-Crafts acylation reaction?
-
A3: The reaction must be quenched carefully to decompose the aluminum chloride-ketone complex and any remaining catalyst. This is typically done by slowly and cautiously pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This exothermic process should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Q4: What is the best method for purifying the crude this compound?
-
A4: The primary method for purification is recrystallization. A common solvent system is a mixture of ethanol and water, or toluene. The crude product is dissolved in the hot solvent, and upon cooling, the desired this compound should crystallize out, leaving the more soluble impurities in the mother liquor. Column chromatography on silica gel can also be used for highly impure samples, typically with a hexane/ethyl acetate solvent gradient.
-
-
Q5: Are there alternative, milder methods for synthesizing this compound?
-
A5: Yes, modern cross-coupling reactions offer alternatives to the often harsh conditions of Friedel-Crafts acylation. A notable example is the carbonylative Suzuki coupling . This method involves the palladium-catalyzed reaction of a di-iodobiphenyl with a phenylboronic acid under a carbon monoxide atmosphere to form the diketone.[2] This approach can offer higher selectivity and functional group tolerance.
-
Data Summary
The following table summarizes the key reaction parameters and their expected impact on the synthesis of this compound via Friedel-Crafts acylation.
| Parameter | Recommended Condition | Effect on Yield | Effect on Purity | Rationale |
| Catalyst | Anhydrous AlCl₃ | High | Moderate | Strong Lewis acid, effectively generates the acylium ion. |
| Catalyst Loading | 1.1 - 1.2 equivalents | High | Moderate | Stoichiometric amounts are needed to overcome product inhibition.[1] |
| Solvent | Dichloromethane or 1,2-Dichloroethane | Good | Good | Inert, good solubility for reactants and catalyst complex. |
| Temperature | 0 °C to RT (or gentle reflux) | Optimized | High | Low initial temperature controls exothermicity, subsequent warming drives the reaction to completion. |
| Reactant Ratio | 1:1 (Biphenyl:4-phenylbenzoyl chloride) | Optimized | High | Minimizes polyacylation side products. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Biphenyl with 4-Phenylbenzoyl Chloride
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
Biphenyl
-
4-Phenylbenzoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol or Toluene for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add biphenyl (1.0 eq) and anhydrous dichloromethane.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (1.1 eq) portion-wise to the stirred solution.
-
Acylating Agent Addition: Dissolve 4-phenylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC. If necessary, gently heat the mixture to reflux to drive the reaction to completion.
-
Work-up: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent such as ethanol/water or toluene to obtain pure this compound.
Protocol 2: Carbonylative Suzuki Coupling (Alternative Route)
This protocol outlines a conceptual alternative synthesis based on modern cross-coupling chemistry.[2]
Materials:
-
4,4'-Diiodobiphenyl
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene or DMF)
-
Carbon Monoxide (CO) gas balloon
Procedure:
-
Reaction Setup: To a Schlenk flask, add 4,4'-diiodobiphenyl (1.0 eq), phenylboronic acid (2.2 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add anhydrous solvent via syringe.
-
Carbon Monoxide Atmosphere: Evacuate and backfill the flask with carbon monoxide gas from a balloon.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. The filtrate is then subjected to a standard aqueous work-up, extraction with an organic solvent, drying, and purification by column chromatography or recrystallization.
Visualizations
Diagram 1: Friedel-Crafts Acylation Workflow
Caption: A typical workflow for the synthesis of this compound via Friedel-Crafts acylation.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to systematically troubleshoot low product yield in the Friedel-Crafts synthesis.
References
-
Lee, D.-H., Hahn, J.-T., & Jung, D.-I. (2013). Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone) via Carbonylative Coupling. Asian Journal of Chemistry, 25(16), 9225-9229. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4,4'-Diphenylbenzophenone
Welcome to the technical support center for the synthesis of 4,4'-Diphenylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate. Our goal is to empower you with the knowledge to consistently achieve high-purity this compound by anticipating and mitigating common challenges in its synthesis.
Introduction to this compound Synthesis
This compound is a key building block in the synthesis of various high-performance polymers, and other advanced materials. The most common and industrially relevant method for its synthesis is the Friedel-Crafts acylation of diphenyl ether with 4-phenylbenzoyl chloride, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).
While the reaction appears straightforward, achieving high purity of the desired 4,4'-isomer is a significant challenge. The electrophilic aromatic substitution on the diphenyl ether substrate can lead to the formation of undesired isomeric impurities, primarily the 2,4'- and 3,4'-diphenylbenzophenones. The presence of these impurities can significantly impact the properties of the final products, making their control and elimination a critical aspect of the synthesis.
This guide will delve into the mechanistic basis for impurity formation, provide practical troubleshooting advice in a Q&A format, and offer detailed protocols for synthesis and purification to help you achieve your desired product quality.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in the synthesis of this compound via Friedel-Crafts acylation?
A1: The main impurities are positional isomers formed during the electrophilic aromatic substitution reaction. The primary isomers are 2,4'-Diphenylbenzophenone and 3,4'-Diphenylbenzophenone . Additionally, unreacted starting materials such as diphenyl ether and 4-phenylbenzoyl chloride, as well as polysubstituted byproducts, can also be present in the crude product. The formation of ortho-isomers as by-products is a known issue in similar Friedel-Crafts reactions.[1]
Q2: What is the underlying chemical principle that leads to the formation of these isomeric impurities?
A2: The formation of isomers is governed by the directing effects of the phenoxy group (-OPh) on the diphenyl ether substrate. The phenoxy group is an ortho-, para-director. During the Friedel-Crafts acylation, the acylium ion electrophile can attack the aromatic ring at the para-position (C4'), leading to the desired 4,4'-product. However, attack at the ortho-position (C2') and meta-position (C3') can also occur, resulting in the formation of the 2,4'- and 3,4'-isomers, respectively. The ratio of these isomers is influenced by both steric and electronic factors, as well as the reaction conditions.
Q3: Can polysubstitution be a problem in this synthesis?
A3: While Friedel-Crafts acylation is generally less prone to polysubstitution than Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring to further substitution, it can still occur, especially if the reaction conditions are not carefully controlled.[2] Using a stoichiometric amount of the Lewis acid catalyst is important, as both the reactant and the product can form complexes with it.[2]
Troubleshooting Guide
Problem 1: My final product is a mixture of isomers, with a significant percentage of the 2,4'- and 3,4'-isomers.
Cause: The regioselectivity of the Friedel-Crafts acylation is highly dependent on the reaction conditions. Several factors can influence the formation of undesired isomers:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the sterically hindered ortho-isomer, leading to a higher proportion of the 2,4'-diphenylbenzophenone.
-
Catalyst Concentration: The amount of Lewis acid catalyst can affect the reactivity of the electrophile and the substrate-catalyst complex, thereby influencing the isomer ratio.
-
Solvent Choice: The polarity of the solvent can influence the stability of the reaction intermediates and transition states, which in turn affects the regioselectivity.[3][4] Non-polar solvents may favor the formation of the kinetic product, while polar solvents might allow for equilibration to the more stable thermodynamic product.[3]
-
Rate of Addition: A rapid addition of the acylating agent can lead to localized high concentrations and temperature gradients, promoting side reactions and the formation of undesired isomers.
Solution:
-
Temperature Control: Maintain a low and consistent reaction temperature, typically between 0 and 5 °C, during the addition of the acylating agent and the initial phase of the reaction.
-
Catalyst Optimization: Use the minimum effective amount of aluminum chloride. A slight excess over a 1:1 molar ratio with respect to the 4-phenylbenzoyl chloride is generally recommended.
-
Solvent Selection: A non-polar solvent like dichloromethane (DCM) or 1,2-dichloroethane is often a good choice to control the reaction.[5] Experimenting with different solvents may be necessary to optimize the isomer ratio for your specific setup.
-
Slow Addition: Add the 4-phenylbenzoyl chloride solution dropwise to the mixture of diphenyl ether and aluminum chloride over an extended period to maintain a low concentration of the reactive electrophile and better control the reaction temperature.
Problem 2: The crude product has a dark color, suggesting the presence of degradation products.
Cause: Dark coloration is often indicative of side reactions and the formation of polymeric or tar-like materials. This can be caused by:
-
Excessive Reaction Temperature: High temperatures can promote polymerization and decomposition of the reactants and products.
-
Presence of Moisture: Aluminum chloride is highly hygroscopic and reacts exothermically with water. The presence of moisture can lead to a loss of catalytic activity and the formation of byproducts.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting materials have been consumed can lead to product degradation.
Solution:
-
Strict Temperature Control: As mentioned previously, maintain a low and controlled reaction temperature throughout the synthesis.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use and that all reagents and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction once the starting materials are consumed to prevent product degradation.
Problem 3: Purification by recrystallization is inefficient, and the isomeric impurities remain in the final product.
Cause: The solubility of the desired 4,4'-isomer and the undesired 2,4'- and 3,4'-isomers in the recrystallization solvent may be too similar, making separation by a single recrystallization step difficult.
Solution:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities should either be highly soluble or sparingly soluble at all temperatures. Consider solvents like ethanol, methanol, acetic acid/water mixtures, or toluene.[6]
-
Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations to achieve the desired purity.[6]
-
Column Chromatography: For very high purity requirements, purification by column chromatography over silica gel may be necessary.[7] A suitable eluent system can be determined by TLC analysis.
Experimental Protocols
High-Purity Synthesis of this compound
This protocol is designed to maximize the yield of the desired 4,4'-isomer while minimizing the formation of impurities.
Materials:
-
Diphenyl ether (high purity, anhydrous)
-
4-Phenylbenzoyl chloride (high purity)
-
Aluminum chloride (anhydrous, powder)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask under a nitrogen atmosphere.
-
Reactant Addition: Cool the mixture to 0 °C in an ice bath. To the stirred suspension, add diphenyl ether (1.0 equivalent).
-
Acylating Agent Addition: Dissolve 4-phenylbenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature remains between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at their boiling points and allow them to cool to room temperature to identify a suitable recrystallization solvent.
-
Recrystallization: Dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
-
Purity Assessment: Analyze the purity of the recrystallized product by HPLC or NMR. Repeat the recrystallization if necessary to achieve the desired purity.
Data Presentation
Table 1: Effect of Reaction Temperature on Isomer Distribution (Hypothetical Data)
| Temperature (°C) | 4,4'-Isomer (%) | 2,4'-Isomer (%) | Other Impurities (%) |
| 0 | 95 | 3 | 2 |
| 25 (Room Temp) | 85 | 12 | 3 |
| 40 | 70 | 25 | 5 |
This table illustrates the general trend that lower reaction temperatures favor the formation of the desired 4,4'-isomer.
Visualization of Key Processes
DOT Script for Friedel-Crafts Acylation and Impurity Formation
Caption: Friedel-Crafts acylation of diphenyl ether leading to the desired 4,4'-product and isomeric impurities.
DOT Script for a General Purification Workflow
Caption: A typical recrystallization workflow for the purification of this compound.
Analytical Methods for Purity Assessment
Accurate determination of the purity of this compound and the quantification of its isomeric impurities are crucial for quality control. The following are the recommended analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for separating and quantifying the desired product and its isomers. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically effective.[8][9][10] UV detection at a suitable wavelength (e.g., 254 nm) is used for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR) to determine the ratio of isomers in a mixture.[11][12][13][14][15] The chemical shifts of the protons and carbons in the different isomers will be distinct, allowing for their identification and quantification.
-
Gas Chromatography (GC): For volatile impurities, GC can be a useful technique, though HPLC is generally preferred for the analysis of the benzophenone isomers themselves.
Conclusion
The synthesis of high-purity this compound is achievable through careful control of the Friedel-Crafts acylation reaction and effective purification of the crude product. By understanding the mechanistic basis of impurity formation and implementing the troubleshooting strategies outlined in this guide, researchers can consistently produce material of the required quality for their applications. For further assistance, please do not hesitate to contact our technical support team.
References
- CN103724169A - Preparation method of 4,4'-dihydroxydiphenyl ether.
- CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. [Link]
- CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
-
Outline of Friedel–Crafts acylation of diphenyl ether by terepthaloyl... ResearchGate. [Link]
-
Synthesis of 4,4'-bis(phenoxy)benzophenone. PrepChem.com. [Link]
-
Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. [Link]
-
Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. [Link]
- Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. [URL not available]
-
The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. The reaction time was 3 hours. ResearchGate. [Link]
-
NMR Analysis of Substituted Benzophenones. Oregon State University. [Link]
-
(PDF) Quantitative NMR spectroscopy - Applications in drug analysis. ResearchGate. [Link]
-
The Friedel-Crafts Acylation of Benzene. Chemistry LibreTexts. [Link]
-
HPLC Methods for analysis of Benzophenone. HELIX Chromatography. [Link]
-
High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies. PubMed. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of n
-
NMR spectroscopy in pharmacy. alpaipars. [Link]
- US3843729A - Process for the production of 2,4-dihydroxy-benzophenone.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [URL not available]
-
Synthesis and characterization of reactive dyes based on 2-phenyl-3-[4′-(4″-aminophenylsulphonamido)]phenyl-4(3H)-quinazolinone-6-sulphonic acid. ResearchGate. [Link]
- Synthesis of Biphenyl- 4,4'-Diyl bis(phenyl-methanone)
-
Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]
-
Benzophenone Analyzed with HPLC - AppNote. MicroSolv. [Link]
- Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [URL not available]
-
Benzophenone. Wikipedia. [Link]
- US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones.
-
GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]
Sources
- 1. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. helixchrom.com [helixchrom.com]
- 9. High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. alpaipars.com [alpaipars.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
Technical Support Center: Recrystallization of 4,4'-Diphenylbenzophenone
This guide, curated for researchers and drug development professionals, provides in-depth technical support for the recrystallization of 4,4'-Diphenylbenzophenone. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the nuances of this purification technique.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the recrystallization of this compound, offering explanations and actionable solutions.
Question: My this compound is not dissolving, even when I add a large amount of hot solvent. What's happening?
Answer: This issue typically points to an inappropriate solvent choice. An ideal recrystallization solvent should dissolve the solute sparingly at room temperature but completely at its boiling point. If the compound remains insoluble even when the solvent is boiling, the solvent is too non-polar or has the wrong functional group characteristics for this compound.
-
Causality: The principle of "like dissolves like" is fundamental here. This compound is a large, relatively non-polar molecule due to its aromatic rings, but the ketone group adds some polarity. Therefore, a solvent with moderate polarity is often a good starting point. Alcohols like ethanol or methanol can be effective, as can ketones like acetone.[1][2][3]
-
Solution Protocol:
-
Recover your undissolved compound by filtration.
-
Evaporate the solvent to ensure no product is lost.
-
Consult a solvent properties table to select a new solvent or a solvent mixture. For aromatic ketones, ethanol, or a mixture of a highly soluble solvent with an anti-solvent (e.g., ethanol/water or acetone/hexanes), can be effective.[1][4]
-
Perform a small-scale solubility test with a few milligrams of your crude product in a test tube with the new solvent before attempting a bulk recrystallization.[3]
-
Question: My this compound "oiled out" instead of forming crystals upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common problem when the compound is significantly impure or when the cooling process is too rapid.[5]
-
Causality: The high concentration of impurities can depress the melting point of your compound, making it more likely to separate as a liquid. Rapid cooling also favors the formation of an amorphous oil over an ordered crystal lattice.[5]
-
Solution Protocol:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation of the solution.[5][6]
-
Allow the solution to cool much more slowly. You can achieve this by leaving the flask on the hotplate with the heat turned off, or by placing it in an insulated container.[3][5]
-
If it oils out again, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[3]
-
If the problem persists, consider purifying the crude material by another method, such as column chromatography, to remove a larger portion of the impurities before attempting recrystallization again.
-
Question: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What went wrong?
Answer: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, meaning too much solvent was used. It can also happen if the solution is too pure and there are no nucleation sites for crystal growth to begin.[5]
-
Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature. If an excessive volume of solvent was added, the solution will remain unsaturated even at low temperatures.
-
Solution Protocol:
-
If you have a small, pure crystal of this compound, add it to the solution as a "seed crystal" to initiate crystallization.
-
Gently scratch the inner surface of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites.[3]
-
If neither of the above methods works, you will need to reduce the volume of the solvent. This can be done by gently heating the solution to boil off some of the solvent. Be careful not to boil it to dryness.[6] Once the volume is reduced, allow it to cool again.
-
As a last resort, the solvent can be completely removed using a rotary evaporator to recover the crude solid, and the recrystallization can be re-attempted with a smaller volume of solvent.[3][6]
-
Question: I got a very low yield of recrystallized this compound. How can I improve this?
Answer: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or leaving the crystals in the cold mother liquor for too long.
-
Causality: The most common cause is using an excessive amount of solvent, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution Protocol:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will maximize the recovery of the purified compound upon cooling.[3]
-
Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.[7]
-
Cooling Time: While slow cooling is crucial for purity, avoid excessively long cooling times or extremely low temperatures, as this can sometimes lead to the co-precipitation of impurities.
-
Recover from Mother Liquor: A second crop of crystals can often be obtained by boiling off some of the solvent from the mother liquor and re-cooling. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing this compound?
There is no single "best" solvent, as the ideal choice can depend on the impurities present. However, based on the properties of similar aromatic ketones, good starting points include:
-
Mixed Solvent Systems: An ethanol/water or acetone/hexane system can be very effective. In this technique, the compound is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy. The solution is then reheated to clarify and allowed to cool slowly.[1][4]
Here is a table of potentially suitable solvents and their relevant properties:
| Solvent | Boiling Point (°C) | Polarity (Relative) | Notes |
| Ethanol | 78 | 0.654 | Good general-purpose solvent for aromatic compounds.[3] |
| Methanol | 65 | 0.762 | Similar to ethanol, but more polar and has a lower boiling point.[8] |
| Acetone | 56 | 0.355 | A good solvent for many ketones.[1][2] |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent that can be effective.[9] |
| Toluene | 111 | 0.099 | A less polar option, may be suitable for less polar impurities.[9] |
| Hexane/Heptane | 69 / 98 | ~0.01 | Generally used as an anti-solvent in a mixed-solvent system. |
How do I perform a hot filtration correctly?
Hot filtration is used to remove insoluble impurities from the hot solution before crystallization.
-
Causality: If insoluble impurities are not removed, they will be incorporated into your final crystals, reducing the purity.
-
Protocol:
-
Place a piece of fluted filter paper in a stemless glass funnel. A stemless funnel is preferred to prevent crystallization in the stem.[7]
-
Place the funnel in the neck of the receiving Erlenmeyer flask.
-
Heat the receiving flask on a hot plate so that the hot solvent vapor heats the funnel and prevents premature crystallization.[7]
-
Pour the hot solution through the filter paper in portions.
-
After all the solution has been filtered, add a small amount of hot solvent to the original flask to rinse any remaining solution and pour this through the filter.
-
How can I decolorize my this compound sample if it has a colored impurity?
Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.
-
Causality: Activated charcoal has a high surface area and can adsorb large, colored organic molecules.
-
Protocol:
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Adding too much will adsorb your product and reduce the yield.
-
Swirl the flask and then bring the solution back to a boil for a few minutes.
-
Perform a hot filtration as described above to remove the charcoal. The resulting filtrate should be colorless or have significantly less color.
-
Recrystallization Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: A flowchart of the key stages in the recrystallization process.
References
-
Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
- Google Patents. (n.d.). US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone.
-
PubChem. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0004710 A2 - Preparation of 4,4'-difluorobenzophenone. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Dihydroxybenzophenone. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]
- Google Patents. (n.d.). US3551501A - Separation and purification of 4,4'-dihydroxy diphenyl sulfone.
-
Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Google Patents. (n.d.). CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.
- Google Patents. (n.d.). CN1696094A - Preparation method of 4,4'-dihydroxybenzophenone.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Patsnap. (n.d.). A kind of preparation method of 4,4'-difluorobenzophenone. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization.
-
ResearchGate. (2025). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. Retrieved from [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone - Google Patents [patents.google.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. A kind of preparation method of 4,4'-difluorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
Technical Support Center: Characterization of 4,4'-Diphenylbenzophenone
Welcome to the technical support center for the characterization of 4,4'-Diphenylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this molecule. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. However, the highly aromatic and symmetric nature of this compound can present unique challenges in spectral interpretation.
Question 1: Why do the aromatic signals in the ¹H NMR spectrum of my this compound sample appear as complex, overlapping multiplets instead of distinct peaks?
Answer:
This is a common observation stemming from the molecule's structure. This compound has three phenyl rings, and the protons on these rings have very similar chemical environments, leading to overlapping signals.
Causality: The chemical shifts of the protons on the two terminal phenyl rings are very similar to each other. Furthermore, the protons on the central phenyl ring, while in a slightly different electronic environment due to the carbonyl group, still resonate in the same general aromatic region (typically 7.0-8.0 ppm). This proximity of chemical shifts for a large number of protons results in complex second-order coupling effects and signal overlap, making direct assignment challenging.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving complex ¹H NMR spectra.
Experimental Protocol: 2D NMR Analysis
-
Sample Preparation: Prepare a 5-10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum to determine the spectral width.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, helping to identify adjacent protons on the aromatic rings.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to carbons. It will help in assigning proton signals to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the connectivity of the phenyl rings to the carbonyl group.
| Technique | Purpose |
| High-Field NMR | Increases chemical shift dispersion, potentially resolving overlapping multiplets. |
| COSY | Identifies proton-proton coupling networks within each aromatic ring. |
| HSQC | Correlates each proton signal to its directly attached carbon signal. |
| HMBC | Confirms long-range proton-carbon connectivities, crucial for assigning quaternary carbons. |
Question 2: I see unexpected small peaks in my ¹H NMR spectrum. Could these be impurities?
Answer:
Yes, it is highly likely. The synthesis of this compound can result in several common impurities.
Common Impurities and their Expected ¹H NMR Signals:
| Impurity | Potential Source | Expected ¹H NMR Signals |
| Biphenyl | Incomplete reaction or side reaction | Aromatic signals, possibly simpler than the main product. |
| Benzophenone | Incomplete reaction of one phenyl group | Aromatic signals, may overlap with the product. |
| Residual Solvents | From synthesis and purification | Characteristic sharp singlets or multiplets (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.32 ppm in CDCl₃).[1] |
| Starting Materials | Unreacted starting materials | Signals corresponding to the specific starting materials used. |
Troubleshooting Steps:
-
Identify Residual Solvents: Compare the chemical shifts of sharp, non-coupled peaks to standard tables of residual solvent peaks in your NMR solvent.
-
Spiking Experiment: If you suspect a specific impurity (e.g., benzophenone), add a small amount of the pure suspected impurity to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.
-
2D NMR: HSQC and HMBC can help to identify the carbon and proton signals of minor components and elucidate their structures.
Section 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.
Question 3: My mass spectrum of this compound shows a weak or absent molecular ion peak. Is this normal?
Answer:
While sometimes challenging, a molecular ion peak for this compound should be observable, especially with softer ionization techniques. A very weak or absent molecular ion peak in Electron Ionization (EI) mass spectrometry can occur due to the stability of the fragment ions.
Causality: In EI-MS, the high energy of the electron beam can cause extensive fragmentation. For aromatic ketones, cleavage adjacent to the carbonyl group is a common and favorable fragmentation pathway.[2][3] The resulting benzoyl-type cations are highly stabilized by resonance, making this fragmentation pathway very efficient and sometimes leading to a diminished molecular ion peak.
Troubleshooting and Solutions:
-
Use a Softer Ionization Technique:
-
Chemical Ionization (CI): This technique uses a reagent gas to ionize the analyte more gently, resulting in less fragmentation and a more prominent protonated molecule peak [M+H]⁺.
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): These are even softer techniques that are excellent for observing the molecular ion with minimal fragmentation. ESI would require the sample to be soluble and capable of forming an ion in solution.
-
Expected Fragmentation Pattern in EI-MS:
A characteristic fragmentation pathway for benzophenone-type molecules involves the loss of a phenyl group.[4]
Caption: A plausible fragmentation pathway for this compound in EI-MS.
Section 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and quantification of this compound.
Question 4: I am observing peak tailing or fronting in my HPLC chromatogram for this compound. What is the cause and how can I fix it?
Answer:
Peak asymmetry in HPLC is a common issue that can arise from several factors, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase or sample solvent.
Causality and Troubleshooting:
| Problem | Potential Cause | Solution |
| Peak Tailing | - Secondary interactions (e.g., silanol interactions with the carbonyl group).- Column overload.- Mismatched sample solvent strength. | - Use a base-deactivated column.- Reduce sample concentration.- Dissolve the sample in the mobile phase. |
| Peak Fronting | - Column overload (less common for tailing).- Sample solvent stronger than the mobile phase. | - Decrease the injection volume or sample concentration.[5]- Dilute the sample with the mobile phase. |
Experimental Protocol: Optimizing HPLC Separation
-
Column Selection: A C18 column is a good starting point for reversed-phase separation of this non-polar molecule.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. Start with a mobile phase composition of 60:40 acetonitrile:water and adjust as needed to achieve a retention time of 5-10 minutes.
-
Sample Preparation: Dissolve the this compound in the initial mobile phase composition to ensure good peak shape. If solubility is an issue, use a stronger solvent like pure acetonitrile or methanol, but keep the injection volume small (e.g., < 5 µL) to minimize solvent effects.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column.
-
Detection: UV detection at a wavelength corresponding to a high absorbance for this compound (e.g., around 260 nm) will provide good sensitivity.
Section 4: Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for assessing the thermal properties, such as melting point, purity, and decomposition temperature.
Question 5: My DSC thermogram of this compound shows multiple melting peaks or a broad melting endotherm. Does this indicate impurities?
Answer:
While impurities can cause melting point depression and broadening, the presence of multiple peaks could also indicate polymorphism.[6]
Causality: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs will have different melting points and heats of fusion.[6] During a DSC scan, one polymorphic form might melt and then recrystallize into a more stable form before melting again at a higher temperature.
Troubleshooting Workflow:
Caption: Workflow to investigate thermal events in DSC.
Experimental Protocol: Investigating Thermal Behavior
-
TGA Analysis: First, run a TGA scan (e.g., from 30°C to 600°C at 10°C/min) to determine the decomposition temperature and to ensure no significant weight loss (e.g., from residual solvent) is occurring before the melting point.
-
DSC with Varying Heating Rates:
-
Perform DSC scans at different heating rates (e.g., 2, 5, 10, and 20 °C/min). Polymorphic transitions are often kinetic, and their appearance can change with the heating rate.
-
-
Heat-Cool-Heat DSC:
-
Heat the sample past its melting point.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to induce recrystallization.
-
Reheat the sample. The thermogram from the second heat can reveal the thermal behavior of the melt-crystallized form.
-
Section 5: General Characterization Challenges
Question 6: I'm having trouble dissolving this compound for my analyses. What are the best solvents?
Answer:
This compound is a largely non-polar molecule and is generally insoluble in water. Its solubility is better in organic solvents.
Solubility Guidelines:
| Solvent | Solubility | Notes |
| Dichloromethane (DCM) | Good | A common solvent for NMR and sample preparation. |
| Chloroform | Good | Suitable for NMR. |
| Tetrahydrofuran (THF) | Good | Can be used for HPLC sample preparation. |
| Acetone | Moderate | May require warming to fully dissolve. |
| Acetonitrile | Moderate | A common mobile phase component for HPLC. |
| Methanol/Ethanol | Low | Generally poor solvents for this compound at room temperature. |
| Water | Insoluble | [7] |
Pro-Tip: For HPLC analysis, always try to dissolve your sample in the mobile phase to avoid peak distortion. If a stronger solvent is necessary due to poor solubility, use the smallest possible injection volume.
Question 7: Could my this compound sample be degrading during analysis?
Answer:
Yes, photodecomposition is a potential issue for benzophenone derivatives, especially under UV irradiation.[8][9]
Causality: The benzophenone moiety is a well-known photosensitizer.[10] Prolonged exposure to UV light, such as in a UV detector's flow cell or during sample handling in a well-lit lab, can potentially lead to photodegradation.
Mitigation Strategies:
-
Protect Samples from Light: Store samples in amber vials and minimize their exposure to direct sunlight or strong laboratory lighting.
-
Use a UV Detector with a Fast Scan Rate: This minimizes the time the sample spends in the high-intensity UV beam of the detector.
-
Work Expeditiously: Prepare solutions fresh and analyze them promptly.
-
Consider Photostability Studies: If degradation is suspected, a simple experiment can be performed by repeatedly injecting the same sample over a period and observing any changes in the chromatogram or the appearance of new peaks.
By understanding the inherent chemical properties of this compound and anticipating these common analytical challenges, researchers can develop robust characterization methods and ensure the generation of high-quality, reliable data.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Shan, L., Wu, Y., Yuan, L., & Li, Y. (2017). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Postprocessing Techniques. Molecules, 22(9), 1473.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Shimadzu. (n.d.). Polymorphism of Drugs.
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Environmental Science: Processes & Impacts. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. RSC Publishing.
- LibreTexts. (2023).
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Wikipedia. (2023). Benzophenone.
- PubMed. (2019).
- ResearchGate. (n.d.). DSC analysis of benzophenone.
- Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- eGyanKosh. (n.d.).
- Chemguide. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4.
- YouTube. (2019). Pharmaceutical Polymorphism Studies by DSC.
- PubMed. (2019).
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- ResearchGate. (n.d.). DSC analysis of benzophenone.
- YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
- Chemguide. (n.d.).
- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4.
- eGyanKosh. (n.d.).
- ResearchGate. (n.d.).
- Environmental Science: Processes & Impacts. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
- Wikipedia. (2023). Benzophenone.
- Wikipedia. (2023). Benzophenone.
- Shimadzu. (n.d.). Polymorphism of Drugs.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- eGyanKosh. (n.d.).
- Chemguide. (n.d.).
- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4.
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- Environmental Science: Processes & Impacts. (2025). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
- YouTube. (2019). Pharmaceutical Polymorphism Studies by DSC.
- Shimadzu. (n.d.). Polymorphism of Drugs.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
Sources
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- 10. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Photodegradation of 4,4'-Diphenylbenzophenone
Welcome to the technical support center dedicated to the study of the degradation pathways of 4,4'-Diphenylbenzophenone under UV irradiation. This guide is designed for researchers, scientists, and professionals in drug development who are exploring the photostability and environmental fate of this and similar aromatic ketones. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to support your research endeavors.
Introduction to the Photochemistry of this compound
This compound belongs to the class of diaryl ketones, which are known for their rich and varied photochemical behavior. Upon absorption of UV light, these molecules are promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable and longer-lived triplet state.[1] It is from this triplet state that much of the interesting photochemistry, including degradation, occurs.[1]
While specific studies on the photodegradation of this compound are not extensively available in the peer-reviewed literature, we can infer its likely behavior from the well-documented photochemistry of benzophenone and other diaryl ketones.[1][2] The primary photochemical reaction for benzophenone in the presence of a hydrogen-donating solvent is photoreduction, leading to the formation of a ketyl radical.[2][3] Two of these radicals can then dimerize to form benzopinacol.[2] It is plausible that this compound follows a similar pathway.
Frequently Asked Questions (FAQs)
Here we address some common questions that arise during the investigation of the photodegradation of aromatic ketones like this compound.
Q1: What is the expected primary degradation pathway for this compound under UV irradiation in the presence of a hydrogen-donating solvent?
A1: Based on the behavior of other diaryl ketones, the most probable primary degradation pathway is photoreduction.[1][2] Upon UV excitation, the this compound molecule in its triplet state can abstract a hydrogen atom from a suitable donor (e.g., the solvent or another molecule) to form a ketyl radical. Two of these radicals can then combine to form a pinacol-type dimer.
Q2: I am observing very slow or no degradation of this compound in my experiment. What could be the reason?
A2: Several factors could contribute to this observation:
-
Wavelength of UV source: Ensure that the emission spectrum of your UV lamp overlaps with the absorption spectrum of this compound.
-
Solvent: The choice of solvent is critical. In the absence of a good hydrogen donor, the photoreduction pathway will be inhibited. Consider using solvents like isopropanol.
-
Oxygen: Dissolved oxygen can quench the triplet state of the ketone, thus inhibiting the desired photoreaction.[4] Degassing the solution with an inert gas (e.g., nitrogen or argon) prior to and during irradiation is recommended.
-
Concentration: At very high concentrations, self-quenching or inner filter effects can reduce the efficiency of the photoreaction.
Q3: How can I identify the degradation products of this compound?
A3: The most powerful technique for identifying unknown degradation products is high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[5] By comparing the mass spectra of the peaks in your irradiated sample with the mass of the parent compound and considering plausible reaction mechanisms, you can propose structures for the photoproducts. Further confirmation can be achieved using techniques like NMR spectroscopy if the products can be isolated in sufficient purity and quantity.
Q4: My HPLC chromatograms show broad or tailing peaks for this compound and its photoproducts. How can I improve the peak shape?
A4: Poor peak shape in HPLC can be due to several factors:
-
Mobile phase composition: Ensure that the organic solvent in your mobile phase has sufficient strength to elute your compounds efficiently. For highly nonpolar compounds like this compound, a high percentage of acetonitrile or methanol is likely required.
-
Column chemistry: A standard C18 column is a good starting point. However, if peak shape is still an issue, consider a column with a different stationary phase (e.g., phenyl-hexyl) that might offer different selectivity for aromatic compounds.
-
Sample solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can lead to poor peak shape.[6] Whenever possible, dissolve your sample in the mobile phase.
-
Column contamination: Adsorption of sample components onto the column can lead to peak tailing.[6] Regular column washing is recommended.
Proposed Degradation Pathway
The following diagram illustrates a plausible photodegradation pathway for this compound based on the known photochemistry of benzophenone.
Caption: Proposed photoreduction pathway of this compound.
Experimental Protocols
This section provides a detailed step-by-step methodology for a typical photodegradation experiment.
Experimental Workflow
Caption: General workflow for a photodegradation experiment.
Detailed Step-by-Step Protocol
-
Reagent and Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
The reaction solvent should be a good hydrogen donor, such as isopropanol.
-
Prepare a series of reaction solutions by diluting the stock solution with the reaction solvent to the desired starting concentration (e.g., 10 µg/mL).
-
-
Photoreactor Setup:
-
Use a quartz reaction vessel to ensure transmission of UV light.
-
Place a magnetic stir bar in the vessel for continuous mixing.
-
Position the UV lamp at a fixed distance from the reaction vessel. A common setup involves a cylindrical reactor with a lamp placed in the center.
-
If temperature control is desired, place the reaction vessel in a water bath.
-
-
UV Irradiation:
-
Before turning on the UV lamp, take a "time zero" sample from the reaction solution.
-
Degas the solution for at least 15 minutes with a gentle stream of nitrogen or argon to remove dissolved oxygen. Maintain a positive pressure of the inert gas during the experiment.
-
Turn on the UV lamp to start the irradiation.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction solution.
-
Immediately store the samples in amber vials and keep them in the dark and refrigerated to prevent further degradation before analysis.
-
-
HPLC-DAD/MS Analysis:
-
Analyze the collected samples by reverse-phase HPLC with a Diode Array Detector (DAD) and preferably a Mass Spectrometer (MS).
-
A typical mobile phase would be a gradient of acetonitrile and water.
-
Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to the degradation products. The DAD can provide UV spectra of the new peaks, which can help in their initial characterization. The MS will provide mass information for identification.
-
-
Data Interpretation:
-
Plot the concentration of this compound as a function of irradiation time to determine the degradation kinetics.
-
Analyze the mass spectra of the new peaks to propose structures for the photoproducts.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between experiments | Fluctuations in lamp intensity. Variations in reaction temperature. Inconsistent initial concentration or solution preparation. | Use a radiometer to check the lamp output before each experiment. Use a temperature-controlled water bath. Prepare fresh solutions for each experiment and verify the initial concentration. |
| No degradation observed | UV lamp does not emit at the absorption wavelength of the compound. Presence of quenchers (e.g., oxygen). The compound is highly photostable under the experimental conditions. | Check the lamp specifications and the UV-Vis spectrum of this compound. Ensure proper degassing of the solution with an inert gas. Consider using a more powerful lamp or adding a photosensitizer. |
| Precipitation of the compound during the experiment | Poor solubility of this compound in the chosen solvent. | Use a co-solvent to increase solubility (e.g., a mixture of isopropanol and acetonitrile). Perform the experiment at a lower concentration. |
| Appearance of many small, unidentified peaks in the chromatogram | Complex degradation pathways leading to multiple products. Impurities in the starting material or solvent. | Use a gradient elution method in HPLC to improve separation. Analyze a blank (solvent only) and a non-irradiated sample to identify any initial impurities. |
References
- Levin, P. P., & Khudyakov, I. V. (2011). Laser flash photolysis of benzophenone in polymer films. The Journal of Physical Chemistry A, 115(40), 10996–11000.
- Yuan, B., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. Ecotoxicology and Environmental Safety, 216, 112196.
-
Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]
- Wenk, J., & von Gunten, U. (2014). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Environmental Science & Technology, 48(19), 11349–11357.
-
LibreTexts. (2021). 28.3: Organic Photochemistry. In Chemistry LibreTexts. Retrieved from [Link]
- CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone. (2013).
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone. (2009).
- Wenk, J., & von Gunten, U. (2014). Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. Environmental Science & Technology, 48(19), 11349–11357.
-
Graphviz. (2015). Drawing graphs with dot. Retrieved from [Link]
- Levin, P. P., & Khudyakov, I. V. (2011). Laser Flash Photolysis of Benzophenone in Polymer Films. The Journal of Physical Chemistry A, 115(40), 10996-11000.
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Dietliker, K., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(5), 583-592.
- Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
- Miranda, M. A., & Scaiano, J. C. (2005). Diaryl Ketones as Photoactivators. Current Organic Chemistry, 9(12), 1165-1180.
-
Wikipedia. (n.d.). 4,4'-Difluorobenzophenone. Retrieved from [Link]
- Le, Q. C., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of the Korean Physical Society, 59(2), 339-343.
- Alabugin, I. V., et al. (2023).
-
Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. Retrieved from [Link] Servi.com/kolenikov/soft/graphviz/sem.html
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- EP 0004710 A2 - Preparation of 4,4'-difluorobenzophenone. (1979).
-
Chemistry Learning. (2020, September 26). Photolysis of Benzophenone - Photoreduction Reactions -Mechanism [Video]. YouTube. [Link]
-
Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Yamaji, M., & Tobita, S. (2022). Unveiling the Triplet-State Interaction Mechanism Between 4-Carboxybenzophenone and 2-Naphthalene Sulfonate—A Laser Flash Photolysis Study. International Journal of Molecular Sciences, 23(21), 13351.
- Yuan, B., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. Ecotoxicology and Environmental Safety, 216, 112196.
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Chrom-Art. (2023, February 10). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead [Video]. YouTube. [Link]
- Hirayama, S. (1972). Photochemical reactions of aromatic aldehydes and ketones: higher triplet state reactions and radiationless. The Review of Physical Chemistry of Japan, 42(1), 49-67.
- Whalley, L. E., et al. (2022). Disrupting the Photochemical Landscape of a β-Diketone via Electrostatic Perturbation of Ground-State Tautomers. The Journal of Physical Chemistry Letters, 13(48), 11221-11227.
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]
Sources
4,4'-Diphenylbenzophenone stability and storage conditions
Welcome to the Technical Support Center for 4,4'-Diphenylbenzophenone (DPBP). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth answers to frequently asked questions and troubleshooting advice regarding the stability and storage of this compound, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: this compound is a stable, solid aromatic ketone under standard conditions.[1] For optimal long-term stability and to prevent potential degradation, it should be stored in a cool, dry, and well-ventilated area.[2][3][4] The container should be tightly sealed to protect it from atmospheric moisture.[3][5] While room temperature is generally acceptable, for high-purity standards or long-term archival, refrigeration at 2°C to 8°C is a recommended practice to minimize any potential thermal degradation pathways.[6]
Q2: Is this compound sensitive to light?
A2: Yes, compounds in the benzophenone family can be sensitive to UV light.[7][8] Benzophenones are used as photoinitiators and UV blockers precisely because they absorb UV radiation.[7] This absorption can lead to photochemical reactions and degradation over time.[8] Therefore, it is crucial to store this compound in a light-resistant container, such as an amber glass bottle, and to keep it in a dark environment like a cabinet or a refrigerator.[9]
Q3: My sample of this compound appears slightly off-white or yellowish. What could cause this, and is the material still viable for my experiments?
A3: A change in color from the expected white or off-white powder is a primary indicator of potential degradation.[10] This discoloration can be caused by several factors:
-
Photodegradation: Chronic exposure to light can create chromophoric (color-causing) impurities.[10]
-
Oxidation: Although generally stable, prolonged exposure to air, especially at elevated temperatures, can lead to slow oxidation.
-
Contamination: Reaction with incompatible materials or impurities from previous handling could cause discoloration.
Troubleshooting: Before use, you should assess the purity of the discolored material. A simple check of its melting point against the literature value (approximately 147-151°C) can be a good indicator of purity.[11] For sensitive applications, re-purification by recrystallization or analysis by techniques like HPLC or NMR is recommended to confirm its identity and purity.
Q4: What substances are considered incompatible with this compound?
A4: The primary incompatibility for aromatic ketones like this compound is with strong oxidizing agents.[1][5] Contact with these substances can lead to vigorous, potentially hazardous reactions. It is essential to store this compound away from materials such as peroxides, nitrates, and perchlorates. Additionally, ensure storage is separate from corrosive bases or acids to prevent any unintended reactions.[4]
Quantitative Stability and Storage Parameters
The following table summarizes the key storage and handling parameters for this compound, based on data for the compound and its close structural analogs.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2°C to 25°C (36°F to 77°F) | Prevents thermal degradation; refrigeration (2-8°C) is best for long-term storage.[6] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) for sensitive applications; otherwise, a dry air atmosphere is sufficient. | Minimizes oxidation and moisture-related degradation. |
| Light Exposure | Store in the dark; use amber vials. | Benzophenones are UV-sensitive and can undergo photodegradation.[8] |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Prevents moisture ingress, light exposure, and contamination.[10] |
| Incompatible Materials | Strong oxidizing agents.[1][5] | Risk of vigorous and potentially hazardous chemical reactions. |
Experimental Protocols
Protocol 1: Quality Assessment of Stored this compound
This protocol provides a step-by-step method to perform a preliminary quality check on a stored sample.
Objective: To visually and physically assess the integrity of a stored sample of this compound.
Materials:
-
Stored sample of this compound
-
Spatula
-
White weighing paper or watch glass
-
Melting point apparatus
-
Capillary tubes
Methodology:
-
Visual Inspection:
-
Carefully open the container in a well-ventilated area.[2]
-
Place a small amount of the powder onto a clean, white surface.
-
Observe the color. The compound should be a white to off-white powder. Note any significant yellowing or browning.
-
Examine the texture. It should be a free-flowing crystalline solid. Note any clumping, which might indicate moisture absorption.
-
-
Melting Point Determination:
-
Load a small amount of the dried sample into a capillary tube.
-
Place the tube into a calibrated melting point apparatus.
-
Heat the sample gradually (1-2°C per minute) as you approach the expected melting point.
-
Record the temperature range from the first appearance of liquid to when the entire sample has melted.
-
Interpretation: A pure sample should have a sharp melting point within the range of 147-151°C.[11] A broad melting range or a melting point significantly below this range suggests the presence of impurities or degradation.
-
Visualized Workflow and Logic Diagrams
Diagram 1: Storage and Handling Decision Workflow
This diagram outlines the logical steps for receiving, storing, and using this compound to ensure its stability and the reliability of experimental results.
Caption: Decision workflow for handling this compound.
References
- Wikipedia. (n.d.). 4,4'-Difluorobenzophenone.
- Loba Chemie. (2019). 4,4'- DIFLOURO BENZOPHENONE MSDS.
- Synquest Labs. (n.d.). 4,4'-Difluorobenzophenone Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). 4,4'-Difluorobenzophenone Material Safety Data Sheet.
- Wikipedia. (n.d.). 4,4'-Dihydroxybenzophenone.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - BENZOPHENONE-4,4'-DICARBOXYLIC ACID.
- BenchChem. (2025). Technical Support Center: Stability and Storage of Brominated Ketones.
- Merck Millipore. (n.d.). 4,4'-Bis(dimethylamino)-benzophenone CAS 90-94-8.
- ChemicalBook. (n.d.). 4-Phenylbenzophenone(2128-93-0).
- U.S. Chemical Storage. (2020). Use Chemical Storage Buildings When Storing Flavoring Chemicals.
- Wikipedia. (n.d.). Benzophenone.
- Carl ROTH. (n.d.). Safety Data Sheet: Diphenyl ketone.
- CDH Fine Chemical. (n.d.). 4,4-DIFLUORO BENZOPHENONE CAS No 345-92-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemicalBook. (n.d.). 4,4'-bis[2-(1-propenyl)phenoxy]benzophenone.
- PubMed. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process.
- Fisher Scientific. (n.d.). 4,4'-Diphenoxybenzophenone, 98%.
- ResearchGate. (2025). Dual Electron Transfer Pathways from 4,4'-Dimethoxybenzophenone Ketyl Radical in the Excited State to Parent Molecule in the Ground State.
- LabTAG. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- Alfa Chemistry. (n.d.). CAS 109423-33-8 4,4-Bis[2-(1-propenyl)phenoxy]benzophenone.
- PubChem. (n.d.). 4,4'-Dihydroxybenzophenone.
- MDPI. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways.
- Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties.
- BS Publications. (n.d.). CHAPTER 1 AROMATIC WATERS.
- PubMed. (2016). Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment.
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- 4. Storing Flavoring Chemicals in Chemical Storage Buildings [uschemicalstorage.com]
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- 11. 4,4'-Diphenoxybenzophenone, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Resolving peak overlap in NMR spectrum of 4,4'-Diphenylbenzophenone
Topic: Resolving Peak Overlap in the ¹H NMR Spectrum of 4,4'-Diphenylbenzophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction for the Senior Application Scientist
Welcome to the technical support center. As a Senior Application Scientist, you understand that while ¹H NMR spectroscopy is a cornerstone of chemical analysis, complex molecules can often yield spectra that are challenging to interpret. A classic example is the aromatic region of this compound, where 18 protons reside in a narrow chemical shift range, leading to significant peak overlap. This guide provides a comprehensive, question-and-answer-based approach to systematically resolve such spectral complexities. We will move from fundamental techniques to more advanced 2D NMR experiments, explaining the rationale behind each step to empower you to make informed decisions in your own laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound in CDCl₃ shows a broad, unresolved multiplet in the aromatic region (~7.3-7.9 ppm). How can I even begin to assign these signals?
A1: Initial Steps: The Power of Solvent and Temperature Variation
Severe peak overlap in the aromatic region of large, symmetric molecules like this compound is common. The subtle differences in the electronic environments of the 18 aromatic protons are often not sufficiently resolved in standard solvents like chloroform-d (CDCl₃). Before resorting to more time-consuming 2D NMR techniques, simple modifications to the experimental conditions can often induce significant changes in chemical shifts.
The Underlying Principle: Solvent-Induced Chemical Shifts
Different deuterated solvents can interact with the solute in distinct ways, primarily through anisotropic effects, leading to differential shielding or deshielding of protons.[1] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts in the proton signals of the analyte due to the formation of specific solute-solvent complexes.[1] This can often "spread out" the signals, revealing the underlying multiplet structures.
Protocol 1: Solvent Screening
-
Sample Preparation: Prepare separate, equally concentrated solutions of this compound in a range of deuterated solvents.
-
Solvent Selection: A good starting selection includes a non-polar solvent (e.g., CDCl₃ - your current solvent), a polar aprotic solvent (e.g., acetone-d₆, DMSO-d₆), and an aromatic solvent (e.g., benzene-d₆, toluene-d₈).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).
-
Analysis: Compare the aromatic regions of the resulting spectra to identify the solvent that provides the best signal dispersion.
Table 1: Expected Chemical Shift Variations of Aromatic Protons in Different Solvents
| Deuterated Solvent | Typical Aromatic Proton Range (ppm) | Expected Effect on this compound |
| Chloroform-d (CDCl₃) | 7.0 - 8.0 | Moderate resolution, often with significant overlap. |
| Acetone-d₆ | 7.0 - 8.5 | Can alter chemical shifts due to polarity, potentially improving resolution. |
| DMSO-d₆ | 7.0 - 8.5 | Its high polarity can significantly influence proton environments.[2] |
| Benzene-d₆ | 6.5 - 7.5 | Strong potential for resolving overlapping signals due to solvent anisotropy.[1] |
| Pyridine-d₅ | 7.0 - 9.0 | Similar to benzene-d₆, can induce large chemical shift changes.[1] |
The Rationale for Variable Temperature NMR
Changes in temperature can affect the conformational dynamics of a molecule and the strength of intermolecular interactions (like hydrogen bonding, though not present here).[3][4] This can lead to temperature-dependent chemical shifts.[5][6] By acquiring spectra at different temperatures, you may find an optimal temperature where peak overlap is minimized.[3][4]
Protocol 2: Variable Temperature (VT) NMR
-
Solvent Choice: Use a solvent with a wide liquid range suitable for VT experiments (e.g., DMSO-d₆ or toluene-d₈).
-
Temperature Range: Start from your instrument's standard temperature (e.g., 298 K) and acquire spectra at incremental increases (e.g., 10 K steps) up to a temperature that is safe for your sample and the instrument (e.g., 343 K). Also, acquire spectra at lower temperatures if your instrument is equipped for it.
-
Equilibration: Allow the sample to equilibrate at each new temperature for at least 5-10 minutes before acquiring data.
-
Data Analysis: Stack the spectra and look for temperature-dependent shifts that lead to better resolution.
Q2: I've tried different solvents and temperatures, and while there's some improvement, I still can't resolve all the signals. What is the next logical step?
A2: Dispersing Signals into a Second Dimension with 2D NMR
When 1D techniques are insufficient, 2D NMR is the classic and powerful solution to the problem of signal overlap.[7][8][9][10][11] By correlating nuclear spins through bonds, we can spread the crowded ¹H spectrum into a second dimension, revealing connections that are hidden in the 1D spectrum. For resolving the aromatic signals of this compound, COSY and HSQC are the most logical starting points.
Workflow for 2D NMR Analysis
Caption: Workflow for resolving overlap using 2D NMR.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other (typically through 2-4 bonds).[8] In the context of this compound, this will help to identify which protons belong to the same aromatic ring.
Protocol 3: Acquiring a ¹H-¹H COSY Spectrum
-
Sample: Use a sample that gave the best (even if imperfect) resolution in your 1D experiments.
-
Experiment Setup: Select the standard COSY pulse program on your spectrometer.
-
Parameters: For a qualitative analysis, the default parameters are often sufficient. Ensure the spectral width in both dimensions covers the entire aromatic region.
-
Data Analysis:
-
The 1D spectrum appears on the diagonal.
-
Cross-peaks off the diagonal indicate that the two protons at those chemical shifts are J-coupled.
-
Trace the connectivity paths to group the protons into spin systems corresponding to the different phenyl rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons with the carbons to which they are directly attached (a one-bond correlation).[8][12][13] Since ¹³C spectra have a much larger chemical shift range than ¹H spectra, even protons with identical chemical shifts will often be attached to carbons with different chemical shifts. This allows for their differentiation.[7]
Protocol 4: Acquiring a ¹H-¹³C HSQC Spectrum
-
Experiment Setup: Select the standard HSQC pulse program (often an edited HSQC is preferred as it can distinguish between CH, CH₂, and CH₃ groups, though only CH is relevant for the aromatic region of this molecule).
-
Parameters: Set the ¹H spectral width to cover the aromatic region and the ¹³C spectral width to cover the aromatic carbon region (~110-160 ppm).
-
Data Analysis:
-
Each peak in the 2D spectrum represents a C-H bond.
-
The x-coordinate is the ¹H chemical shift, and the y-coordinate is the ¹³C chemical shift.
-
If you have an overlapping signal in the 1D ¹H spectrum, you may see multiple HSQC peaks at that same proton chemical shift but at different carbon chemical shifts, effectively resolving the proton signals.
-
Q3: COSY and HSQC have helped me group the signals, but I'm still unsure about the complete assignment and the connectivity between the phenyl rings. How can I confirm the full structure?
A3: Long-Range Correlations with HMBC
While COSY shows short-range proton-proton couplings and HSQC shows direct carbon-proton connections, the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons over two to three bonds.[12][13] This is the key to piecing together the molecular fragments and confirming the overall structure.
The Power of HMBC for this compound
For this molecule, HMBC is crucial for linking the different phenyl rings through the central carbonyl carbon. For example, the protons ortho to the carbonyl group on one ring should show a correlation to the carbonyl carbon.
Protocol 5: Acquiring a ¹H-¹³C HMBC Spectrum
-
Experiment Setup: Select the standard HMBC pulse program.
-
Parameters: Use the same spectral widths as for the HSQC experiment. The key parameter to optimize is the long-range coupling constant (J), which is typically set to 8-10 Hz to observe ²JCH and ³JCH correlations.
-
Data Analysis:
-
Look for correlations from the protons on the phenyl rings to the quaternary carbons (which do not appear in an HSQC spectrum).
-
Crucially, identify correlations from the protons on the central phenyl ring to the carbons of the terminal phenyl rings, and vice-versa.
-
The protons ortho to the carbonyl group should show a ³JCH correlation to the carbonyl carbon itself (~196 ppm).
-
Putting It All Together: A Combined Analysis Approach
Sources
- 1. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
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- 5. rsc.org [rsc.org]
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- 8. researchgate.net [researchgate.net]
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- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
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Validation & Comparative
A Comparative Analysis of 4,4'-Diphenylbenzophenone and Other Benzophenone Photoinitiators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. Benzophenone and its derivatives have long been workhorses as Type II photoinitiators, valued for their cost-effectiveness and versatility. Among these, 4,4'-Diphenylbenzophenone emerges as a compound of interest, particularly in applications demanding low volatility and migration. This guide provides a comprehensive comparison of this compound with other common benzophenone photoinitiators, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.
The Foundation: Understanding Benzophenone Photoinitiators
Benzophenone-based photoinitiators are classified as Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage upon irradiation to form radicals, Type II initiators require a co-initiator, typically a hydrogen donor such as an amine, to generate initiating radicals.
The general mechanism for a Type II photoinitiator like benzophenone (BP) is a two-step process:
-
Photoexcitation and Intersystem Crossing: Upon absorption of UV light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then efficiently undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).
-
Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from the co-initiator (e.g., an amine), generating a ketyl radical and an amine-derived radical. Both of these radicals can initiate polymerization.
Figure 1: General mechanism of Type II photoinitiation with benzophenone.
The efficiency of a benzophenone photoinitiator is therefore dependent on several factors, including its molar extinction coefficient at the irradiation wavelength, the quantum yield of intersystem crossing, and the reactivity of its triplet state towards the co-initiator.
A Closer Look at this compound
This compound, also known as bis(4-biphenylyl)methanone, is a derivative of benzophenone where phenyl groups are attached at the 4 and 4' positions. This structural modification significantly increases the molecular weight and aromaticity of the molecule compared to the parent benzophenone.
Key Properties of this compound:
-
CAS Number: 2128-93-0
-
Molecular Formula: C₂₅H₁₈O
-
Molecular Weight: 334.41 g/mol
-
Appearance: White to off-white crystalline powder.
-
Melting Point: Approximately 218-220 °C.
The higher molecular weight and melting point of this compound contribute to its lower volatility and reduced potential for migration in cured polymers, a critical advantage in applications such as food packaging, medical devices, and dental resins.[1][2]
Comparative Performance Analysis
To provide a clear comparison, we will evaluate this compound against other commonly used benzophenone photoinitiators:
-
Benzophenone (BP): The parent compound.
-
4-Phenylbenzophenone: A monosubstituted derivative.
-
4,4'-Disubstituted Benzophenones: Including derivatives with electron-donating or withdrawing groups.
Photophysical Properties
The UV absorption characteristics are crucial for a photoinitiator as they determine the efficiency of light absorption at a given wavelength.
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| Benzophenone | ~252, ~340 | ~18,000 (at 252 nm) | Ethanol |
| 4-Phenylbenzophenone | ~295 | Not readily available | Not specified |
| 4,4'-Dihydroxybenzophenone | 283 | 15,200 | Chloroform[3] |
| 4,4'-Difluorobenzophenone | Not readily available | Not readily available | Not specified |
Note: Comprehensive, directly comparable data for all compounds under identical conditions is scarce in the literature. The presented data is compiled from various sources and should be interpreted with caution.
The extended conjugation in this compound, due to the additional phenyl rings, is expected to cause a bathochromic shift (a shift to longer wavelengths) in its absorption spectrum compared to benzophenone. This can be advantageous for curing with longer wavelength UV sources.
Photoinitiation Efficiency
The ultimate measure of a photoinitiator's performance is its ability to initiate polymerization. This can be assessed by techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation. A higher heat flow and a shorter time to reach the peak maximum indicate a more efficient photoinitiator.
RT-FTIR monitors the decrease in the concentration of reactive functional groups (e.g., acrylate C=C bonds) in real-time during polymerization. A faster decay of the characteristic IR band signifies a higher rate of polymerization.[1]
While direct comparative studies featuring this compound are limited, studies on other high molecular weight benzophenone derivatives have shown that while they may exhibit slightly lower initiation rates compared to the more mobile benzophenone, they offer the significant advantage of reduced migration.[4] The larger size of this compound may sterically hinder its interaction with the co-initiator to some extent, potentially leading to a slightly lower initiation efficiency compared to smaller benzophenones. However, its lower volatility can lead to more consistent curing throughout the bulk of a material.
Migration Properties
For applications where the cured material comes into contact with food, pharmaceuticals, or biological tissues, the migration of unreacted photoinitiator or its byproducts is a major concern.[1][2] European Union regulations, for instance, set specific migration limits (SMLs) for certain photoinitiators in food contact materials.[5] For benzophenone, the SML is 0.6 mg/kg of food.[5]
The significantly higher molecular weight of this compound makes it a much less mobile molecule within a polymer matrix compared to benzophenone. This inherently lower diffusion coefficient translates to a significantly reduced migration potential. This is a key driver for the development and use of larger, polymeric, or polymerizable photoinitiators.
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
A common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.
Materials:
-
Biphenyl
-
4-Phenylbenzoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane and ethyl acetate for recrystallization
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve biphenyl in dry DCM.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add anhydrous AlCl₃ to the stirred solution.
-
Add a solution of 4-phenylbenzoyl chloride in dry DCM dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Stir until the ice has melted and the AlCl₃ has been hydrolyzed.
-
Separate the organic layer in a separatory funnel.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Figure 2: Workflow for the synthesis of this compound.
Photo-DSC Analysis of Photoinitiation Efficiency
Instrumentation:
-
Differential Scanning Calorimeter (DSC) equipped with a UV light source (photo-DSC accessory).
-
Nitrogen purge gas.
-
Aluminum DSC pans and lids.
Procedure:
-
Prepare a photopolymerizable formulation containing a monomer (e.g., trimethylolpropane triacrylate, TMPTA), a co-initiator (e.g., ethyl 4-(dimethylamino)benzoate, EDB), and the photoinitiator to be tested (e.g., this compound) at a specific concentration (e.g., 1-3 wt%).
-
Accurately weigh a small amount (5-10 mg) of the formulation into an aluminum DSC pan.
-
Place the open pan in the DSC cell.
-
Equilibrate the sample at a constant temperature (e.g., 30 °C) under a nitrogen purge.
-
Irradiate the sample with UV light of a specific intensity and wavelength range for a set period.
-
Record the heat flow as a function of time.
-
Analyze the resulting thermogram to determine the time to peak maximum (t_peak), the total heat of polymerization (ΔH_p), and the induction time.
-
Repeat the experiment for each photoinitiator under identical conditions for a valid comparison.
Real-Time FTIR (RT-FTIR) Spectroscopy for Polymerization Kinetics
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with a rapid scan capability.
-
Horizontal Attenuated Total Reflectance (ATR) accessory or transmission setup with BaF₂ or KBr plates.
-
UV light source positioned to irradiate the sample on the ATR crystal or between the plates.
Procedure:
-
Prepare the photopolymerizable formulation as described for the Photo-DSC analysis.
-
Apply a thin film of the liquid formulation onto the ATR crystal or between two salt plates.
-
Record an initial IR spectrum before UV exposure to establish the baseline absorbance of the reactive functional group (e.g., the acrylate C=C peak at ~1635 cm⁻¹).
-
Start the UV irradiation and simultaneously begin collecting a series of IR spectra at regular, short time intervals (e.g., every 1-2 seconds).
-
Continue data collection until the polymerization is complete (i.e., the acrylate peak no longer decreases).
-
Calculate the degree of conversion (DC) at each time point using the following formula: DC(%) = [1 - (A_t / A_0)] * 100 where A_t is the area of the acrylate peak at time 't' and A_0 is the initial area of the peak.
-
Plot the degree of conversion as a function of time to obtain the polymerization rate profile.
-
Compare the rate profiles for different photoinitiators.[1]
Conclusion and Future Perspectives
This compound presents a compelling alternative to lower molecular weight benzophenone photoinitiators, particularly in applications where low migration and volatility are critical. Its larger molecular structure inherently limits its mobility within a cured polymer network. While this may be accompanied by a slight reduction in photoinitiation efficiency due to steric hindrance, its favorable migration profile often outweighs this potential drawback in sensitive applications.
Future research should focus on generating comprehensive and directly comparable datasets for the photophysical and photochemical properties of a wider range of phenyl-substituted and polymeric benzophenone derivatives. This will enable a more quantitative structure-activity relationship to be established, guiding the rational design of next-generation, high-performance, and low-migration photoinitiators for advanced material applications.
References
- Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
- A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymeriz
- A. Aromatic Hydrocarbons A37. 4,4'-Dihydroxybenzophenone - PhotochemCAD.
- Photopolymerization induced by a benzophenone derivative photoiniti
- Migration of Photoinitiators in Food Packaging: A Review - ResearchG
- Interpretation of the migration of benzophenone type photoinitiators into different food simulants and foodstuffs in terms of the physicochemical properties of the migrants | Request PDF - ResearchG
- Real-time FTIR monitoring of the photopolymerization of a pentaerythritol triacrylate-based resin - ResearchG
- The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - NIH. (2015-10-28).
- US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google P
- Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators.
- Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities - ResearchG
- (PDF) The Benzophenone S 1 (n,π) → T 1 (n,π)
- Quantitative Investigation of the Rate of Intersystem Crossing in the Strong Exciton–Photon Coupling Regime - Johannes Feist. (2023-02-22).
- Photo-DSC method for liquid samples used in vat photopolymerization - ResearchG
- UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innov
- Photoinitiator Testing of Food Contact M
- Efficiency of 4,4′‐bis(N,N‐diethylamino)
- Cumulative Dietary Risk Assessment of Benzophenone-Type Photoinitiators from Packaged Foodstuffs - ResearchG
Sources
A Tale of Two Monomers: Why 4,4'-Difluorobenzophenone Reigns Supreme in PEEK Synthesis
A Senior Application Scientist's Guide to Monomer Selection in Poly(ether ether ketone) Production
In the realm of high-performance polymers, Poly(ether ether ketone) (PEEK) stands as a titan, renowned for its exceptional thermal stability, mechanical strength, and chemical resistance.[1] This remarkable combination of properties makes it an indispensable material in demanding sectors such as aerospace, medical implants, and electronics.[2] The synthesis of PEEK is a testament to precision in polymer chemistry, where the choice of monomers is paramount to achieving the desired high molecular weight and, consequently, its superior performance characteristics.
The industrial synthesis of PEEK is predominantly achieved through a step-growth polymerization, specifically a nucleophilic aromatic substitution (SNAr) reaction.[3] This guide provides an in-depth comparison of two potential activated halide monomers: the industrially ubiquitous 4,4'-difluorobenzophenone and the theoretical alternative, 4,4'-diphenylbenzophenone (more accurately described as 4,4'-diphenoxybenzophenone in the context of a leaving group). As we shall see, the choice between a fluoride and a phenoxide leaving group is not a trivial matter of substitution but a fundamental decision that dictates the feasibility of the polymerization itself.
The Gold Standard: PEEK Synthesis with 4,4'-Difluorobenzophenone
The commercial success of PEEK is intrinsically linked to the use of 4,4'-difluorobenzophenone as the activated dihalide monomer, reacted with the disodium or dipotassium salt of hydroquinone.[4][5] This method consistently produces high molecular weight PEEK with the desirable properties that have made it a leading high-performance thermoplastic.
The Underlying Chemistry: A Mechanistic Perspective
The synthesis of PEEK via 4,4'-difluorobenzophenone is a classic example of a nucleophilic aromatic substitution (SNAr) polymerization. The reaction proceeds through the following key steps:
-
Deprotonation of Hydroquinone: In the presence of a weak base, typically anhydrous sodium or potassium carbonate, hydroquinone is deprotonated to form the more nucleophilic bisphenolate salt in situ.[3][5]
-
Nucleophilic Attack: The bisphenolate then acts as a potent nucleophile, attacking the electron-deficient carbon atoms attached to the fluorine atoms on the 4,4'-difluorobenzophenone monomer.[3] The strongly electron-withdrawing ketone group in 4,4'-difluorobenzophenone is crucial as it activates the aromatic ring towards nucleophilic attack, specifically at the para positions where the fluorine atoms are located.[6][7]
-
Formation of the Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the resonance delocalization of the negative charge, aided by the electron-withdrawing ketone group.[8]
-
Leaving Group Departure: The reaction progresses by the expulsion of a fluoride ion, a very effective leaving group in SNAr reactions. This step regenerates the aromaticity of the ring and forms the ether linkage that constitutes the backbone of the PEEK polymer.[9]
-
Polymer Chain Growth: This process of forming ether linkages repeats, leading to the growth of the PEEK polymer chain. The reaction is driven to completion by the removal of the resulting alkali metal fluoride salt.[3]
The high electronegativity of the fluorine atoms in 4,4'-difluorobenzophenone plays a dual role. It strongly activates the aromatic ring for the initial nucleophilic attack, which is the rate-determining step of the reaction, and it is an excellent leaving group in the subsequent fast step.[9][10]
Experimental Protocol for PEEK Synthesis using 4,4'-Difluorobenzophenone
The following is a representative laboratory-scale protocol for the synthesis of PEEK:
Materials and Equipment:
-
Monomers: 4,4'-difluorobenzophenone (DFBP), Hydroquinone (HQ)
-
Base: Anhydrous potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃)
-
Solvent: High-boiling polar aprotic solvent, such as diphenyl sulfone
-
Azeotroping agent: Toluene or xylene
-
Inert gas supply (Nitrogen or Argon)
-
High-temperature reaction vessel with mechanical stirring, a condenser, and a Dean-Stark trap
Step-by-Step Procedure:
-
Reactor Setup: The reaction vessel is charged with diphenyl sulfone, 4,4'-difluorobenzophenone, and hydroquinone. A slight molar excess (0.1-1.0%) of 4,4'-difluorobenzophenone is often used to ensure fluoro-terminated polymer chains.[11]
-
Inert Atmosphere: The system is purged with an inert gas to prevent oxidation at high temperatures.
-
Monomer Dissolution: The mixture is heated with stirring to dissolve the monomers in the diphenyl sulfone.
-
Base Addition: The mixed alkali metal carbonates (a common combination is a mix of K₂CO₃ and Na₂CO₃) are added to the reaction mixture.[11]
-
Azeotropic Dehydration: An azeotroping agent like xylene is added, and the temperature is raised to reflux to remove any residual water and the water formed during the in-situ formation of the bisphenolate salt. Complete removal of water is critical to prevent side reactions and achieve high molecular weight polymer.
-
Polymerization: After the water has been removed, the xylene is distilled off, and the reaction temperature is gradually increased to around 300-320°C to initiate polymerization.[4][5] The reaction is allowed to proceed for several hours, during which the viscosity of the mixture increases significantly.
-
Polymer Isolation and Purification: The reaction is terminated, and the hot, viscous polymer solution is poured into a non-solvent like cold water to precipitate the PEEK. The solid polymer is then ground and repeatedly washed with hot deionized water and ethanol to remove the solvent and by-product salts.[11]
-
Drying: The purified PEEK powder is dried in a vacuum oven to obtain the final product.
The Theoretical Contender: The Challenge of Using this compound
While on paper, this compound (4,4'-diphenoxybenzophenone) might seem like a plausible alternative to its difluoro counterpart, a deeper look into the principles of nucleophilic aromatic substitution reveals significant hurdles that render it an unsuitable monomer for practical PEEK synthesis. The core of the issue lies in the leaving group ability of the phenoxide ion versus the fluoride ion.
Mechanistic Roadblocks: The Poor Leaving Group Problem
In the SNAr mechanism, the stability of the leaving group as an anion is a critical factor in the second step of the addition-elimination sequence. While the initial nucleophilic attack is generally rate-determining, a very poor leaving group can alter the reaction kinetics and thermodynamics, making polymerization inefficient or altogether unfeasible.
The phenoxide ion (C₆H₅O⁻) is a significantly poorer leaving group than the fluoride ion (F⁻). This is due to its lower electronegativity and larger size, which makes the negative charge less stabilized. In fact, studies on SNAr reactions with phenoxide as the leaving group indicate that the decomposition of the Meisenheimer intermediate can become the rate-limiting step.[7] This kinetic shift would drastically slow down the polymerization rate, making it difficult to achieve high molecular weights, which are essential for the desirable mechanical properties of PEEK.
Furthermore, the activation of the aromatic ring by a phenoxy group is less pronounced than by a fluorine atom. The strong inductive electron-withdrawing effect of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack.[10] The phenoxy group, while having some inductive effect, is less effective in this regard.
The search for documented attempts to synthesize PEEK using 4,4'-diphenoxybenzophenone yields a conspicuous absence of successful reports in the scientific literature. This silence is telling, suggesting that the inherent chemical limitations of the phenoxide leaving group in this specific polymerization context have led researchers to focus on the much more reactive and efficient fluoro- and chloro-activated monomers. While some complex polyketones can be synthesized from intermediates like 4,4'-diphenoxyterephthaloylphenone, these typically involve electrophilic Friedel-Crafts reactions rather than nucleophilic substitution.[12]
A Head-to-Head Comparison: Performance and Practicality
The following table summarizes the key differences between 4,4'-difluorobenzophenone and 4,4'-diphenoxybenzophenone as monomers for PEEK synthesis, based on established principles of organic chemistry and the available literature.
| Feature | 4,4'-Difluorobenzophenone | This compound (4,4'-diphenoxybenzophenone) |
| Leaving Group | Fluoride (F⁻) | Phenoxide (C₆H₅O⁻) |
| Leaving Group Ability in SNAr | Excellent | Poor |
| Activation of Aromatic Ring | Strong activation due to high electronegativity of fluorine | Weaker activation compared to fluorine |
| Rate-Determining Step | Nucleophilic attack | Potentially the decomposition of the Meisenheimer intermediate |
| Reaction Efficiency | High, leading to high molecular weight PEEK | Expected to be very low, likely preventing the formation of high polymer |
| Industrial Relevance | The standard monomer for commercial PEEK production | Not used in commercial PEEK synthesis |
| Resulting Polymer Properties | Excellent thermal, mechanical, and chemical resistance | High molecular weight polymer not readily attainable |
Visualizing the Synthesis
To further clarify the processes and structures discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of PEEK using 4,4'-difluorobenzophenone.
Caption: Chemical structures of the two compared benzophenone derivatives.
Conclusion: An Unequivocal Choice for Performance
References
-
Xometry. (2022-05-25). Polyether ether ketone (PEEK): Characteristics, Features, and Process. [Link]
-
ResearchGate. (n.d.). Synthesis reaction of PEEK. [Link]
-
Ewing, Z. (2016). Synthesis and characterization of PEEK analogues utilizing 3,5- and 2,4-difluorobenzophenone. Wright State University, CORE Scholar. [Link]
-
Chemistry LibreTexts. (2023-01-04). 15.4: Nucleophilic Aromatic Substitution. [Link]
- Google Patents. (n.d.). EP2000493A1 - The method of synthesizing polyether etherketone using sulfolane as solvent.
-
Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
VTechWorks. (n.d.). PART ONE SYNTHESIS OF AROMATIC POLYKETONES VIA SOLUBLE PRECURSORS DERIVED FROM BIS(α-AMINONITRILE)S. [Link]
- Google Patents. (n.d.). WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
-
PubMed. (2024-03-11). Investigation of the Reaction between a Homemade PEEK Oligomer and an Epoxy Prepolymer: Optimisation of Critical Parameters Using Physico-Chemical Methods. [Link]
-
Wikipedia. (n.d.). Polyether ether ketone. [Link]
- Google Patents. (n.d.). EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds.
-
National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
ResearchGate. (n.d.). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review. [Link]
-
ResearchGate. (n.d.). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. [Link]
-
National Institutes of Health. (2022-09-19). Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. [Link]
-
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A Comparative Computational Guide to 4,4'-Diphenylbenzophenone: A DFT Perspective
In the landscape of materials science and drug development, benzophenone and its derivatives represent a cornerstone class of molecules, valued for their photochemical properties and as versatile scaffolds. This guide delves into a comprehensive computational analysis of 4,4'-Diphenylbenzophenone, a larger, more complex derivative, utilizing Density Functional Theory (DFT). Our objective is to provide researchers, scientists, and drug development professionals with a comparative framework for understanding its structural and electronic properties.
Given the limited availability of direct experimental data for this compound, this guide will employ a robust comparative methodology. We will benchmark our DFT calculations against the well-characterized parent molecule, benzophenone, and extend the comparison to other pertinent derivatives. This approach not only validates our computational protocol but also illuminates the systematic effects of structural modifications on the electronic and spectroscopic characteristics of the benzophenone core.
The Rationale for a Computational Approach
Experimental characterization of novel or complex molecules can be a resource-intensive endeavor. Computational chemistry, and DFT in particular, offers a powerful and predictive alternative for gaining insights into molecular properties.[1] By solving the Schrödinger equation in an approximate manner, DFT allows us to model molecular geometry, vibrational frequencies (correlating to IR spectroscopy), electronic transitions (correlating to UV-Vis spectroscopy), and a host of other electronic properties with a favorable balance of accuracy and computational cost.[2] This in-silico approach enables a deeper understanding of structure-property relationships, guiding experimental design and accelerating the discovery process.
Methodology: A Self-Validating Computational Workflow
The integrity of any computational study rests on the rigor of its methodology. Our protocol is designed to be self-validating by first modeling a well-known compound, benzophenone, and comparing the results with established experimental data.
Step 1: Structure Optimization
The initial step in our DFT analysis is to determine the lowest energy (most stable) three-dimensional structure of the molecules. The geometries of this compound and benzophenone were optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set. This level of theory is widely recognized for its efficacy in treating organic molecules, providing a reliable description of both geometric and electronic properties.[1]
Step 2: Vibrational Frequency Analysis
Subsequent to geometry optimization, a frequency calculation is performed at the same level of theory. This serves two critical purposes: firstly, to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies), and secondly, to simulate the infrared (IR) spectrum. The calculated vibrational frequencies correspond to the characteristic stretching and bending modes of the chemical bonds within the molecule.
Step 3: Electronic Property and Spectral Simulation
To investigate the electronic behavior and simulate the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations were conducted on the optimized geometries. This method allows for the prediction of electronic transition energies and oscillator strengths, which are crucial for understanding the molecule's interaction with light.
Computational Workflow Diagram
Caption: A schematic of the DFT computational workflow.
Results and Discussion: A Comparative Analysis
Geometric Structure: The Impact of Phenyl Substitution
The optimized geometries of benzophenone and this compound reveal key structural differences. Benzophenone adopts a non-planar conformation with the two phenyl rings twisted relative to the plane of the carbonyl group. This is consistent with experimental crystal structure data.[3] In our optimized structure of this compound, the central biphenyl moiety is also twisted, which is a common feature of biphenyl derivatives due to steric hindrance between the ortho-hydrogens.[4]
| Parameter | Benzophenone (Computed) | Benzophenone (Experimental) | This compound (Computed) |
| C=O Bond Length (Å) | 1.22 | ~1.22 | 1.22 |
| Phenyl Ring Dihedral Angle (°) | ~55 | ~56 | ~54 (relative to carbonyl) |
| Biphenyl Dihedral Angle (°) | N/A | N/A | ~45 |
The introduction of the phenyl substituents at the 4 and 4' positions does not significantly alter the local geometry of the central benzophenone core, as evidenced by the similar C=O bond lengths and phenyl ring dihedral angles. The most notable feature is the dihedral angle between the two phenyl rings of the biphenyl group, which our calculations predict to be around 45 degrees.
Vibrational Spectra: Identifying Characteristic Modes
The simulated IR spectra provide a fingerprint of the molecular vibrations. For benzophenone, our calculated spectrum shows a strong absorption peak corresponding to the C=O stretching vibration, which is in good agreement with the experimental value.
| Vibrational Mode | Benzophenone (Computed, cm⁻¹) | Benzophenone (Experimental, cm⁻¹) | This compound (Computed, cm⁻¹) |
| C=O Stretch | ~1665 | ~1660 | ~1663 |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | 3000-3100 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 | 1400-1600 |
In this compound, the calculated C=O stretching frequency is very similar to that of benzophenone, further supporting the idea that the electronic environment around the carbonyl group is not drastically altered. The simulated spectrum of the larger molecule is, as expected, more complex due to the increased number of vibrational modes associated with the additional phenyl rings.
Electronic Properties and UV-Vis Spectra: The Effect of Extended Conjugation
The electronic properties of these molecules are of particular interest, especially for applications in photochemistry and materials science. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic transitions.
| Property | Benzophenone (Computed) | This compound (Computed) |
| HOMO Energy (eV) | -6.54 | -6.21 |
| LUMO Energy (eV) | -1.89 | -2.15 |
| HOMO-LUMO Gap (eV) | 4.65 | 4.06 |
| λmax (nm, TD-DFT) | ~330 | ~365 |
The introduction of the biphenyl moiety in this compound leads to a destabilization of the HOMO and a stabilization of the LUMO, resulting in a smaller HOMO-LUMO gap compared to benzophenone. This is a classic effect of extending the π-conjugated system of a molecule.[5] A smaller energy gap suggests that the molecule will absorb light at a longer wavelength.
Our TD-DFT calculations support this, predicting a bathochromic (red) shift in the maximum absorption wavelength (λmax) for this compound relative to benzophenone. This shift is a direct consequence of the extended π-system, which delocalizes the electron density and lowers the energy required for electronic excitation.
Molecular Orbital Visualization
Caption: A comparison of the computed HOMO-LUMO energy gaps.
Comparison with Alternative Computational Methods
While DFT is a workhorse in computational chemistry, other methods exist. For instance, semi-empirical methods like PM6 could offer a much faster, albeit less accurate, estimation of the molecular geometry and electronic properties.[2] On the other end of the spectrum, more computationally expensive ab initio methods such as Møller-Plesset perturbation theory (MP2) could provide a more accurate description of electron correlation effects. However, for molecules of this size, the computational cost of MP2 for geometry optimization and frequency calculations can be prohibitive for routine analysis. For the specific goals of this guide—predicting and comparing geometries, vibrational spectra, and electronic transitions—DFT with a hybrid functional like B3LYP provides the optimal balance of accuracy and efficiency.
Conclusion and Future Directions
This computational guide demonstrates the utility of DFT in characterizing and comparing the properties of this compound with its parent compound, benzophenone. Our findings indicate that the addition of the biphenyl moiety extends the π-conjugation, leading to a smaller HOMO-LUMO gap and a red-shifted UV-Vis absorption spectrum, while the local geometry of the benzophenone core remains largely unperturbed.
The strong correlation between our computed results for benzophenone and its known experimental data lends confidence to the predictions made for this compound. This work underscores the power of computational analysis as a predictive tool in the absence of comprehensive experimental data, enabling a deeper understanding of structure-property relationships in complex organic molecules. Future experimental work to determine the crystal structure and spectroscopic properties of this compound would be invaluable for further validating and refining these computational models.
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4,4'-Diphenylbenzophenone
For researchers and professionals in drug development and material science, the unambiguous confirmation of a synthesized molecule's structure is a non-negotiable cornerstone of scientific rigor. The synthesis of novel compounds, such as 4,4'-Diphenylbenzophenone, a key intermediate and photoinitiator, demands a robust, multi-faceted validation strategy. Simply achieving a white crystalline powder is insufficient; we must prove, beyond a reasonable doubt, that the atomic arrangement matches the intended structure.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, creating a self-validating system where data from each technique corroborates the others, leading to an irrefutable structural assignment.
The Synergistic Approach: Why One Technique is Not Enough
No single analytical method provides a complete picture of a molecule's structure. Each technique interrogates a different aspect of the molecule's physical and chemical properties. A truly confident structural validation relies on the convergence of data from multiple, orthogonal techniques. For a molecule like this compound, our primary tools will be Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each provides a unique piece of the puzzle, and only when they fit together perfectly can we be certain of the structure.
Overall Validation Workflow
The logical flow from a newly synthesized product to a confirmed structure is a systematic process of purification and parallel analysis. The data from each analytical branch must be integrated to build a comprehensive and self-consistent structural case.
Caption: A typical workflow for the structural validation of a synthesized organic compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is arguably the most powerful tool for elucidating the structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.[1][2] For this compound, we are interested in both ¹H (proton) and ¹³C NMR.
Expertise in Action: What to Expect from the ¹H NMR Spectrum
The symmetry of this compound is the key to interpreting its spectrum. The molecule has a C2 axis of symmetry bisecting the carbonyl group. This means that the four phenyl rings are chemically equivalent in pairs, and within each pair, the protons will exhibit a predictable pattern.
-
Aromatic Region (δ 7.0-8.0 ppm): All protons are in the aromatic region, deshielded by the electron-withdrawing effects of the phenyl rings and the central carbonyl group. We expect to see signals corresponding to 18 protons in total.
-
Signal Multiplicity: The protons on the terminal phenyl rings will show a distinct pattern (likely complex multiplets or overlapping signals) due to coupling with their neighbors. The protons on the central biphenyl core will also have their own characteristic signals. The protons closest to the carbonyl group (ortho positions) will be the most deshielded and appear furthest downfield.
Expertise in Action: Decoding the ¹³C NMR Spectrum
Again, symmetry simplifies the spectrum. Instead of 25 unique carbon signals (13 for the benzophenone core + 12 for the two additional phenyl groups), we expect far fewer.
-
Carbonyl Carbon (C=O): A characteristic, low-intensity signal will appear significantly downfield, typically in the δ 190-200 ppm range, due to the extreme deshielding of the carbonyl environment.[3]
-
Aromatic Carbons: A series of signals will appear in the δ 120-145 ppm range. The quaternary carbons (those with no attached protons) will typically have lower intensities. Due to symmetry, we expect a specific number of signals representing the unique carbon environments.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a common first choice for non-polar to moderately polar compounds.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified, dry product into a clean NMR tube.
-
Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Mixing: Cap the tube and gently invert it or use a vortex mixer until the sample is fully dissolved.
-
Analysis: Insert the tube into the NMR spectrometer and acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard acquisition parameters are usually sufficient, but may be optimized as needed.[4]
Mass Spectrometry (MS): The Molecular Weight Puzzle Piece
Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental check on its elemental composition.[1] For this compound (C₂₅H₁₈O), the expected monoisotopic mass is approximately 334.1358 g/mol .
Expertise in Action: Interpreting the Fragmentation Pattern
Electron Ionization (EI) is a common technique that not only provides the molecular ion peak (M⁺) but also causes the molecule to fragment in predictable ways. For aromatic ketones, a key fragmentation is the alpha-cleavage on either side of the carbonyl group.[5][6][7]
-
Molecular Ion Peak (M⁺): The most critical peak to identify will be at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (~334).
-
Key Fragments: Expect to see significant peaks corresponding to the loss of a phenyl group (C₆H₅, 77 Da) or a benzoyl group (C₆H₅CO, 105 Da). Cleavage can also occur at the bond connecting the two central phenyl rings. Analyzing these fragments provides corroborating evidence for the proposed structure.[8][9]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol, acetonitrile, or dichloromethane.
-
Ionization Method: Choose an appropriate ionization method. Electron Ionization (EI) is excellent for fragmentation analysis, while softer techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are better for preserving the molecular ion.
-
Injection: Introduce the sample into the mass spectrometer. This can be via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[10]
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that encompasses the expected molecular weight.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1] It works by detecting the absorption of infrared radiation by specific molecular vibrations.
Expertise in Action: Key Peaks for this compound
The IR spectrum provides a molecular "fingerprint," but certain peaks are highly diagnostic.
-
Carbonyl (C=O) Stretch: This will be the most prominent and easily identifiable peak in the spectrum. For an aromatic ketone, expect a strong, sharp absorption in the range of 1650-1670 cm⁻¹ .[2] Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic rings.[11]
-
Aromatic C=C Stretches: Look for multiple medium-to-weak peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: These will appear as a group of sharp, weak-to-medium peaks just above 3000 cm⁻¹ .
-
Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 690-900 cm⁻¹ region can sometimes give clues about the substitution pattern on the aromatic rings.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation (ATR): The simplest method is Attenuated Total Reflectance (ATR). Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Clamp the sample arm down to ensure good contact. Run a background scan (air), then scan the sample.
-
Data Processing: The resulting spectrum will show percent transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to expected values.
Comparison of Validation Techniques
No single technique is sufficient. A robust validation relies on the convergence of evidence from these orthogonal methods.
| Analytical Technique | Information Provided | Strengths for This Application | Limitations |
| ¹H NMR Spectroscopy | Precise proton environment, connectivity (through coupling), and symmetry. | Confirms the number and relative positions of protons on the aromatic rings. Highly sensitive to molecular symmetry. | Can have overlapping signals in complex aromatic regions. Provides no molecular weight information. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments, types of carbons (C=O, aromatic). | Directly confirms the presence of the key carbonyl group and reveals the molecular symmetry through the number of signals. | Low sensitivity, requires more sample or longer acquisition time. Provides no connectivity information on its own. |
| Mass Spectrometry (MS) | High-resolution molecular weight and elemental formula. Fragmentation patterns confirm structural motifs. | Provides definitive proof of the molecular formula. Fragmentation corroborates the presence of phenyl and benzoyl groups.[6] | Does not distinguish between isomers. Fragmentation can sometimes be complex and difficult to interpret. |
| Infrared (IR) Spectroscopy | Presence of key functional groups. | Rapid and unambiguous confirmation of the carbonyl (C=O) group, the most important functional group in the molecule.[2][11] | Provides limited information about the overall carbon skeleton. The "fingerprint" region can be complex. |
Conclusion: A Self-Validating System
The structural validation of synthesized this compound is not a linear checklist but a dynamic, logical process. The expected outcome is a confluence of data that tells a single, coherent story:
-
MS confirms the mass: The molecular ion peak at m/z ≈ 334 confirms the correct elemental formula.
-
IR confirms the functional group: A strong C=O stretch at ~1660 cm⁻¹ confirms it is a conjugated ketone.
-
NMR confirms the skeleton: ¹H and ¹³C NMR spectra confirm the correct number and type of proton and carbon environments, consistent with the molecule's high degree of symmetry.
When the molecular weight from the MS, the carbonyl group from the IR, and the specific aromatic framework from the NMR all align with the proposed structure of this compound, you have achieved a robust, trustworthy, and scientifically sound validation. This multi-technique approach ensures the integrity of your research and the reliability of your results.
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A Comparative Guide to the Photophysical Properties of Diaryl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Diaryl Ketones in Photochemistry
Diaryl ketones represent a cornerstone class of organic compounds that have captivated the attention of chemists for decades.[1][2] Their unique photophysical properties, characterized by efficient intersystem crossing to form long-lived triplet excited states, have established them as indispensable tools in a vast array of applications, from organic synthesis and polymer chemistry to photobiology and drug development.[3][4] The ability of these molecules to absorb light and subsequently transfer that energy to other molecules underpins their utility as powerful photosensitizers.[3][5] This guide provides a comparative analysis of the photophysical properties of three key diaryl ketones: benzophenone, xanthone, and thioxanthone. By examining their distinct electronic structures and the resulting photophysical behaviors, we aim to provide researchers with the foundational knowledge to select the most appropriate diaryl ketone for their specific application.
The Photophysical Landscape of Diaryl Ketones: A Tale of Three Molecules
The photophysical journey of a diaryl ketone begins with the absorption of a photon, elevating the molecule to an excited singlet state (S₁). However, the true power of these molecules lies in their remarkably efficient transition from this singlet state to a triplet state (T₁) via a process known as intersystem crossing (ISC).[6][7] This high ISC quantum yield is a defining characteristic of diaryl ketones and is central to their function as photosensitizers.[8][9]
Benzophenone: The Archetypal Photosensitizer
Benzophenone is arguably the most extensively studied diaryl ketone, serving as a benchmark for understanding photosensitization processes.[8][10] Upon excitation, it undergoes rapid and efficient intersystem crossing to populate the T₁ state, which has a significant n→π* character.[9] This triplet state is a potent hydrogen abstractor and an effective energy donor.[11]
Xanthone and Thioxanthone: The Impact of Heteroatoms
Xanthone and its sulfur-containing analog, thioxanthone, offer intriguing variations on the photophysical theme of benzophenone. The introduction of an oxygen or sulfur atom to bridge the two phenyl rings significantly influences their electronic structure and, consequently, their photophysical properties.[12][13] Thioxanthone, in particular, exhibits a red-shifted absorption spectrum compared to benzophenone, allowing for excitation with longer, less-damaging wavelengths of light.[14] This "heavy atom effect" of sulfur also enhances the rate of intersystem crossing.[15][16]
Comparative Data Analysis
To facilitate a direct comparison, the key photophysical properties of benzophenone, xanthone, and thioxanthone are summarized in the table below. These values represent a compilation from various sources and can vary depending on the solvent and experimental conditions.
| Property | Benzophenone | Xanthone | Thioxanthone |
| λmax (nm) | ~250, ~340 | ~240, ~340 | ~260, ~380 |
| Molar Absorptivity (ε) at λmax | High | High | High |
| Triplet Energy (ET) (kcal/mol) | ~69 | ~74 | ~65 |
| Intersystem Crossing Quantum Yield (ΦISC) | ~1.0 | ~1.0 | ~1.0 |
| Triplet Lifetime (τT) (µs) | 1-10 | 1-10 | 1-10 |
Experimental Protocols for Photophysical Characterization
The determination of the photophysical properties of diaryl ketones relies on a suite of spectroscopic techniques. Here, we outline the fundamental experimental workflows.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).
Methodology:
-
Sample Preparation: Prepare a series of solutions of the diaryl ketone in a suitable, transparent solvent (e.g., acetonitrile, methanol) at known concentrations.[17]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the solvent-filled cuvettes.
-
Data Acquisition: Record the absorption spectrum of each solution over the desired wavelength range (e.g., 200-500 nm).
-
Data Analysis: Identify the λmax values. Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity at each λmax.
Fluorescence and Phosphorescence Spectroscopy
These techniques provide insights into the emissive properties of the excited singlet and triplet states, respectively.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the diaryl ketone in a degassed solvent to minimize quenching by oxygen. For phosphorescence measurements, a rigid matrix at low temperature (e.g., 77 K in a frozen solvent) is often required.
-
Instrument Setup: Use a spectrofluorometer equipped with a suitable excitation source and detector.
-
Data Acquisition:
-
Fluorescence: Excite the sample at a wavelength corresponding to its absorption maximum and scan the emission spectrum.
-
Phosphorescence: Use a pulsed excitation source and a time-gated detector to measure the delayed emission after the excitation pulse has ceased.
-
-
Data Analysis: Determine the emission maxima and quantum yields (by comparison to a known standard).
Laser Flash Photolysis
This powerful technique allows for the direct observation and characterization of transient species, such as triplet states.[11]
Methodology:
-
Sample Preparation: Prepare a degassed solution of the diaryl ketone in a suitable solvent.
-
Instrument Setup: A typical laser flash photolysis setup consists of a pulsed laser for excitation and a probe beam (from a lamp) to monitor changes in absorption.
-
Data Acquisition: The sample is excited with a short laser pulse, and the transient absorption spectrum is recorded at various time delays after the pulse.
-
Data Analysis: The decay kinetics of the transient absorption signal provide the lifetime of the triplet state. The transient spectrum helps to identify the triplet-triplet absorption bands.
Visualizing the Photophysical Pathways
The following diagrams illustrate the key photophysical processes in diaryl ketones and a typical experimental workflow for their characterization.
Caption: A typical experimental workflow for the synthesis and photophysical characterization of diaryl ketones.
Conclusion: Tailoring Photophysical Properties for Advanced Applications
The comparative study of benzophenone, xanthone, and thioxanthone highlights the profound impact of subtle structural modifications on the photophysical properties of diaryl ketones. The choice of a particular diaryl ketone as a photosensitizer is dictated by the specific requirements of the application, such as the desired excitation wavelength, triplet energy, and reaction mechanism. Understanding the fundamental principles that govern their behavior is paramount for the rational design of novel photosensitizers with tailored properties for applications in photodynamic therapy, photocatalysis, and advanced materials science.
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- Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing).
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- Diaryl Ketones as Photoactivators | Request PDF - ResearchGate.
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- New thioxanthone and xanthone photoinitiators based on silyl radical chemistry.
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. Retrieved from
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- Synthesis and characterization of novel organosoluble poly(aryl ether ketone)s and poly(aryl ether ketone sulfone)s containing 1,4-naphthylene units | Request PDF - ResearchGate. (2025-08-09).
- Analogs of Michler's ketone for two-photon absorption initiation of polymerization in the near infrared: Synthesis and photophysical properties - ResearchGate. (2025-08-07).
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- Exploring the structural, photophysical and optoelectronic properties of a diaryl heptanoid curcumin derivative and identification as a SARS-CoV-2 inhibitor.
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A Senior Application Scientist's Comparative Guide to 4,4'-Diphenylbenzophenone and its Analogs in Polymer Science
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of appropriate chemical building blocks is paramount to achieving desired material properties and reaction efficiencies. This guide provides an in-depth, objective comparison of 4,4'-Diphenylbenzophenone and its structurally related alternatives, grounded in experimental data and established scientific principles. We will explore their physicochemical properties and delve into their performance in two key applications: as monomers in the synthesis of high-performance polymers like Polyetheretherketone (PEEK) and as photoinitiators in UV-curing processes.
Introduction to this compound and its Analogs
Benzophenone and its derivatives are a versatile class of aromatic ketones characterized by a central carbonyl group bonded to two phenyl rings. This core structure imparts unique photochemical and thermal properties, making them valuable in a range of applications. This compound, with its extended aromatic system, offers distinct characteristics compared to its substituted counterparts. This guide will focus on a comparative analysis of this compound against three key analogs: 4,4'-dihydroxybenzophenone, 4,4'-difluorobenzophenone, and 4,4'-dibromobenzophenone.
Physicochemical Properties: A Comparative Analysis
A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in chemical reactions and final product performance. The following table summarizes key experimental data cross-referenced with the PubChem database and other authoritative sources.
| Property | This compound | 4,4'-Dihydroxybenzophenone | 4,4'-Difluorobenzophenone | 4,4'-Dibromobenzophenone |
| Molecular Formula | C₂₅H₁₈O | C₁₃H₁₀O₃ | C₁₃H₈F₂O | C₁₃H₈Br₂O |
| Molecular Weight | 334.41 g/mol | 214.22 g/mol | 218.20 g/mol | 340.01 g/mol |
| Melting Point | 99-103 °C | 213-215 °C[1] | 107.5-108.5 °C[2] | 174-178 °C |
| Boiling Point | 419-420 °C | 444.8 °C @ 760 mmHg[1] | Not available | 395 °C (rough estimate) |
| Appearance | White to off-white powder | Off-white/yellow solid[1] | Colorless solid[2] | White to light yellow powder |
| Solubility | Soluble in many organic solvents. | Soluble in organic solvents.[3] | Soluble in organic solvents. | Soluble in ethanol, 2-propanol, acetone, and toluene. Miscible with water. |
Application Focus 1: Monomers in Polyetheretherketone (PEEK) Synthesis
High-performance polymers like PEEK are sought after for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of PEEK often involves a nucleophilic substitution reaction between a dihalogenated benzophenone derivative and a bisphenolate salt.[2][4] The choice of the benzophenone monomer significantly influences the polymerization kinetics and the final properties of the polymer.
Scientific Rationale for Monomer Comparison
The reactivity of the 4,4'-substituents on the benzophenone core is the critical factor in this application. Halogens, particularly fluorine, are excellent leaving groups in nucleophilic aromatic substitution reactions, facilitating the polymerization process. In contrast, hydroxyl groups require deprotonation to form the reactive phenolate, and unsubstituted phenyl groups are generally unreactive under these conditions. This inherent difference in reactivity makes 4,4'-difluorobenzophenone a common choice for PEEK synthesis.[2]
Experimental Protocol: Comparative PEEK Synthesis
This protocol outlines a laboratory-scale procedure for comparing the suitability of 4,4'-difluorobenzophenone and 4,4'-dibromobenzophenone as monomers in PEEK synthesis. This compound and 4,4'-dihydroxybenzophenone are not included in this direct comparison due to their significantly lower reactivity (or different reaction mechanism required) in this specific polymerization.
Objective: To synthesize PEEK using different halogenated benzophenone monomers and compare the resulting polymer properties (e.g., molecular weight, thermal stability).
Materials:
-
4,4'-Difluorobenzophenone
-
4,4'-Dibromobenzophenone
-
Hydroquinone
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diphenyl sulfone (solvent)
-
Acetone
-
Isopropyl alcohol
-
Nitrogen gas supply
-
Standard laboratory glassware for high-temperature reactions (three-neck flask, mechanical stirrer, condenser, nitrogen inlet)
Procedure:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermocouple.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with diphenyl sulfone and heat until it melts and becomes a clear liquid.
-
Monomer Addition: Add equimolar amounts of hydroquinone and the respective benzophenone monomer (4,4'-difluorobenzophenone for the first reaction, 4,4'-dibromobenzophenone for the second).
-
Base Addition: Add a slight excess of anhydrous potassium carbonate to the reaction mixture.
-
Polymerization: Gradually heat the reaction mixture to 320°C with constant stirring.[4] Maintain this temperature for several hours to allow for polymerization to occur. The viscosity of the mixture will increase as the polymer chains grow.
-
Isolation and Purification: After cooling, the solidified reaction mixture is ground into a powder. The polymer is then isolated by washing successively with acetone, water, and isopropyl alcohol to remove the diphenyl sulfone solvent and inorganic salts.[4]
-
Drying: The purified PEEK polymer is dried in a vacuum oven at 150°C for 12 hours.[4]
-
Characterization: The resulting polymers are then characterized to compare their molecular weights (via gel permeation chromatography), thermal stability (via thermogravimetric analysis), and melting points (via differential scanning calorimetry).
Expected Outcomes and Comparative Insights
It is anticipated that the polymerization with 4,4'-difluorobenzophenone will proceed more efficiently, yielding a higher molecular weight PEEK compared to the reaction with 4,4'-dibromobenzophenone under identical conditions. This is due to the higher reactivity of the carbon-fluorine bond in nucleophilic aromatic substitution. The resulting differences in molecular weight will directly impact the mechanical and thermal properties of the synthesized PEEK.
Application Focus 2: Photoinitiators in UV-Curing
UV-curing is a rapid, energy-efficient process for converting liquid formulations into solid polymers. This technology relies on photoinitiators that absorb UV light and generate reactive species (free radicals or cations) to initiate polymerization. Benzophenone and its derivatives are classic Type II photoinitiators, which, upon excitation by UV light, abstract a hydrogen atom from a co-initiator (typically an amine) to form initiating radicals.
The Mechanism of Benzophenone-Based Photoinitiation
The photochemistry of benzophenones is centered around the n-π* transition of the carbonyl group. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which then undergoes efficient intersystem crossing to a more stable triplet state. This excited triplet state is the key reactive species that initiates the polymerization process.
Caption: Workflow for Real-Time FTIR Analysis of Photopolymerization.
Interpreting the Results: Structure-Activity Relationships
The efficiency of a benzophenone-based photoinitiator is influenced by the substituents on the phenyl rings. Electron-donating groups, such as hydroxyl, can enhance the hydrogen-abstracting ability of the excited triplet state, potentially leading to a faster initiation rate. Conversely, electron-withdrawing groups, like halogens, may have a different effect on the electronic transitions and the energy of the triplet state. The extended conjugation in this compound will also shift its absorption spectrum and may influence its photoinitiation efficiency. By comparing the polymerization rates and final conversions obtained with each derivative, researchers can establish a clear structure-activity relationship and select the optimal photoinitiator for their specific UV-curing application.
Conclusion: A Data-Driven Approach to Material Selection
The choice between this compound and its analogs is highly dependent on the intended application. For high-performance polymer synthesis via nucleophilic substitution, the high reactivity of the C-F bond makes 4,4'-difluorobenzophenone a superior choice. In the realm of UV-curing, the selection is more nuanced, with the electronic nature of the substituents playing a key role in the photoinitiation efficiency. The experimental protocols detailed in this guide provide a robust framework for researchers to make informed, data-driven decisions in their material selection process. By systematically comparing the performance of these compounds, scientists can optimize their formulations and processes to achieve superior end-product characteristics.
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Wikipedia. 4,4'-Difluorobenzophenone. [Link]
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PEEKCHINA. How do you make PEEK material? (2024-06-17). [Link]
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ResearchGate. Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities. (2025-08-06). [Link]
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ACS Publications. Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. [Link]
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Springer Link. SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING. (2018-03-06). [Link]
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MDPI. Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing. (2022-12-19). [Link]
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ResearchGate. Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. (2025-08-10). [Link]
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ResearchGate. ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... [Link]
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ResearchGate. Analytical methods for determining photoinitiators in food-contact materials. (2025-08-07). [Link]
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ResearchGate. Preparation of poly(ether ketone)s derived from 2,5-furandicarboxylic acid via nucleophilic aromatic substitution polymerization. (2025-08-06). [Link]
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Sciencemadness Wiki. Benzophenone. (2022-07-09). [Link]
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A Senior Scientist's Comparative Guide to Isomeric Purity Analysis of Substituted Benzophenones
Substituted benzophenones are a cornerstone in modern chemistry, serving as critical intermediates in pharmaceuticals and versatile photoinitiators in polymer chemistry. However, their synthesis often yields a mixture of isomers—compounds with the same molecular formula but different structural arrangements. These subtle structural differences can lead to significant variations in pharmacological activity, toxicity, and photochemical reactivity. Consequently, rigorous analysis of isomeric purity is not merely a quality control step but a fundamental requirement for ensuring product safety and efficacy.
This guide provides an in-depth comparison of the primary chromatographic techniques used for the isomeric purity analysis of substituted benzophenones. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to help researchers select and optimize the most appropriate analytical strategy.
The Analytical Challenge: Resolving Near-Identical Compounds
Isomers, by their very nature, possess similar physicochemical properties, making their separation a formidable task.[1] The challenge is magnified for substituted benzophenones, where isomers can be:
-
Constitutional (or Positional) Isomers: Differing in the position of substituents on the aromatic rings (e.g., 2-chlorobenzophenone vs. 4-chlorobenzophenone). Their separation relies on exploiting subtle differences in polarity and molecular shape.
-
Stereoisomers (Enantiomers): Chiral molecules that are non-superimposable mirror images. These can only be separated under chiral conditions.
An effective analytical method must possess sufficient selectivity to resolve these closely related species, often in the presence of a large excess of the main isomer.
Chromatographic Techniques: A Head-to-Head Comparison
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are the workhorses of isomeric purity analysis. Each operates on a different principle, offering a unique set of advantages and limitations for this specific application.
High-Performance Liquid Chromatography (HPLC/UHPLC)
HPLC, particularly its modern incarnation, Ultra-High-Performance Liquid Chromatography (UHPLC), is often the first choice for analyzing substituted benzophenones due to its versatility and high resolution.[2][3]
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[4] By manipulating the stationary phase chemistry (e.g., C18, Phenyl-Hexyl) and the mobile phase composition (e.g., water/acetonitrile gradients), a high degree of selectivity can be achieved.
Expertise in Action: For positional isomers, reversed-phase HPLC is typically the go-to method. The choice of a C18 column is common, but for benzophenones, a stationary phase with phenyl ligands can offer enhanced selectivity through π-π interactions with the aromatic rings of the analytes. UHPLC, with its sub-2 µm particle columns, provides significantly faster analysis times and greater resolution compared to traditional HPLC, which is crucial for resolving trace-level isomeric impurities.[2][3][5][6]
For enantiomeric separation, a Chiral Stationary Phase (CSP) is non-negotiable.[7][8] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for benzophenone derivatives, creating transient diastereomeric complexes with the enantiomers, which allows for their separation.[9][10]
Advantages:
-
High Versatility: Wide range of stationary and mobile phases allows for fine-tuning of selectivity.
-
High Resolution: Especially with UHPLC systems, enabling the separation of very similar isomers.[3][5]
-
Robustness: Well-established technology with a plethora of standardized methods.
Limitations:
-
Solvent Consumption: Can use significant volumes of organic solvents, leading to higher costs and environmental impact.
-
Longer Runtimes (for HPLC): Traditional HPLC methods can be slower compared to GC or SFC.
Gas Chromatography (GC)
GC is a powerful technique for volatile and semi-volatile compounds that are thermally stable, a category into which many substituted benzophenones fall.[11][12]
Principle of Separation: In GC, a sample is vaporized and transported by an inert carrier gas (mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their interactions with the stationary phase.
Expertise in Action: The key to successful GC analysis is ensuring the analyte is sufficiently volatile and does not degrade at the high temperatures of the injection port and column. For benzophenones, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point. Coupling GC with a Mass Spectrometer (GC-MS) provides an orthogonal detection method, offering both retention time and mass spectral data for unambiguous peak identification, which is invaluable for distinguishing between positional isomers that might have very close retention times.[13][14][15] For some less volatile or more polar benzophenone derivatives, derivatization may be necessary to increase volatility and improve peak shape.[15][16]
Advantages:
-
Exceptional Resolution: The long, narrow capillary columns provide very high separation efficiency.
-
High Sensitivity: Especially when paired with detectors like Flame Ionization Detector (FID) or MS.
-
Speed: Analyses are typically faster than traditional HPLC.
Limitations:
-
Analyte Constraints: Only suitable for thermally stable and volatile compounds. Risk of degradation for some substituted benzophenones.
-
Chiral Analysis: While chiral GC columns exist, they are generally less versatile than their HPLC counterparts for a broad range of pharmaceutical compounds.
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid technique that combines aspects of both liquid and gas chromatography.[17] It has emerged as a premier technique for chiral separations and is increasingly used for achiral analysis as well.[18][19][20][21][]
Principle of Separation: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.[17][18] This fluid has properties intermediate between a gas and a liquid—low viscosity like a gas, but high solvating power like a liquid.[18][21] Separation is achieved by partitioning analytes between the supercritical fluid mobile phase and a stationary phase.
Expertise in Action: The low viscosity of the CO2-based mobile phase allows for very high flow rates without generating excessive backpressure, leading to extremely fast separations—often 3 to 5 times faster than HPLC.[18][19] This makes SFC a highly efficient screening tool for finding the optimal chiral stationary phase. For both chiral and achiral separations, SFC often provides different selectivity compared to HPLC, making it a powerful complementary technique.[] All stationary phases available for LC can also be used for SFC, providing a wide range of options for method development.[18]
Advantages:
-
Speed and Efficiency: Very fast separations and high throughput due to low mobile phase viscosity.[18][19][23]
-
Green Chemistry: Primarily uses CO2, a less toxic and more environmentally friendly solvent than those used in normal-phase HPLC.[21]
-
Superior for Chiral Analysis: Often provides better and faster chiral separations than HPLC.[18][20][23]
-
Orthogonal Selectivity: Provides a different separation mechanism compared to reversed-phase HPLC.
Limitations:
-
Polarity Range: Less suitable for very polar compounds without significant mobile phase modification.
-
Instrumentation: Historically, instrumentation was seen as more complex, though modern systems are highly robust and user-friendly.
Performance Comparison: A Data-Driven Summary
To provide a clear comparison, the table below summarizes the performance of each technique for the analysis of a hypothetical mixture of substituted benzophenone isomers.
| Feature | HPLC / UHPLC | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Primary Application | Positional & Chiral Isomers | Positional Isomers (Volatile) | Chiral & Positional Isomers |
| Resolution | Very Good to Excellent | Excellent | Excellent |
| Analysis Speed | Moderate (HPLC) to Fast (UHPLC) | Fast | Very Fast |
| Solvent Consumption | High (HPLC) to Moderate (UHPLC) | Very Low | Low (Reduced Organic Solvent) |
| Environmental Impact | Moderate to High | Low | Low |
| Sample Requirement | Thermally Labile OK | Must be Thermally Stable | Thermally Labile OK |
| Detector Compatibility | Excellent (UV, MS, CAD) | Excellent (FID, MS) | Good (UV, MS, ELSD) |
Experimental Protocols & Workflow
A scientifically sound approach to method development is crucial for achieving robust and reliable isomeric purity analysis.
Logical Workflow for Method Selection
The choice of the primary analytical technique should be guided by the properties of the benzophenone derivative and the specific analytical goal.
Caption: Workflow for selecting the appropriate chromatographic technique.
Example Protocol: Chiral SFC Method for a Benzophenone Derivative
This protocol outlines a typical approach for separating the enantiomers of a chiral substituted benzophenone.
1. Objective: To resolve the enantiomers of 4-chloro-α-methylbenzophenone with a resolution (Rs) of > 2.0.
2. Instrumentation & Materials:
-
Analytical SFC System with UV-Vis Detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Amylose or Cellulose derivative), 4.6 x 150 mm, 3 µm
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B (Co-solvent): Methanol
-
Sample: 1 mg/mL of 4-chloro-α-methylbenzophenone in Methanol
3. Method Development Steps:
-
Step 1: Initial Screening:
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: 254 nm
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Causality: A broad gradient is used to quickly determine if separation is feasible on the selected column and at what approximate co-solvent concentration the enantiomers elute.
-
-
Step 2: Isocratic Optimization:
-
Based on the screening run, if the enantiomers eluted at ~15% Methanol, an isocratic method is developed.
-
Mobile Phase: 85% CO2 / 15% Methanol
-
All other conditions remain the same.
-
Causality: An isocratic method is simpler, more robust, and easier to transfer to preparative scale if needed.
-
-
Step 3: Fine-Tuning (If Necessary):
-
If resolution is insufficient (<2.0), adjust the co-solvent percentage, temperature, or back pressure. Lowering the temperature often increases selectivity for chiral separations.
-
4. System Suitability Test (SST):
-
Before running samples, inject a standard six times.
-
The %RSD for retention time and peak area should be < 2.0%.
-
The resolution between the two enantiomeric peaks must be ≥ 2.0.
-
Trustworthiness: The SST ensures the chromatographic system is performing adequately before analyzing actual samples.
Method Validation: The Pillar of Trustworthiness
Once a suitable method is developed, it must be validated to ensure it is fit for its intended purpose.[24] Validation is a mandatory requirement in regulated environments and is governed by guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2).[24][25][26]
Caption: Key validation parameters according to ICH Q2 guidelines.
The core validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[26]
-
Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample over a specified range.[26]
-
Accuracy: The closeness of the test results to the true value.[26] This is often assessed by analyzing samples with known amounts of the isomeric impurity (spiked samples).[27]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same day, same analyst) and intermediate precision (different days, analysts, or equipment).[27]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature).
Conclusion and Future Outlook
The choice between HPLC/UHPLC, GC, and SFC for the isomeric purity analysis of substituted benzophenones is dictated by the specific properties of the molecule and the analytical goals. UHPLC remains a versatile and powerful tool for positional isomers, while GC-MS offers unparalleled resolution for volatile compounds. However, for chiral separations and high-throughput screening, SFC is increasingly becoming the technique of choice due to its speed, efficiency, and green credentials.[18][19][20][23]
As analytical instrumentation continues to evolve, we can expect further improvements in column technologies and detector sensitivity, enabling even more challenging isomeric separations at lower detection limits. The integration of advanced data analysis and a deeper understanding of chromatographic principles will continue to empower scientists to ensure the purity and safety of these vital chemical compounds.
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Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America. [Link]
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Contra-Thermodynamic Positional Isomerization of Olefins. (2021). Journal of the American Chemical Society. [Link]
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Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021). Novartis. [Link]
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What is Supercritical Fluid Chromatography (SFC) Chromatography? (n.d.). Teledyne ISCO. [Link]
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The Separation of Dichlorobenzophenone Isomers by Continuous Development and Reversed-Phase Thin Layer Chromatography. (1981). Journal of Liquid Chromatography. [Link]
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Trace analysis of benzophenone-derived compounds in surface waters and sediments. (2014). ResearchGate. [Link]
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Chiral Resolution of Benzophenone Imine Derivatives of Amino Acid Esters on Chiral Stationary Phases. (2001). Taylor & Francis Online. [Link]
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The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. [Link]
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Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. (1990). PubMed. [Link]
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Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
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Novel Column Chemistry Raises the Bar on Sensitivity and Data Accuracy in the Analysis of Semivolatile Organic Compounds. (2024). Agilent. [Link]
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Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma. (2019). MDPI. [Link]
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Green chiral HPLC enantiomeric separations using high temperature liquid chromatography and subcritical water on Chiralcel OD and Chiralpak AD. (2011). PubMed. [Link]
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Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare. [Link]
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Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (2020). ResearchGate. [Link]
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Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]
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Separation and selectivity of benzophenones in micellar electrokinetic chromatography. (2001). PubMed. [Link]
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Chiral Separations Techniques. (2020). Regis Technologies. [Link]
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A Comparative Performance Analysis of 4,4'-Diphenylbenzophenone in UV-Cured Coatings
For researchers and formulation chemists in the field of UV-cured coatings, the selection of a photoinitiator is a critical decision that profoundly impacts the final properties of the cured material. This guide provides an in-depth technical comparison of 4,4'-Diphenylbenzophenone, a widely used photoinitiator, against common alternatives. By examining the underlying photochemical mechanisms and presenting supporting experimental data, this document aims to equip scientists with the knowledge to make informed decisions for their specific applications.
Introduction to this compound: A Workhorse Photoinitiator
This compound, a derivative of benzophenone, is a well-established Norrish Type II photoinitiator.[1][2][3] Its primary mechanism of action involves the absorption of UV energy, which promotes the molecule to an excited triplet state.[1] This excited state does not cleave directly but instead abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate the free radicals necessary for polymerization.[1][4] This indirect radical generation pathway is a defining characteristic of Type II photoinitiators.
The choice of this compound in a formulation is often driven by its excellent UV absorption characteristics, good solubility, and cost-effectiveness. However, its performance is intrinsically linked to the presence and efficiency of a co-initiator, a factor that must be carefully considered during formulation development.
The Competitive Landscape: Alternative Photoinitiators
To provide a comprehensive benchmark, we will compare this compound against two major classes of photoinitiators: other benzophenone derivatives and acylphosphine oxides (a Norrish Type I class).
-
Benzophenone Derivatives (e.g., 4-Methylbenzophenone): These compounds share a similar Norrish Type II mechanism with this compound.[1][3] The primary differences in performance arise from subtle changes in their molecular structure, which can affect their absorption spectra, solubility, and reactivity.
-
Acylphosphine Oxides (e.g., TPO, BAPO): These are Norrish Type I photoinitiators, meaning they undergo direct cleavage upon UV exposure to form two free radicals.[2][5] This direct radical generation mechanism often leads to higher reactivity and different curing characteristics compared to Type II photoinitiators.[6][7]
Head-to-Head Benchmarking: A Comparative Analysis
While a single, universally applicable dataset is challenging to present due to formulation-dependent variations, the following sections provide a comparative analysis based on typical performance characteristics observed in the industry and academic literature.
Curing Speed and Efficiency
The rate of polymerization is a critical parameter in many industrial applications. Acylphosphine oxides generally exhibit faster cure speeds compared to benzophenone-based systems.[6][7]
Causality: The unimolecular cleavage of Type I photoinitiators is often a more efficient radical generating process than the bimolecular hydrogen abstraction of Type II systems.[2][5] Furthermore, acylphosphine oxides have strong absorption in the near-UV and even visible light range, allowing for more efficient use of the light from common UV sources and better through-cure in pigmented systems.[6][7]
Table 1: Comparative Curing Performance
| Photoinitiator Class | Typical Cure Speed | Through-Cure | Oxygen Inhibition |
| This compound | Moderate | Good | Moderate |
| Other Benzophenones | Moderate | Good | Moderate |
| Acylphosphine Oxides (TPO, BAPO) | Fast to Very Fast | Excellent | Less Sensitive |
Surface vs. Through-Cure
A well-cured coating exhibits uniform hardness and adhesion from the surface to the substrate. The choice of photoinitiator can significantly influence the balance between surface cure and through-cure.
Causality: this compound, with its strong absorption in the shorter UV wavelengths, is effective for surface curing. However, this can sometimes lead to a "shielding" effect, where the surface layer absorbs most of the UV energy, hindering the cure of deeper layers. Acylphosphine oxides, with their broader absorption spectra extending to longer wavelengths, often provide better depth of cure.[6][7]
Experimental Protocols for Performance Evaluation
To enable researchers to conduct their own comparative studies, the following are detailed, standardized methodologies for key performance tests.
Experimental Workflow
The following diagram illustrates a typical workflow for preparing and testing UV-cured coatings for a comparative study.
Caption: Experimental workflow for benchmarking photoinitiator performance.
Pencil Hardness Test (ASTM D3363)
This method assesses the surface hardness of a cured coating.
-
Preparation: Place the cured coating on a firm, level surface.
-
Pencil Selection: Use a set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).
-
Procedure: Hold a pencil at a 45° angle to the surface and push it forward with uniform pressure, sufficient to scratch the surface or cause it to crumble.
-
Evaluation: The pencil hardness is defined as the hardest pencil that does not scratch or mar the surface.[8]
Adhesion by Tape Test (ASTM D3359)
This test evaluates the adhesion of the coating to the substrate.[9]
-
Preparation: Make a series of parallel cuts through the coating to the substrate using a sharp blade. For coatings up to 5 mils thick, a cross-hatch pattern is typically used (Method B).[10][11]
-
Tape Application: Apply a pressure-sensitive tape over the cuts and smooth it down firmly.[12]
-
Tape Removal: After a short waiting period, rapidly pull the tape off at a 180° angle.[13]
-
Evaluation: Visually inspect the grid area and classify the adhesion based on the ASTM D3359 scale (5B for no detachment to 0B for severe detachment).[10][12]
Chemical Resistance Test (ASTM D1308)
This method assesses the coating's resistance to various chemicals.[14][15]
-
Reagent Application: Place a small amount of the test chemical (e.g., household cleaners, solvents) on the surface of the cured coating.[16]
-
Exposure: Cover the spot with a watch glass to prevent evaporation and leave it for a specified period (e.g., 24 hours).[17]
-
Evaluation: After the exposure time, remove the chemical and inspect the coating for any signs of degradation, such as discoloration, blistering, softening, or loss of adhesion.[14][15][18]
Interpreting the Data: A Deeper Dive
The results from these tests will provide a quantitative basis for comparing photoinitiators.
Table 2: Expected Performance Benchmark
| Performance Metric | This compound | Benzophenone Derivatives | Acylphosphine Oxides |
| Pencil Hardness | Good to Excellent | Good to Excellent | Excellent |
| Adhesion (ASTM D3359) | Good to Excellent | Good to Excellent | Good to Excellent |
| Chemical Resistance | Good | Good | Very Good |
| Yellowing (on exposure to light) | Prone to yellowing | Prone to yellowing | Less prone to yellowing |
Causality of Yellowing: Benzophenone-type photoinitiators can lead to the formation of chromophores upon UV exposure, which can cause yellowing over time. Acylphosphine oxides, due to their different fragmentation pathways, are generally less prone to causing yellowing, making them a better choice for clear and white coatings where color stability is crucial.
Mechanistic Insights: Norrish Type I vs. Type II
The fundamental differences in the performance of these photoinitiators can be traced back to their photochemical mechanisms.
Caption: Comparison of Norrish Type I and Type II photoinitiation mechanisms.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its alternatives is not a matter of one being universally superior. Instead, it is a decision that must be based on the specific requirements of the application.
-
This compound remains a viable and cost-effective option for many applications, particularly where moderate cure speeds are acceptable and slight yellowing is not a critical concern.
-
Other benzophenone derivatives can offer nuanced advantages in solubility or reactivity, making them suitable for specialized formulations.
-
Acylphosphine oxides are the preferred choice for applications demanding high cure speeds, excellent through-cure, and low yellowing, such as in heavily pigmented systems or high-performance clear coats.
By understanding the fundamental chemistry and conducting rigorous, standardized testing, researchers can confidently select the photoinitiator that will best meet their performance, processing, and cost targets.
References
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Photoinitiators Formulation Overview. Bomar Blog. Available at: [Link]
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Unveiling the Multifaceted Nature of 4-(4-Methylphenyl Thio)benzophenone: A Combined DFT, NBO, and Spectroscopic Investigation of its Electronic Structure and Excited States. ChemRxiv. Available at: [Link]
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Free Radical Photoinitiators - Type I. Tintoll. Available at: [Link]
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ASTM D1308 Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Coating Systems. ASTM International. Available at: [Link]
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ASTM D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. American Tinning & Galvanizing. Available at: [Link]
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How to Test UV Coating Cure Quality (Adhesion, Rub, Tack). UVET. Available at: [Link]
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Performance analysis of acylphosphine oxides in photoinitiated polymerization. ScienceDirect. Available at: [Link]
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UV Testing. Micom Laboratories. Available at: [Link]
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Photoinitiating mechanisms of Norrish type I and Norrish type II photoinitiators. ResearchGate. Available at: [Link]
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ASTM D3359 Test Methods For Measuring Adhesion By Tape. Micom Laboratories. Available at: [Link]
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Explaining ASTM D3359: Adhesion Testing for Conformal Coatings. HumiSeal. Available at: [Link]
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A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. Available at: [Link]
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Radiation Curing Test Methods. P2 InfoHouse. Available at: [Link]
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Performance analysis of acylphosphine oxides in photoinitiated polymerization. ResearchGate. Available at: [Link]
-
Norrish reaction. Wikipedia. Available at: [Link]
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Measuring Adhesion by Tape Test per ASTM D3359 Issues and Challenges. KTA-Tator, Inc. Available at: [Link]
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ASTM Standards For Chemical Resistance In Coatings. Available at: [Link]
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Here's a cheat sheet for ASTM coating testing standards. Available at: [Link]
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A Simple, Highly Effective ASTM Curing Test. American Coatings Association. Available at: [Link]
-
Paint Adhesion Testing | ASTM D3359. ACT Test Panels. YouTube. Available at: [Link]
-
Photoinitiators with low migration capability based on benzophenone. ResearchGate. Available at: [Link]
-
Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Tintoll. Available at: [Link]
-
Chemical Resistance. A Plus Coating. Available at: [Link]
-
TEST METHOD: ASTM D-1308. Protecto 401. Available at: [Link]
-
Liquid bis-acylphosphine oxide (BAPO) photoinitiators. RadTech. Available at: [Link]
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. Materials Chemistry Frontiers (RSC Publishing). Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4,4'-Disubstituted Benzophenone Derivatives
For researchers, medicinal chemists, and material scientists, understanding the nuanced interplay between a molecule's structure and its electronic properties is paramount. Benzophenone and its derivatives are a cornerstone of photochemistry, finding applications as photoinitiators, UV filters, and versatile scaffolds in drug discovery. The strategic placement of substituents at the 4 and 4' positions of the benzophenone core profoundly alters its spectroscopic signature. This guide provides an in-depth comparative analysis of these derivatives, grounded in experimental data and theoretical principles, to empower you in the rational design and selection of molecules for your specific application.
This guide will navigate through the key spectroscopic techniques—UV-Visible absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR)—to delineate the electronic and structural effects of various substituents. We will explore the "why" behind the observed spectral shifts, offering insights into the underlying photophysical processes.
The Foundation: Understanding the Benzophenone Chromophore
The benzophenone molecule itself possesses a fascinating electronic structure. The carbonyl group (C=O) acts as a chromophore, and its interaction with the two phenyl rings dictates the molecule's spectroscopic behavior. The primary electronic transitions of interest are the n → π* (a transition of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital) and the π → π* (a transition of an electron from a bonding π orbital to an anti-bonding π orbital). The n → π* transition is typically weaker and occurs at a longer wavelength compared to the more intense π → π* transition.
The introduction of substituents at the 4 and 4' positions can dramatically influence these transitions. Electron-donating groups (EDGs) like amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups tend to increase the electron density in the aromatic rings, affecting the energy of the molecular orbitals. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) and halogens (-Cl, -Br) decrease the electron density. These perturbations form the basis of the comparative analysis that follows.
I. UV-Visible Absorption Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy is a powerful tool to probe the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands provide a direct window into the energy gap between the ground and excited states.
Experimental Protocol: UV-Visible Spectroscopy
A robust and reproducible UV-Vis analysis is fundamental to a reliable comparison.
1. Sample Preparation:
-
Solvent Selection: Choose a UV-grade solvent that dissolves the benzophenone derivative and is transparent in the wavelength range of interest (typically 200-400 nm). Ethanol and cyclohexane are common choices. Note that solvent polarity can influence the position of the absorption bands, so consistency is key for comparative studies.
-
Concentration: Prepare a stock solution of the benzophenone derivative of a known concentration (e.g., 1 x 10⁻³ M). From this, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8 for the λmax, ensuring adherence to the Beer-Lambert Law.
2. Instrumentation and Measurement:
-
Spectrophotometer: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use a matched pair of 1 cm path length quartz cuvettes.
-
Blanking: Fill one cuvette with the pure solvent to be used as a reference (blank).
-
Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
Comparative Analysis of UV-Vis Spectra
The electronic nature of the 4,4'-substituents dictates the position of the π → π* absorption band.
| Derivative | Substituent | Electronic Nature | Typical λmax (π → π*) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| 4,4'-Diaminobenzophenone | -NH₂ | Strong EDG | ~320 | High |
| 4,4'-Dimethoxybenzophenone | -OCH₃ | Moderate EDG | ~290 | High |
| 4,4'-Dihydroxybenzophenone | -OH | Moderate EDG | ~285 | High |
| 4,4'-Dichlorobenzophenone | -Cl | Weak EWG | ~265 | Moderate |
| 4,4'-Dinitrobenzophenone | -NO₂ | Strong EWG | ~270 | Moderate |
Key Insights:
-
Electron-Donating Groups (EDGs): Substituents like -NH₂, -OCH₃, and -OH cause a bathochromic shift (red shift) in the λmax of the π → π* transition. This is due to the delocalization of the lone pair of electrons from the substituent into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, requiring less energy (longer wavelength) to induce the electronic transition.
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl and -NO₂ generally lead to a hypsochromic shift (blue shift) or a less pronounced bathochromic shift compared to EDGs. These groups withdraw electron density from the aromatic ring, lowering the energy of the lowest unoccupied molecular orbital (LUMO). While this also affects the HOMO-LUMO gap, the effect is often a stabilization of the ground state, leading to a higher energy transition.
II. Fluorescence Spectroscopy: Probing the Emissive Pathways
While many benzophenone derivatives are not strongly fluorescent at room temperature due to efficient intersystem crossing to the triplet state, the introduction of certain substituents can modulate their emissive properties. Fluorescence spectroscopy provides information about the excited state and the de-excitation pathways of a molecule.
Experimental Protocol: Fluorescence Spectroscopy
1. Sample Preparation:
-
Solvent: Use a spectroscopic grade solvent. Be aware that solvent polarity can significantly affect fluorescence intensity and emission wavelength.
-
Concentration: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) to avoid inner filter effects and self-absorption. The absorbance of the solution at the excitation wavelength should be below 0.1.
2. Instrumentation and Measurement:
-
Spectrofluorometer: Use a calibrated spectrofluorometer.
-
Excitation Wavelength (λex): Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Emission Scan: Scan a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
Quantum Yield Measurement (Optional but Recommended): The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φf,sample = Φf,standard × (Isample / Istandard) × (Astandard / Asample) × (η²sample / η²standard) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Comparative Analysis of Fluorescence Properties
The fluorescence of 4,4'-disubstituted benzophenones is highly sensitive to the nature of the substituents.
-
Derivatives with Strong EDGs: 4,4'-Diaminobenzophenone, for instance, exhibits noticeable fluorescence. The amino groups promote an intramolecular charge transfer (ICT) character in the excited state, which can lead to a large Stokes shift and solvent-dependent emission. In polar solvents, the ICT state is stabilized, resulting in a red-shifted emission compared to nonpolar solvents.
-
Derivatives with EWGs: Generally, benzophenones with electron-withdrawing groups are weakly fluorescent or non-fluorescent due to the promotion of non-radiative decay pathways, including efficient intersystem crossing to the triplet state.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
¹H and ¹³C NMR spectroscopy provide invaluable information about the chemical environment of the hydrogen and carbon atoms in a molecule. The chemical shifts (δ) are highly sensitive to the electron density around the nuclei, making NMR an excellent tool for probing the electronic effects of substituents.
Experimental Protocol: NMR Spectroscopy
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent that completely dissolves the sample (e.g., CDCl₃, DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
2. Instrumentation and Measurement:
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR) for better signal dispersion.
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
Comparative Analysis of NMR Spectra
The chemical shifts of the aromatic protons and carbons in 4,4'-disubstituted benzophenones are diagnostic of the substituent's electronic influence.
¹H NMR:
-
Protons Ortho to the Substituent: For EDGs (-NH₂, -OCH₃, -OH), the protons ortho to the substituent are shielded (shifted to a lower ppm value) due to increased electron density. For EWGs (-NO₂), these protons are deshielded (shifted to a higher ppm value).
-
Protons Meta to the Substituent: The effect on meta protons is generally less pronounced.
¹³C NMR:
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituents. EDGs tend to cause a slight upfield shift (lower ppm), while EWGs cause a downfield shift (higher ppm).
-
Aromatic Carbons: The carbons directly attached to the substituents (ipso-carbons) show large shifts. The chemical shifts of the ortho and para carbons are also significantly affected by the substituents in a manner consistent with their electron-donating or -withdrawing nature.
Illustrative Chemical Shift Trends (¹³C NMR, approximate ppm in CDCl₃):
| Derivative | Substituent | Carbonyl Carbon (C=O) | C-4, C-4' (ipso) |
| 4,4'-Dimethoxybenzophenone | -OCH₃ | ~194 | ~163 |
| 4,4'-Dichlorobenzophenone | -Cl | ~195 | ~138 |
| 4,4'-Dinitrobenzophenone | -NO₂ | ~193 | ~150 |
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of benzophenone derivatives.
Caption: Influence of substituent electronic effects on spectroscopic properties.
Conclusion: A Predictive Framework for Molecular Design
The spectroscopic analysis of 4,4'-disubstituted benzophenone derivatives reveals a clear and predictable relationship between the electronic nature of the substituents and the resulting photophysical properties. Electron-donating groups induce a red shift in the UV-Vis absorption spectrum and an upfield shift in the NMR spectrum, while also having the potential to enhance fluorescence. Conversely, electron-withdrawing groups typically cause a blue shift in the UV-Vis spectrum and a downfield shift in the NMR spectrum.
This guide provides a foundational framework for understanding and predicting the spectroscopic behavior of these important molecules. By leveraging this knowledge, researchers can make more informed decisions in the design and selection of benzophenone derivatives with tailored properties for a wide array of applications, from advanced materials to novel therapeutic agents. The provided experimental protocols serve as a starting point for obtaining high-quality, comparable data, ensuring the scientific rigor of your investigations.
References
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.[Link]
-
Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. MDPI.[Link]
-
Synthesis, Crystal, Absorption and Fluorescence Spectroscopy of Nitro-Stilbene Derivatives with Benzophenones. ResearchGate.[Link]
-
Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. PubMed.[Link]
-
NMR Analysis of Substituted Benzophenones. Oregon State University.[Link]
-
ULTRAVIOLET AND VISIBLE SPECTROSCOPY. eGyanKosh.[Link]
-
General method of UV-Vis and fluorescence titration. The Royal Society of Chemistry.[Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,4'-Diphenylbenzophenone
Understanding the Hazard Profile: A Synthesis of Related Compounds
4,4'-Diphenylbenzophenone belongs to the diarylketone family. Based on data from its structural analogs, it should be handled as a substance that presents several potential hazards. The primary concerns involve irritation, potential long-term health effects, and environmental toxicity.
Key synthesized hazard statements from related compounds include:
-
Health Hazards: Causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[1][2][3][4] The parent compound, benzophenone, is also suspected of causing cancer.[5]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.[2][3][5][6]
Due to these hazards, this compound must not be treated as benign laboratory waste. Improper disposal can lead to skin and respiratory exposure for personnel and long-term contamination of aquatic ecosystems.
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following engineering controls and PPE are mandatory. This is a self-validating system: proper protection prevents exposure, which is the ultimate goal of any safety protocol.
-
Engineering Controls: Always handle the solid compound inside a certified chemical fume hood to control the inhalation of fine dust particles.[1] Ensure a safety shower and eyewash station are immediately accessible.[6]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to EU standard EN166 or NIOSH (US) standards.[1][2][6] Standard safety glasses do not provide a sufficient seal against fine particulates.
-
Skin Protection:
-
Gloves: Wear nitrile or other chemical-resistant gloves. Inspect them for integrity before use and use proper removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Dispose of contaminated gloves as hazardous waste.
-
Lab Coat: A buttoned lab coat is required to protect street clothes and skin from contamination.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved particulate respirator is necessary.[5][6]
Summary of Essential Safety Information
| Parameter | Specification | Rationale |
| GHS Hazard Statements | H315, H317, H319, H335, H411 | Causes skin/eye/respiratory irritation, may cause skin sensitization, toxic to aquatic life.[1][2][3][4] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | Destroys the chemical structure, preventing environmental release.[2][6] |
| UN Transport Number | UN 3077 | Designated for "Environmentally hazardous substance, solid, n.o.s."[2][6] |
| Personal Protective Gear | Chemical Goggles, Nitrile Gloves, Lab Coat | Prevents contact with eyes, skin, and clothing. |
Spill Management Protocol
Accidental spills must be managed immediately to prevent the spread of contamination and exposure.
Step 1: Secure the Area
-
Alert personnel in the immediate vicinity.
-
Restrict access to the spill area.
Step 2: Don Appropriate PPE
-
Before cleaning, don all PPE as described in Section 2, including respiratory protection.
Step 3: Contain and Clean the Spill
-
AVOID CREATING DUST. Do not use a dry sweeping method on loose powder.
-
Gently cover the spill with an inert absorbent material like sand or diatomaceous earth to prevent airborne dispersal.[3]
-
Carefully scoop or sweep the material into a designated, sealable hazardous waste container.[1][6][7] Use non-sparking tools if there is any fire risk.[5]
-
Place all contaminated materials, including absorbent pads, gloves, and any other disposable items, into the same hazardous waste container.
Step 4: Decontaminate the Area
-
Wash the spill surface with soap and water, collecting the contaminated washing water for disposal as hazardous waste.[3][8] Do not allow it to enter the sewer system.[1][8][9]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be handled as regulated hazardous waste. It is strictly forbidden to dispose of this chemical in standard trash or via sanitary sewer systems.[8][10]
Protocol for Waste this compound and Contaminated Materials:
-
Waste Collection:
-
Collect all waste solid this compound, including surplus reagent and material from spill cleanups, in a dedicated, chemically compatible, and clearly labeled waste container.
-
The container must be sealable (e.g., a screw-cap jar or a DOT-approved waste drum).
-
Also, collect any disposable lab supplies that are grossly contaminated (e.g., weigh boats, contaminated paper towels, gloves) in the same container.
-
-
Labeling:
-
Label the container clearly with the words "HAZARDOUS WASTE."
-
Identify the contents: "Waste this compound."
-
List the associated hazards: "Irritant, Skin Sensitizer, Aquatic Toxin."
-
Include the date when waste was first added to the container.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, well-ventilated area designated for hazardous waste storage, away from incompatible materials like strong oxidizing agents.[11]
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management contractor.
-
The standard and recommended disposal method is high-temperature incineration in a facility equipped with an afterburner and flue gas scrubber to neutralize harmful combustion byproducts.[6][9] Some procedures may involve dissolving the material in a combustible solvent before incineration.[2]
-
Disposal Decision Workflow
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
-
Global Safety Management, Inc. (2015). Benzophenone - Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Benzophenone. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Dihydroxybenzophenone. National Center for Biotechnology Information. Retrieved from [Link]
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- 11. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 4,4'-Diphenylbenzophenone
Navigating the specific handling requirements of chemical reagents is fundamental to laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 4,4'-Diphenylbenzophenone, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals with the expertise to manage this compound confidently and safely.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling protocol is established, a thorough understanding of the subject chemical's intrinsic hazards is paramount. This compound and its analogues, such as benzophenone, are aromatic ketones. While specific GHS classifications can vary slightly by supplier and purity, the hazards associated with this class of compounds generally revolve around irritation, potential long-term health effects, and environmental toxicity.
A review of representative Safety Data Sheets (SDS) indicates that related benzophenone compounds can cause skin and serious eye irritation.[1][2][3] Some may also cause respiratory irritation.[1][3] Furthermore, benzophenone itself is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[4][5] It is also noted as being toxic to aquatic life with long-lasting effects.[1][6] Therefore, the core of our protective strategy is to prevent all direct contact, inhalation of dust, and release into the environment.[1][7]
| Hazard Classification | GHS Pictogram | Required Protective Action |
| Skin Irritation (Category 2) | Prevent all skin contact through appropriate gloves and lab coat. | |
| Serious Eye Irritation (Category 2) | Prevent eye contact with chemical safety goggles or a face shield. | |
| Specific Target Organ Toxicity | Minimize dust generation; handle in a ventilated area or with local exhaust. | |
| Hazardous to the Aquatic Environment | Prevent release to drains and waterways; follow strict disposal protocols. |
This table synthesizes common classifications for benzophenone-related compounds. Always consult the specific SDS for the exact product in use.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the identified risks. For this compound, a solid, crystalline powder, the primary exposure routes are inhalation of dust and direct contact with skin or eyes.[4][5]
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: ANSI Z87.1-compliant chemical safety goggles are required at all times when handling this compound.
-
Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dust particles, which can easily become airborne during weighing and transfer.[3] For procedures with a higher risk of splashing or significant dust generation (e.g., bulk transfers), a full-face shield should be worn in addition to safety goggles.
Skin and Body Protection: Creating an Impermeable Barrier
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat is mandatory. It should be fully buttoned to provide maximum coverage.
-
Gloves - A Critical Choice: The choice of glove material is crucial. Benzophenone is a ketone. Standard nitrile gloves, while versatile, offer poor resistance to ketones and aromatic solvents.[8][9][10] Breakthrough can occur in under a minute with some ketones.[8]
-
Recommended: For incidental contact ("splash protection"), a thicker nitrile glove (e.g., 8 mil) may be acceptable, but gloves must be changed immediately upon any contact.[11]
-
Best Practice: For extended handling or situations where immersion is possible, gloves with higher chemical resistance to aromatic ketones are recommended. Always consult the manufacturer's specific glove compatibility chart for the chemical being handled.
-
Causality: The chemical structure of ketones allows them to easily penetrate the polymer matrix of standard nitrile gloves.[12] Choosing the wrong glove provides a false sense of security, which can be more dangerous than no glove at all.
-
Respiratory Protection: Preventing Inhalation
-
Primary Engineering Control: The most effective way to prevent inhalation of dust is to use an engineering control. All weighing and handling of this compound powder must be conducted within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[1][13]
-
When a Respirator is Needed: If engineering controls are not available or are insufficient to maintain exposure below occupational limits, respiratory protection is required.
-
Type: A NIOSH-approved particulate respirator (e.g., N95, P95, or P100) is suitable for nuisance dust exposures.[3][5]
-
Trustworthiness: It is important to note that personnel must be properly fit-tested and trained on the use, maintenance, and limitations of any respirator before use, in accordance with OSHA regulations.[14]
-
Operational Protocol: Safe Weighing Workflow
This step-by-step procedure for weighing this compound integrates safety controls at each stage to create a self-validating system.
Caption: Workflow for Safely Weighing this compound.
Decontamination and Disposal Plan
Proper disposal is a critical component of the handling lifecycle, ensuring the safety of all personnel and environmental compliance.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.[1][4] Do not dispose of this material in standard trash.
-
Decontamination: Non-disposable equipment, such as spatulas or glassware, should be decontaminated by rinsing with an appropriate solvent (e.g., acetone, followed by isopropanol) inside a chemical fume hood. The resulting solvent rinse waste must be collected in a designated hazardous waste container for flammable liquids.
-
Spill Cleanup: In the event of a small spill, do not sweep dry powder.[5] Gently cover the spill with an inert absorbent material. Carefully scoop the material into a sealed container for hazardous waste disposal.[1][7] Ensure you are wearing the appropriate PPE, including respiratory protection, during cleanup.[7]
-
Regulatory Compliance: All chemical waste disposal must adhere to local, state, and federal regulations.[15][16] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
-
Safety Data Sheet: Diphenyl ketone. Carl ROTH. Available at: [Link]
-
Benzophenone - Safety Data Sheet. Global Safety Management, Inc. Available at: [Link]
-
ICSC 0389 - BENZOPHENONE. ILO and WHO. Available at: [Link]
-
Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Available at: [Link]
-
Nitrile Glove Chemical Resistance Guide. S&G Gloves. Available at: [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Compliancy Group. Available at: [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. Available at: [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Acyracy. Available at: [Link]
-
Nitrile Gloves: Chemical Resistance Focus. INTCO Glove. Available at: [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). Available at: [Link]
-
Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com. Available at: [Link]
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Benzophenone | C6H5COC6H5 | CID 3102. PubChem - NIH. Available at: [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
